molecular formula C28H36N6O2S B10862085 Vopimetostat

Vopimetostat

Número de catálogo: B10862085
Peso molecular: 520.7 g/mol
Clave InChI: DHAGMIPSRSPWSH-GAJHUEQPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Vopimetostat is a useful research compound. Its molecular formula is C28H36N6O2S and its molecular weight is 520.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C28H36N6O2S

Peso molecular

520.7 g/mol

Nombre IUPAC

N-(6-amino-5-ethylpyridin-3-yl)-2-[(2R,5S)-5-methyl-2-[2-(1-methylpiperidin-4-yl)-1,3-benzothiazol-5-yl]piperidin-1-yl]-2-oxoacetamide

InChI

InChI=1S/C28H36N6O2S/c1-4-18-13-21(15-30-25(18)29)31-26(35)28(36)34-16-17(2)5-7-23(34)20-6-8-24-22(14-20)32-27(37-24)19-9-11-33(3)12-10-19/h6,8,13-15,17,19,23H,4-5,7,9-12,16H2,1-3H3,(H2,29,30)(H,31,35)/t17-,23+/m0/s1

Clave InChI

DHAGMIPSRSPWSH-GAJHUEQPSA-N

SMILES isomérico

CCC1=C(N=CC(=C1)NC(=O)C(=O)N2C[C@H](CC[C@@H]2C3=CC4=C(C=C3)SC(=N4)C5CCN(CC5)C)C)N

SMILES canónico

CCC1=C(N=CC(=C1)NC(=O)C(=O)N2CC(CCC2C3=CC4=C(C=C3)SC(=N4)C5CCN(CC5)C)C)N

Origen del producto

United States

Foundational & Exploratory

Vopimetostat: An In-depth Technical Guide to MTA-Cooperative PRMT5 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vopimetostat (TNG462) is a next-generation, orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) demonstrating significant promise in the precision oncology landscape.[1][2] It operates through a novel MTA-cooperative mechanism, conferring selective cytotoxicity to cancer cells harboring a methylthioadenosine phosphorylase (MTAP) gene deletion.[1][2] MTAP deletions, present in approximately 10-15% of all human cancers, lead to the accumulation of methylthioadenosine (MTA), which endogenously modulates PRMT5 activity.[3][4] this compound leverages this unique tumor microenvironment by preferentially binding to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5's methyltransferase activity.[5] This targeted approach has demonstrated a favorable therapeutic window in preclinical models and encouraging clinical activity in patients with MTAP-deleted solid tumors, positioning this compound as a potential best-in-class therapeutic.[1][6]

Introduction to PRMT5 and the MTAP-PRMT5 Synthetic Lethal Axis

Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that plays a critical role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[3] It catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers.

A key synthetic lethal relationship exists between PRMT5 and the methylthioadenosine phosphorylase (MTAP) gene. MTAP is an essential enzyme in the methionine salvage pathway, responsible for the catabolism of methylthioadenosine (MTA). In cancers with a homozygous deletion of the MTAP gene, which often co-occurs with the deletion of the tumor suppressor gene CDKN2A, MTA accumulates to high intracellular concentrations. This accumulated MTA acts as a weak endogenous inhibitor of PRMT5. Consequently, MTAP-deleted cancer cells become exquisitely dependent on the remaining PRMT5 activity for their survival, creating a therapeutic vulnerability.

This compound: Mechanism of MTA-Cooperative Inhibition

This compound is designed to exploit the accumulation of MTA in MTAP-deleted cancer cells. Unlike first-generation PRMT5 inhibitors that are competitive with the cofactor S-adenosylmethionine (SAM) and inhibit PRMT5 indiscriminately in both healthy and cancerous cells, this compound exhibits an MTA-cooperative mechanism. It preferentially binds to the PRMT5-MTA complex, stabilizing this inactive conformation and potently inhibiting its methyltransferase activity. This leads to a selective reduction in SDMA levels on PRMT5 substrates within MTAP-deleted tumor cells, while largely sparing normal, MTAP-proficient cells where MTA levels are low.

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Caption: Mechanism of MTA-Cooperative PRMT5 Inhibition by this compound.

Quantitative Data

Preclinical Activity

This compound has demonstrated potent and selective preclinical activity in MTAP-deleted cancer models.

ParameterValueCell Line/ModelComments
In Vitro Potency
GI50 (MTAP-null)4 nM-In preclinical studies, this compound is 45 times more potent in MTAP-deleted cancer cells than in normal cells.[7]
IC50 (MTAP-deleted)< 1 µMNSCLC, PDAC, bladder, hematological malignanciesExhibits selectivity and inhibition of cell viability in MTAP deficient tumor cells.[1]
In Vivo Efficacy
Tumor Growth InhibitionDose-dependentLU99 (NSCLC xenograft)Oral administration at 40 mg/kg (BID) and 100 mg/kg (QD) for 21 days inhibited tumor growth.[1]
Antitumor ActivityDurable tumor regressions and complete responsesCell line- and patient-derived xenograft modelsOral administration drives dose-dependent antitumor activity.[4]
Combination SynergySynergistic anti-tumor activityMTAP-deficient cell line-derived xenograftThis compound (30 mg/kg, BID) in combination with osimertinib (B560133) (1 mg/kg, QD) for 5 weeks.[1]
Preclinical Pharmacokinetics
SpeciesRouteDose (mg/kg)Half-life (t1/2)
DogIV114 h
MonkeyIV-20 h
Clinical Efficacy (Phase 1/2 Study in MTAP-deleted Solid Tumors)

Data as of September 1, 2025.

IndicationNOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS)
Across All Tumor Types 9427%78%6.4 months
Pancreatic Cancer (2nd Line) 3925%-7.2 months
Pancreatic Cancer (All Lines) 3915%71%-
Pancreatic Cancer (3rd Line+) ---4.1 months
Histology Agnostic Cohort 4149%89%9.1 months
Clinical Safety Profile

This compound has been generally well-tolerated at the go-forward dose of 250 mg once daily.

Treatment-Related Adverse Event (TRAE)Incidence (All Grades)
Nausea26%
Anemia20%
Fatigue19%
Dysgeusia19%
Thrombocytopenia13%

Most TRAEs were predominantly Grade 1. No Grade 4 or 5 TRAEs were observed. Grade 3 anemia was reported in 13% of patients.[6]

Downstream Signaling and Biological Consequences

Inhibition of the PRMT5-MTA complex by this compound leads to a reduction in the symmetric dimethylation of key cellular proteins. A primary downstream effect is the disruption of spliceosome function. PRMT5 is known to methylate components of the spliceosome, and its inhibition can lead to aberrant pre-mRNA splicing. This can result in the production of non-functional proteins or the activation of nonsense-mediated decay pathways, ultimately contributing to cell cycle arrest and apoptosis in cancer cells.

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Downstream_Signaling This compound This compound PRMT5_MTA PRMT5-MTA Complex This compound->PRMT5_MTA Stabilizes PRMT5_inhibition PRMT5 Inhibition PRMT5_MTA->PRMT5_inhibition sDMA_decrease Decreased sDMA of Substrates PRMT5_inhibition->sDMA_decrease Spliceosome Spliceosome Components (e.g., Sm proteins) sDMA_decrease->Spliceosome Cell_Cycle Cell Cycle Regulators sDMA_decrease->Cell_Cycle Splicing_dysregulation Aberrant pre-mRNA Splicing Spliceosome->Splicing_dysregulation Apoptosis Apoptosis Splicing_dysregulation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Downstream Signaling Cascade of this compound Action.

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in MTAP-deleted versus MTAP-wild-type cancer cell lines.

Materials:

  • MTAP-deleted and isogenic MTAP-wild-type cancer cell lines (e.g., HCT116, A549)

  • Complete cell culture medium

  • This compound (TNG462)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in 96-well plates at a density of 1,000-5,000 cells per well and allow to adhere overnight.

  • Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO vehicle control.

  • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

  • Incubate the plates for 5-7 days at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the GI50 values by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

In-Cell Western Blot for Symmetric Dimethylarginine (SDMA)

Objective: To assess the pharmacodynamic effect of this compound by measuring the inhibition of PRMT5-mediated SDMA of its substrates in cells.

Materials:

  • MTAP-deleted and isogenic MTAP-wild-type cancer cell lines

  • Complete cell culture medium

  • This compound (TNG462)

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibody against SDMA motif

  • Primary antibody for normalization (e.g., anti-Vinculin or anti-GAPDH)

  • Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

  • Infrared imaging system

Procedure:

  • Seed cells in 96-well plates and allow them to adhere.

  • Treat cells with a serial dilution of this compound for 24-72 hours.

  • Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 20 minutes.

  • Block the cells with blocking buffer for 1.5 hours.

  • Incubate with primary antibodies (anti-SDMA and normalization antibody) overnight at 4°C.

  • Wash the cells with PBS containing 0.1% Tween-20.

  • Incubate with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

  • Wash the cells.

  • Scan the plates using an infrared imaging system.

  • Quantify the integrated intensity of the SDMA signal and normalize it to the signal of the loading control.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model of MTAP-deleted cancer.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • MTAP-deleted cancer cell line (e.g., LU99)

  • Matrigel (optional)

  • This compound (TNG462)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers

  • Analytical balance

Procedure:

  • Subcutaneously implant MTAP-deleted cancer cells into the flank of the mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (vehicle control and this compound at various doses, e.g., 40 mg/kg BID and 100 mg/kg QD).

  • Administer this compound or vehicle via oral gavage for the duration of the study (e.g., 21 days).

  • Measure tumor volume with calipers and record body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

  • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

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Caption: General Experimental Workflow for this compound Development.

Conclusion

This compound represents a significant advancement in the field of precision oncology, specifically for patients with MTAP-deleted cancers. Its novel MTA-cooperative mechanism of action allows for potent and selective inhibition of PRMT5 in tumor cells, leading to a promising efficacy and safety profile. The ongoing clinical development of this compound as a monotherapy and in combination with other targeted agents holds the potential to address a major unmet need for this substantial patient population. Further research will continue to elucidate the full therapeutic potential of this innovative agent.

References

Vopimetostat: A Targeted Approach to Synthetic Lethality in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vopimetostat (TNG462) is an investigational, orally bioavailable small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). It represents a promising new class of anticancer agents that leverage the principle of synthetic lethality. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in synthetic lethality, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction to this compound and Synthetic Lethality

This compound is a potent and selective inhibitor of PRMT5, an enzyme that plays a crucial role in various cellular processes by catalyzing the methylation of arginine residues on histone and non-histone proteins.[1] In oncology, the concept of synthetic lethality has emerged as a powerful therapeutic strategy. It describes a situation where the loss of two genes simultaneously is lethal to a cell, while the loss of either gene alone is not. This compound's mechanism of action is a prime example of targeted therapy exploiting synthetic lethality.

The primary synthetic lethal relationship exploited by this compound involves the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is an enzyme involved in the salvage of adenine (B156593) and methionine. Deletion of the MTAP gene, which occurs in approximately 10-15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[2][3] MTA is an endogenous inhibitor of PRMT5. Therefore, cancer cells with MTAP deletion have partially inhibited PRMT5 activity and become highly dependent on the remaining PRMT5 function for survival. This compound, by further inhibiting PRMT5, creates a synthetic lethal event, leading to selective cancer cell death while sparing normal cells with intact MTAP.[4]

Mechanism of Action

This compound is an MTA-cooperative inhibitor of PRMT5. This means it preferentially binds to the PRMT5-MTA complex, which is abundant in MTAP-deleted cancer cells. This cooperative binding leads to a more potent and selective inhibition of PRMT5 in the target cancer cells.

The inhibition of PRMT5 by this compound leads to a reduction in symmetric dimethylarginine (sDMA) levels on various proteins. This disruption of protein methylation affects multiple cellular processes critical for cancer cell survival, including:

  • RNA splicing: PRMT5 is essential for the proper assembly of the spliceosome. Its inhibition leads to splicing defects and the generation of non-functional proteins.

  • Gene expression: PRMT5-mediated histone methylation can regulate the expression of genes involved in cell cycle progression and apoptosis.

  • DNA damage response: PRMT5 plays a role in the DNA damage response pathway. Its inhibition can sensitize cancer cells to DNA-damaging agents.

Signaling Pathways and Experimental Workflows

This compound's Synthetic Lethal Interaction with MTAP Deletion

Synthetic_Lethality This compound's Synthetic Lethal Mechanism cluster_Normal_Cell Normal Cell (MTAP+/+) cluster_Cancer_Cell Cancer Cell (MTAP-deleted) Normal_MTAP MTAP gene (functional) Normal_MTA Low MTA levels Normal_MTAP->Normal_MTA Metabolizes MTA Normal_PRMT5 PRMT5 active Normal_MTA->Normal_PRMT5 Minimal inhibition Normal_Survival Cell Survival Normal_PRMT5->Normal_Survival Cancer_MTAP MTAP gene (deleted) Cancer_MTA High MTA levels Cancer_MTAP->Cancer_MTA MTA accumulates Cancer_PRMT5 Partially inhibited PRMT5 Cancer_MTA->Cancer_PRMT5 Partial inhibition Cancer_Survival Cell Survival (dependent on PRMT5) Cancer_PRMT5->Cancer_Survival Apoptosis Apoptosis Cancer_PRMT5->Apoptosis This compound This compound This compound->Cancer_PRMT5 Strongly inhibits

Caption: Synthetic lethality of this compound in MTAP-deleted cancer cells.

This compound's Role in MLL-Rearranged Leukemia

Recent studies have indicated that PRMT5 inhibition can also be effective in MLL-rearranged leukemias.[1][5] In these leukemias, the MLL fusion protein drives oncogenesis by maintaining a block in cellular differentiation. PRMT5 is implicated in sustaining this differentiation block. Inhibition of PRMT5, therefore, can induce differentiation and exert an anti-leukemic effect.

MLL_Leukemia_Pathway PRMT5 Inhibition in MLL-Rearranged Leukemia MLL_Fusion MLL Fusion Protein Differentiation_Block Differentiation Block MLL_Fusion->Differentiation_Block Leukemia_Progression Leukemia Progression Differentiation_Block->Leukemia_Progression PRMT5_MLL PRMT5 PRMT5_MLL->Differentiation_Block Maintains block Differentiation Cellular Differentiation PRMT5_MLL->Differentiation Vopimetostat_MLL This compound Vopimetostat_MLL->PRMT5_MLL Inhibits

Caption: this compound's potential role in overcoming the differentiation block in MLL-rearranged leukemia.

General Experimental Workflow for this compound Evaluation

Experimental_Workflow Experimental Workflow for this compound Evaluation Cell_Lines Select MTAP+/+ and MTAP-/- cell lines In_Vitro In Vitro Assays Cell_Lines->In_Vitro In_Vivo In Vivo Models Cell_Lines->In_Vivo Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) In_Vitro->Cell_Viability Western_Blot Western Blot (sDMA levels) In_Vitro->Western_Blot Data_Analysis Data Analysis (IC50, TGI) Cell_Viability->Data_Analysis Xenograft Patient-Derived Xenograft (PDX) Model In_Vivo->Xenograft Drug_Administration This compound Administration Xenograft->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Tumor_Measurement->Data_Analysis

Caption: A general workflow for the preclinical evaluation of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Activity of this compound
Cell Line ContextAssay TypeMetricValueReference
MTAP-deleted cancer cellsCell ViabilityIC50< 1 µM[6]
MTAP-deleted vs. normal cellsPotency Fold-ChangeSelectivity45x
LU99 MTAP-null xenograftIn Vivo EfficacyTumor GrowthInhibition[6]
Table 2: Clinical Efficacy of this compound (Phase 1/2 Trial - NCT05732831)[5][7][8]
Patient PopulationLine of TherapyNOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
All MTAP-deleted Cancers1L+9427%78%6.4 months
Pancreatic Cancer2L3925%-7.2 months
Pancreatic Cancer3L+-15%71%4.1 months
Histology-Agnostic (excl. sarcoma)1L+-49%89%9.1 months
Table 3: Safety Profile of this compound (250 mg daily)[5][7]
Treatment-Related Adverse Event (TRAE)Incidence (All Grades)Incidence (Grade 3)
Nausea26%-
Anemia20%13%
Fatigue19%-
Dysgeusia19%-
Thrombocytopenia13%-
No Grade 4 or 5 TRAEs were observed.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the efficacy of this compound.

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in MTAP-deleted and MTAP-wildtype cancer cell lines.

Materials:

  • MTAP-deleted and MTAP-wildtype cancer cell lines

  • Complete culture medium

  • 96-well plates

  • This compound

  • MTS reagent

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Prepare serial dilutions of this compound in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended.[7]

  • Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72-144 hours.[7]

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[7]

  • Measure the absorbance at 490 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot for Symmetric Dimethylarginine (sDMA)

Objective: To confirm the on-target activity of this compound by measuring the reduction in sDMA levels.

Materials:

  • Cell lysates from this compound-treated and control cells

  • SDS-PAGE gels and transfer apparatus

  • PVDF membranes

  • Primary antibodies: anti-sDMA, anti-vinculin or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells and determine the protein concentration.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[7]

  • Block the membrane and incubate with the primary anti-sDMA antibody overnight at 4°C.[7]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Apply the chemiluminescent substrate and visualize the protein bands.

  • Quantify the band intensities and normalize to the loading control to determine the relative reduction in sDMA levels.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model of MTAP-deleted cancer.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • MTAP-deleted cancer cells or PDX tissue

  • This compound formulation for oral administration

  • Calipers

Protocol:

  • Implant MTAP-deleted cancer cells (e.g., 3.0 x 10^6 cells) subcutaneously into the flank of the mice.[8]

  • Allow tumors to reach a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment and vehicle control groups.

  • Administer this compound or vehicle control orally, once daily.

  • Measure tumor volume with calipers 2-3 times per week. (Volume ≈ (Length x Width²)/2).[9]

  • Monitor mouse body weight as an indicator of toxicity.

  • At the end of the study, calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.

Conclusion and Future Directions

This compound has demonstrated significant promise as a targeted therapy for MTAP-deleted cancers, with a clear mechanism of action rooted in synthetic lethality. The clinical data to date show encouraging efficacy and a manageable safety profile.[5][10] Future research will focus on expanding the clinical development of this compound in various MTAP-deleted solid tumors, both as a monotherapy and in combination with other targeted agents. The potential application of this compound in MLL-rearranged leukemias also warrants further investigation. The continued exploration of this novel agent holds the potential to provide a much-needed therapeutic option for patients with genetically defined cancers.

References

Vopimetostat Target Validation in Pancreatic Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the MTA-Cooperative PRMT5 Inhibitor for MTAP-Deleted Pancreatic Ductal Adenocarcinoma (PDAC)

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the target validation for Vopimetostat (TNG462) in pancreatic cancer cell lines. This compound is a clinical-stage, orally bioavailable, and selective MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a novel therapeutic target for cancers with a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.

Executive Summary

This compound represents a precision oncology approach targeting a synthetic lethal relationship in a significant subset of pancreatic cancers. Approximately 35% of pancreatic ductal adenocarcinomas (PDAC) harbor a homozygous deletion of the MTAP gene, which is often co-deleted with the adjacent tumor suppressor CDKN2A[1][2]. This genetic alteration leads to the accumulation of methylthioadenosine (MTA), which cancer cells are unable to process. This compound leverages this unique metabolic state by preferentially binding to and inhibiting the PRMT5 enzyme only when it is in a complex with MTA. This MTA-cooperative inhibition leads to potent and selective killing of MTAP-deleted cancer cells while sparing normal tissues where MTA levels are low. Preclinical and clinical data have demonstrated this compound's potential, showing durable anti-tumor activity in patients with MTAP-deleted solid tumors, including pancreatic cancer[1][3].

The MTAP-PRMT5 Synthetic Lethal Target

2.1 Mechanism of Action

Protein Arginine Methyltransferase 5 (PRMT5) is an essential enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. These modifications play critical roles in regulating cellular processes such as gene transcription, RNA splicing, DNA damage response, and cell cycle progression.

The therapeutic strategy for this compound is centered on the concept of synthetic lethality.

  • MTAP Deletion: The MTAP gene, located on chromosome 9p21, is an essential enzyme in the methionine salvage pathway. Its function is to convert MTA into adenine (B156593) and 5-methylthioribose-1-phosphate. In MTAP-deleted cancers, the absence of the enzyme leads to a significant accumulation of MTA within the cell.

  • Endogenous PRMT5 Inhibition: The buildup of MTA creates a unique cellular environment. MTA acts as a weak, endogenous inhibitor of PRMT5 by competing with its natural cofactor, S-adenosylmethionine (SAM). This partial inhibition makes the cancer cells highly dependent on the remaining PRMT5 activity for survival.

  • MTA-Cooperative Inhibition by this compound: this compound was specifically designed to bind to the PRMT5-MTA complex. This cooperative binding stabilizes the inactive state of the enzyme, leading to potent and highly selective inhibition of PRMT5's methyltransferase activity only in the high-MTA environment of MTAP-deleted cells. This targeted action results in cancer cell death while having minimal effect on normal cells with functional MTAP and low MTA levels.

2.2 Signaling and Mechanistic Pathway

The mechanism of this compound is not a traditional linear signaling pathway but rather the exploitation of a cancer-specific metabolic defect.

Vopimetostat_Mechanism cluster_Normal_Cell Normal Cell (MTAP WT) cluster_Cancer_Cell Pancreatic Cancer Cell (MTAP-Deleted) Methionine_N Methionine SAM_N SAM (S-Adenosylmethionine) Methionine_N->SAM_N MTA_N MTA (Methylthioadenosine) SAM_N->MTA_N Methylation PRMT5_N PRMT5 SAM_N->PRMT5_N Cofactor MTAP_N MTAP Enzyme MTA_N->MTAP_N Adenine_N Adenine + MTR-1-P (Salvaged) MTAP_N->Adenine_N sDMA_N sDMA Mark (Symmetric Dimethylarginine) PRMT5_N->sDMA_N Catalyzes Substrate_N Substrate Proteins Substrate_N->sDMA_N Methionine_C Methionine SAM_C SAM Methionine_C->SAM_C MTA_C MTA Accumulation SAM_C->MTA_C Methylation MTAP_C MTAP Enzyme (Absent) MTA_C->MTAP_C No Salvage Complex PRMT5-MTA-Vopimetostat Inactive Complex MTA_C->Complex PRMT5_C PRMT5 PRMT5_C->Complex sDMA_C sDMA Mark (Blocked) PRMT5_C->sDMA_C Inhibition This compound This compound This compound->Complex Complex->sDMA_C Death Cell Death sDMA_C->Death Leads to

This compound exploits MTAP deletion for selective PRMT5 inhibition.

Quantitative Data Presentation

While specific GI50 values for this compound against a comprehensive panel of named pancreatic cancer cell lines are not publicly detailed in the reviewed literature, preclinical studies consistently report high potency and selectivity. For instance, in HAP1 isogenic cell lines, TNG462 demonstrates a GI50 of 4 nM in MTAP-null cells and shows an average of 45-fold selectivity against MTAP wild-type cells[4]. This selectivity has been confirmed across large panels of cancer cell lines, including those of pancreatic origin[5]. The most compelling quantitative data comes from the clinical setting.

Table 1: Clinical Efficacy of this compound in MTAP-deleted Pancreatic Cancer

Patient Cohort (Line of Therapy)Objective Response Rate (ORR)Median Progression-Free Survival (mPFS)Disease Control Rate (DCR)Data Cutoff
Second-Line (2L)25%[2][3]7.2 months[2][3]-Sept 1, 2025[3]
Third-Line and Beyond (3L+)-4.1 months[3][6]-Sept 1, 2025[3]
All Patients (evaluable)15%[2][3][6]-71%[3][6]Sept 1, 2025[3]
(Data from Phase 1/2 Study NCT05732831)

Experimental Protocols for Target Validation

Validating the synthetic lethal target of this compound in pancreatic cancer cell lines involves a series of key experiments designed to confirm the MTAP dependency, demonstrate selective cytotoxicity, and verify on-target engagement.

4.1 Experimental Workflow

The logical flow for validating this compound's target in pancreatic cancer cell lines is outlined below.

Experimental_Workflow cluster_setup 1. Cell Line Preparation cluster_invitro 2. In Vitro Functional Assays cluster_mechanistic 3. Target Engagement & PD cluster_analysis 4. Data Analysis & Validation start Start: Hypothesis This compound selectively kills MTAP-deleted PDAC cells select_cells Select Panel of PDAC Cell Lines (e.g., AsPC-1, MIA PaCa-2, PANC-1, CFPAC-1) start->select_cells confirm_mtap Confirm MTAP Status (Western Blot / PCR) select_cells->confirm_mtap viability Cell Viability Assay (e.g., CellTiter-Glo) confirm_mtap->viability western Western Blot for sDMA (Pharmacodynamic Marker) confirm_mtap->western apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) viability->apoptosis calc_ic50 Calculate GI50/IC50 Values viability->calc_ic50 compare Compare Sensitivity: MTAP-del vs. MTAP-WT western->compare calc_ic50->compare validate Conclusion: Target Validated compare->validate Selective killing & sDMA reduction confirmed

Workflow for this compound target validation in PDAC cell lines.

4.2 Protocol: MTAP Status Confirmation by Western Blot

This protocol verifies the presence or absence of the MTAP protein in the selected pancreatic cancer cell line panel.

  • Cell Culture and Lysis: Culture pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1) to 80-90% confluency. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against MTAP (diluted according to manufacturer's instructions). A loading control antibody (e.g., β-actin, GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Cell lines with homozygous MTAP deletion will show no detectable protein band.

4.3 Protocol: Cell Viability Assay (CellTiter-Glo®)

This assay determines the dose-dependent effect of this compound on the viability of MTAP-deleted versus MTAP-proficient cell lines.

  • Cell Seeding: Seed pancreatic cancer cells into opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plates for an extended period, typically 5-7 days, to accurately capture the cytotoxic effect.

  • Assay Procedure: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which indicates the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle control wells and plot the results as percent viability versus drug concentration. Calculate the GI50 (concentration for 50% growth inhibition) value for each cell line using a non-linear regression curve fit.

4.4 Protocol: Target Engagement by sDMA Western Blot

This protocol serves as a pharmacodynamic assay to confirm that this compound is engaging and inhibiting PRMT5 within the cells by measuring the global levels of its downstream methylation mark, sDMA.

  • Cell Seeding and Treatment: Seed both MTAP-deleted and MTAP-proficient pancreatic cancer cells in 6-well plates. Treat the cells with a range of this compound concentrations for 48-72 hours.

  • Lysis and Protein Quantification: Lyse the cells and quantify protein concentration as described in Protocol 4.2.

  • Western Blotting: Perform SDS-PAGE, protein transfer, and blocking as previously described.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody that specifically recognizes symmetric dimethylarginine (pan-sDMA antibody). Also probe for a loading control.

  • Detection and Analysis: Complete the Western blot procedure as described in Protocol 4.2. A dose-dependent decrease in the global sDMA signal in the MTAP-deleted cell line, with significantly less effect in the MTAP-proficient line, confirms selective on-target activity.

Conclusion

The validation of this compound's target in pancreatic cancer hinges on the principle of synthetic lethality in the context of MTAP gene deletion. The experimental framework outlined provides a robust methodology to confirm this target. By demonstrating the MTAP-deleted status of specific pancreatic cancer cell lines, showing selective growth inhibition with this compound, and confirming on-target engagement through the reduction of sDMA marks, researchers can effectively validate this therapeutic approach. The promising clinical data for this compound in patients with MTAP-deleted pancreatic cancer further substantiates the preclinical validation and highlights the potential of this targeted therapy to address a significant unmet need in this challenging disease.

References

Investigating the Downstream Effects of Vopimetostat on Histone Methylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vopimetostat (TNG462) is a potent and selective, orally bioavailable, MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1] It is currently under investigation for the treatment of cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. The deletion of the MTAP gene, which occurs in approximately 10-15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), a substrate for the MTAP enzyme. This accumulation creates a synthetic lethal vulnerability, as MTA itself is a weak inhibitor of PRMT5. By specifically targeting the MTA-bound PRMT5, this compound achieves high selectivity for cancer cells with MTAP deletion, sparing normal tissues. This guide provides a comprehensive overview of the downstream effects of this compound on histone methylation, detailing its mechanism of action, expected quantitative changes in histone marks, and the experimental protocols to investigate these effects.

Mechanism of Action: this compound and PRMT5 Inhibition

PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. Key histone substrates of PRMT5 include Histone H4 at arginine 3 (H4R3) and Histone H3 at arginine 8 (H3R8). These modifications, H4R3me2s and H3R8me2s, are generally associated with transcriptional repression.

This compound functions as an MTA-cooperative inhibitor of PRMT5. In MTAP-deleted cancer cells, the elevated intracellular concentration of MTA leads to its binding to PRMT5. This compound then binds to this MTA-PRMT5 complex with high affinity, effectively locking the enzyme in an inactive state. This selective inhibition of PRMT5 in MTAP-deleted cells is the basis for its therapeutic window.

The primary downstream effect of this compound is the global reduction of sDMA marks on histones and other proteins. This alteration in the histone code leads to changes in gene expression, ultimately inhibiting cancer cell proliferation and survival.

Downstream Effects on Histone Methylation

The inhibition of PRMT5 by this compound is expected to lead to significant alterations in the landscape of histone methylation. These changes are not limited to the direct substrates of PRMT5 but also extend to other histone marks through crosstalk mechanisms.

Reduction of Symmetric Arginine Dimethylation

The most direct consequence of this compound treatment is a dose-dependent decrease in the levels of symmetric dimethylation on PRMT5 substrates.

  • H4R3me2s: This is a well-established repressive mark. Its reduction is expected to de-repress the expression of certain genes.

  • H3R8me2s: Similar to H4R3me2s, this is another repressive mark catalyzed by PRMT5. A decrease in H3R8me2s levels is anticipated following this compound treatment.

Crosstalk with Histone Lysine (B10760008) Methylation

A critical aspect of the downstream effects of this compound is the crosstalk between histone arginine methylation and histone lysine methylation. Specifically, PRMT5-mediated H3R8 methylation has been shown to antagonize the trimethylation of Histone H3 at lysine 27 (H3K27me3) by the Polycomb Repressive Complex 2 (PRC2).

  • Increase in H3K27me3: By inhibiting PRMT5 and reducing H3R8me2s, this compound is expected to lead to an increase in the repressive H3K27me3 mark in certain genomic regions. This indirect effect can contribute to the silencing of genes that promote cancer cell survival and proliferation.

Data Presentation: Expected Quantitative Changes in Histone Methylation

While specific quantitative data for this compound's effect on histone methylation is not yet publicly available, the following tables summarize the expected outcomes based on the mechanism of action of potent and selective PRMT5 inhibitors. These values are hypothetical and intended to guide experimental design and data interpretation.

Table 1: Expected Changes in Global Histone Arginine Methylation Levels Following this compound Treatment

Histone MarkTreatment GroupExpected ChangeMethod of Quantification
H4R3me2sThis compound↓↓↓ (Significant Decrease)Western Blot, Mass Spectrometry
H3R8me2sThis compound↓↓ (Moderate Decrease)Western Blot, Mass Spectrometry
Pan-sDMAThis compound↓↓↓ (Significant Decrease)Western Blot

Table 2: Expected Changes in Histone Lysine Methylation Levels due to Crosstalk

Histone MarkTreatment GroupExpected ChangeMethod of Quantification
H3K27me3This compound↑ (Increase in specific genomic loci)ChIP-seq, Western Blot

Table 3: Expected Impact on Gene Expression in MTAP-deleted Cancer Cells

Gene ClassThis compound TreatmentExpected Expression ChangeUnderlying Histone Modification
Tumor Suppressor Genes (repressed by PRMT5)This compound↑ (Upregulation)↓ H4R3me2s, ↓ H3R8me2s
Oncogenes (indirectly activated by PRMT5)This compound↓ (Downregulation)↑ H3K27me3

Mandatory Visualizations

Vopimetostat_Mechanism_of_Action This compound Mechanism of Action cluster_MTAP_deleted_cell MTAP-deleted Cancer Cell cluster_downstream_effects Downstream Effects MTA MTA (accumulates) PRMT5 PRMT5 MTA->PRMT5 binds Inactive_Complex Inactive This compound-MTA-PRMT5 Complex PRMT5->Inactive_Complex This compound This compound This compound->PRMT5 binds to MTA-bound PRMT5 H4R3me2s H4R3me2s (Symmetric Dimethylation) Inactive_Complex->H4R3me2s inhibition leads to ↓ H3R8me2s H3R8me2s (Symmetric Dimethylation) Inactive_Complex->H3R8me2s inhibition leads to ↓ Gene_Repression Gene Repression H4R3me2s->Gene_Repression H3R8me2s->Gene_Repression Histone_Crosstalk_Pathway Histone Methylation Crosstalk This compound This compound PRMT5 PRMT5 This compound->PRMT5 inhibits H3R8me2s H3R8me2s PRMT5->H3R8me2s catalyzes PRC2 PRC2 (EED, SUZ12, EZH2) H3R8me2s->PRC2 antagonizes H3K27me3 H3K27me3 PRC2->H3K27me3 catalyzes Gene_Silencing Gene Silencing H3K27me3->Gene_Silencing Experimental_Workflow Experimental Workflow for Histone Methylation Analysis start MTAP-deleted Cancer Cells + this compound Treatment histone_extraction Histone Extraction start->histone_extraction chip_seq Chromatin Immunoprecipitation (ChIP-seq) (Genome-wide localization) start->chip_seq western_blot Western Blot (Global methylation levels) histone_extraction->western_blot mass_spec Mass Spectrometry (Quantitative analysis of modifications) histone_extraction->mass_spec data_analysis Data Analysis and Interpretation western_blot->data_analysis mass_spec->data_analysis chip_seq->data_analysis

References

Vopimetostat's Impact on Gene Expression in Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vopimetostat (TNG462) is a potent and selective, orally bioavailable small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5).[1] It exhibits a unique mechanism of action, demonstrating enhanced efficacy in tumors with methylthioadenosine phosphorylase (MTAP) gene deletion, a common alteration in non-small cell lung cancer (NSCLC). This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates gene expression in NSCLC, focusing on its role in the context of MTAP deficiency. We will explore the core signaling pathways, present anticipated quantitative changes in gene expression, and provide detailed experimental protocols for investigating these effects.

Introduction: The PRMT5-MTAP Axis in NSCLC

Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in regulating various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] In several cancers, including NSCLC, PRMT5 is overexpressed and correlates with poor prognosis.

A key synthetic lethality interaction exists between PRMT5 inhibition and the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is an essential enzyme in the methionine salvage pathway. Its deletion, which occurs in approximately 15% of NSCLC cases, leads to the accumulation of methylthioadenosine (MTA).[2] MTA is a natural, weak endogenous inhibitor of PRMT5. This compound is an MTA-cooperative PRMT5 inhibitor, meaning it selectively binds to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 in MTAP-deleted cancer cells while sparing normal tissues.[3] This targeted approach offers a promising therapeutic window for a significant subset of NSCLC patients.

This compound's Mechanism of Action on Gene Expression

This compound's primary effect on gene expression is mediated through the inhibition of PRMT5's methyltransferase activity. This leads to a global reduction in symmetric dimethylarginine (sDMA) marks on its substrates, most notably on histone H4 at arginine 3 (H4R3me2s). The H4R3me2s mark is generally associated with transcriptional repression. By reducing this mark, this compound can lead to the reactivation of tumor suppressor genes and the modulation of genes involved in cell cycle control, apoptosis, and immune signaling.

Signaling Pathway Diagram

Vopimetostat_Mechanism cluster_cell MTAP-deleted NSCLC Cell MTAP_gene MTAP gene (deleted) MTA Methylthioadenosine (MTA) (accumulates) MTAP_gene->MTA leads to accumulation PRMT5 PRMT5 MTA->PRMT5 binds to PRMT5_MTA_Vop PRMT5-MTA-Vopimetostat (Inactive Complex) Histone_H4 Histone H4 PRMT5->Histone_H4 methylates This compound This compound This compound->PRMT5 selectively targets PRMT5-MTA complex This compound->PRMT5_MTA_Vop H4R3me2s H4R3me2s (Symmetric Dimethylation) PRMT5_MTA_Vop->H4R3me2s Inhibition of methylation Gene_Expression Gene Expression Modulation PRMT5_MTA_Vop->Gene_Expression leads to de-repression Histone_H4->H4R3me2s H4R3me2s->Gene_Expression Represses Tumor_Suppression Tumor Suppression (e.g., Upregulation of Tumor Suppressor Genes) Gene_Expression->Tumor_Suppression Immune_Modulation Immune Modulation (e.g., Upregulation of PD-L1) Gene_Expression->Immune_Modulation

Caption: this compound's mechanism of action in MTAP-deleted NSCLC cells.

Quantitative Data on Gene Expression Changes

While comprehensive clinical data on this compound-induced gene expression changes in NSCLC patients is anticipated from ongoing trials, preclinical studies on PRMT5 inhibitors in lung cancer models allow for the projection of key modulated genes. The following table summarizes expected changes based on the known functions of PRMT5 and its downstream targets.

Gene Target CategoryRepresentative GenesExpected Change in Expression with this compoundRationale
Immune Checkpoint CD274 (PD-L1)UpregulationPRMT5 inhibition reduces H4R3me2s at the CD274 promoter, leading to transcriptional de-repression.[4][5]
Tumor Suppressor Genes CDKN1A (p21), GADD45AUpregulationPRMT5 is known to repress the expression of cell cycle inhibitors and pro-apoptotic genes. Its inhibition would be expected to reverse this effect.
Cell Cycle Progression CCNE1, CDK4DownregulationPRMT5 promotes cell cycle progression by regulating the expression and splicing of key cell cycle genes.
RNA Splicing Factors SF3B1, U2AF1Modulation of splicing patternsPRMT5 methylates splicing factors, and its inhibition can lead to widespread changes in alternative splicing.
Oncogenes MYCDownregulationPRMT5 can regulate the expression of oncogenes, and its inhibition may lead to their downregulation.

Experimental Protocols

To assess the effect of this compound on gene expression in NSCLC, a series of well-defined experiments are required. Below are detailed methodologies for key experimental procedures.

Cell Culture and this compound Treatment
  • Cell Lines: Utilize a panel of human NSCLC cell lines with and without MTAP deletion (e.g., H358, H460, A549). MTAP status should be confirmed by Western blot or genomic analysis.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations.

  • Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Replace the medium with fresh medium containing this compound or vehicle control (DMSO) at various concentrations (e.g., 0.1, 1, 10 µM).

  • Incubation: Incubate cells for a predetermined time course (e.g., 24, 48, 72 hours) before harvesting for downstream analysis.

RNA Extraction and Sequencing (RNA-Seq)
  • RNA Isolation: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: Prepare RNA-Seq libraries from high-quality RNA samples (RIN > 8) using a standard library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis (e.g., >20 million reads).

Data Analysis
  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Quantification: Quantify gene expression levels by counting the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Perform differential gene expression analysis between this compound-treated and vehicle-treated samples using packages like DESeq2 or edgeR in R. Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

  • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify significantly affected biological processes and signaling pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_data_analysis Bioinformatics Analysis Cell_Culture NSCLC Cell Culture (MTAP+ and MTAP-) Treatment This compound Treatment Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Read Quality Control Sequencing->QC Alignment Genome Alignment QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DGE Differential Gene Expression Analysis Quantification->DGE Pathway_Analysis Pathway and GO Enrichment Analysis DGE->Pathway_Analysis

Caption: A typical experimental workflow for analyzing this compound's effect on gene expression.

Conclusion and Future Directions

This compound represents a promising targeted therapy for MTAP-deleted NSCLC by exploiting a key synthetic lethal interaction. Its mechanism of action, centered on the inhibition of PRMT5 and the subsequent modulation of gene expression, offers a clear rationale for its clinical development. The upregulation of immune checkpoint molecules like PD-L1 suggests intriguing possibilities for combination therapies with immune checkpoint inhibitors.

Future research should focus on elucidating the full spectrum of gene expression changes induced by this compound in NSCLC through comprehensive transcriptomic and proteomic studies. Data from ongoing clinical trials will be crucial in validating these preclinical findings and identifying robust predictive biomarkers to guide patient selection and optimize treatment strategies. The detailed investigation of this compound's impact on the tumor microenvironment will further enhance our understanding of its therapeutic potential in NSCLC.

References

The Structural Basis for Vopimetostat's Selectivity for PRMT5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vopimetostat (also known as TNG-462) is a next-generation, orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) that exhibits remarkable selectivity by employing a novel mechanism of action.[1][2][3] This technical guide delineates the structural underpinnings of this compound's selectivity, provides quantitative data on its potency and selectivity, and details the experimental protocols utilized to characterize this promising therapeutic agent. This compound's innovative approach lies in its methylthioadenosine (MTA)-cooperative inhibition, which confers a high degree of selectivity for cancer cells harboring a methylthioadenosine phosphorylase (MTAP) gene deletion, a common feature in various malignancies.[1][2][3][4][5]

The MTA-Cooperative Mechanism of this compound

The selectivity of this compound is intrinsically linked to the metabolic consequences of MTAP deletion in cancer cells. MTAP is a key enzyme in the methionine salvage pathway, and its absence leads to the accumulation of MTA.[6][7] MTA is an endogenous, weak inhibitor of PRMT5, competing with the universal methyl donor S-adenosylmethionine (SAM).[1][6][8] this compound is designed to preferentially bind to the PRMT5-MTA complex, effectively stabilizing this inhibited state and leading to potent and selective inhibition of PRMT5 activity in MTAP-deleted tumors while sparing healthy tissues with normal MTAP function and low MTA levels.[1][2][3][5]

Structural Basis for Selectivity

The crystal structure of this compound (TNG-462) in a ternary complex with PRMT5 and MTA (PDB ID: 9N3R) provides a detailed atomic-level understanding of its selective binding.[9] this compound occupies the substrate-binding pocket of PRMT5 and makes key interactions with both the enzyme and the bound MTA, leading to a highly stable ternary complex. This cooperative binding is the cornerstone of its selectivity.

Key structural features contributing to this compound's MTA-cooperative inhibition include:

  • Occupation of the Substrate-Binding Pocket: this compound positions itself in the active site where the substrate arginine would normally bind.

  • Interactions with MTA: The presence of MTA in the SAM-binding pocket creates a unique composite binding surface that is recognized by this compound. Specific interactions between this compound and MTA enhance the binding affinity.

  • Conformational Changes in PRMT5: The binding of both MTA and this compound may induce or stabilize a specific conformation of PRMT5 that is unfavorable for catalysis.

Quantitative Data on this compound's Potency and Selectivity

This compound demonstrates exceptional potency and selectivity for PRMT5 in the context of high MTA concentrations, characteristic of MTAP-deleted cells. The following tables summarize the key quantitative data for this compound.

ParameterValueCell Line/SystemNotes
Biochemical Potency
PRMT5·MTA Ki≤300 fM[1]Biochemical AssayDemonstrates extremely high affinity for the MTA-bound PRMT5 complex.
Cellular Potency
SDMA IC50800 pM[1]HAP1 MTAP-null cellsSDMA (symmetric dimethylarginine) is a pharmacodynamic biomarker for PRMT5 activity.
Selectivity
Methyltransferase PanelNo significant activity against 39 other methyltransferases[1]Biochemical AssaysHighlights the high specificity of this compound for PRMT5.
MTAP-deleted vs. MTAP WT cell viability~45-fold more potent in MTAP-deleted cells[2]Isogenic cell linesDemonstrates the functional selectivity for cancer cells with the target genetic alteration.

Experimental Protocols

The characterization of this compound's selectivity and mechanism of action relies on a suite of specialized biochemical and cellular assays. Detailed methodologies for key experiments are provided below.

Radiometric PRMT5 Enzyme Inhibition Assay

This assay directly measures the enzymatic activity of PRMT5 by quantifying the transfer of a radiolabeled methyl group from [3H]-SAM to a histone substrate.

Materials:

  • Recombinant human PRMT5/MEP50 complex

  • Histone H4 peptide (substrate)

  • [3H]-S-adenosylmethionine ([3H]-SAM)

  • This compound (or other test compounds)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Phosphocellulose filter paper

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, histone H4 peptide, and varying concentrations of this compound.

  • Enzyme Addition: Initiate the reaction by adding the PRMT5/MEP50 enzyme complex to each well.

  • Initiation of Methylation: Add [3H]-SAM to start the methylation reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a high concentration of cold SAM or by spotting the reaction mixture onto phosphocellulose filter paper.

  • Washing: Wash the filter paper extensively with a suitable buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [3H]-SAM.

  • Detection: Place the filter paper in scintillation vials with scintillation cocktail.

  • Data Analysis: Measure the incorporated radioactivity using a scintillation counter. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics of this compound to the PRMT5-MTA complex in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human PRMT5/MEP50 complex

  • MTA

  • This compound (analyte)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Chip Immobilization: Immobilize the PRMT5/MEP50 complex onto the sensor chip surface using standard amine coupling chemistry.

  • MTA Pre-incubation: To study MTA-cooperative binding, flow a solution of MTA over the chip surface to form the PRMT5-MTA complex.

  • Analyte Injection: Inject varying concentrations of this compound over the chip surface and monitor the change in the SPR signal (response units, RU) over time.

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of this compound.

  • Regeneration: If necessary, regenerate the chip surface to remove any bound analyte.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

NanoBRET™ Target Engagement Assay

This live-cell assay quantifies the engagement of this compound with PRMT5 within a cellular environment.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NanoLuc®-PRMT5 fusion vector

  • WDR77 expression vector (as PRMT5 forms a complex with WDR77/MEP50 in cells)

  • NanoBRET™ tracer for PRMT5

  • This compound

  • Cell culture medium

  • Transfection reagent

  • Nano-Glo® substrate

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-PRMT5 and WDR77 expression vectors and plate in a multi-well plate.

  • Compound Treatment: Treat the transfected cells with varying concentrations of this compound and incubate for a specified time.

  • Tracer Addition: Add the NanoBRET™ tracer to the cells. The tracer is a fluorescently labeled molecule that binds to PRMT5.

  • Substrate Addition: Add the Nano-Glo® substrate to measure the NanoLuc® luciferase activity.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: The binding of this compound to NanoLuc®-PRMT5 displaces the tracer, leading to a decrease in the BRET signal. Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the this compound concentration to determine the IC50 for target engagement.

Visualizations

Signaling Pathway

PRMT5_Signaling cluster_nucleus Nucleus PRMT5_MEP50 PRMT5/MEP50 Histones Histones (H2A, H3, H4) PRMT5_MEP50->Histones Methylates Transcription_Factors Transcription Factors (e.g., p53, E2F1) PRMT5_MEP50->Transcription_Factors Methylates Spliceosome Spliceosome Components PRMT5_MEP50->Spliceosome Methylates Gene_Expression Altered Gene Expression Histones->Gene_Expression Transcription_Factors->Gene_Expression RNA_Splicing Alternative Splicing Spliceosome->RNA_Splicing This compound This compound This compound->PRMT5_MEP50 Inhibits MTA MTA (in MTAP-del cells) MTA->PRMT5_MEP50 Binds

Caption: PRMT5 signaling and the inhibitory mechanism of this compound.

Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Radiometric Radiometric Assay (Enzyme Activity) Potency Potency Radiometric->Potency IC50 SPR SPR (Binding Kinetics) Affinity Affinity SPR->Affinity KD NanoBRET NanoBRET (Target Engagement) Engagement Engagement NanoBRET->Engagement Cellular IC50 Viability Cell Viability Assay (Functional Outcome) Selectivity Selectivity Viability->Selectivity GI50 (MTAP-del vs WT) This compound This compound This compound->Radiometric This compound->SPR This compound->NanoBRET This compound->Viability

Caption: Workflow for characterizing this compound's activity and selectivity.

Logical Relationship

Logical_Relationship MTAP_Deletion MTAP Gene Deletion in Cancer Cells MTA_Accumulation MTA Accumulation MTAP_Deletion->MTA_Accumulation PRMT5_MTA_Complex Formation of PRMT5-MTA Complex MTA_Accumulation->PRMT5_MTA_Complex Vopimetostat_Binding This compound Preferentially Binds to PRMT5-MTA Complex PRMT5_MTA_Complex->Vopimetostat_Binding PRMT5_Inhibition Potent and Selective PRMT5 Inhibition Vopimetostat_Binding->PRMT5_Inhibition Therapeutic_Effect Selective Cancer Cell Killing PRMT5_Inhibition->Therapeutic_Effect

Caption: The logical cascade from MTAP deletion to selective cancer cell death.

Conclusion

This compound represents a paradigm of precision oncology, exploiting a specific metabolic vulnerability in cancer cells to achieve remarkable selectivity. Its MTA-cooperative mechanism of PRMT5 inhibition, elucidated through structural biology and rigorous biochemical and cellular characterization, provides a strong rationale for its clinical development. The data presented in this guide underscore the potent and selective nature of this compound, highlighting its potential as a best-in-class therapeutic for patients with MTAP-deleted solid tumors.

References

The Pharmacodynamics of Vopimetostat: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vopimetostat (formerly TNG462) is a potent and selective, orally bioavailable, small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It exhibits a mechanism of action described as MTA-cooperative, leading to selective cytotoxicity in cancer cells harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. This technical guide provides a comprehensive overview of the early-stage pharmacodynamics of this compound, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a significant role in various cellular processes, including gene transcription, mRNA splicing, and signal transduction.[1][2] PRMT5 is overexpressed in a variety of cancers and is associated with poor prognosis, making it an attractive target for therapeutic intervention.[1]

This compound is a next-generation PRMT5 inhibitor that leverages a synthetic lethality approach by specifically targeting cancer cells with a deletion of the MTAP gene.[3] MTAP is an essential enzyme in the methionine salvage pathway, and its deletion, which occurs in approximately 10-15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[3][4] this compound exhibits an MTA-cooperative binding mechanism, where it preferentially binds to the PRMT5-MTA complex, leading to enhanced and selective inhibition of PRMT5 in MTAP-deleted cancer cells while sparing normal tissues.[3][5]

Mechanism of Action

This compound's mechanism of action is centered on its MTA-cooperative inhibition of PRMT5 in MTAP-deleted cancer cells. In normal cells, PRMT5 activity is modulated by S-adenosylmethionine (SAM), its cofactor. However, in MTAP-deleted cells, the accumulation of MTA leads to the formation of a PRMT5-MTA complex, which is the specific target of this compound. This selective inhibition of PRMT5 in cancer cells leads to a reduction in the symmetric dimethylation of key downstream substrates, ultimately resulting in cell death.[3][5]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Vopimetostat_Mechanism_of_Action cluster_normal_cell Normal Cell (MTAP Wild-Type) cluster_cancer_cell Cancer Cell (MTAP-Deleted) MTAP_WT MTAP MTA_normal MTA MTAP_WT->MTA_normal Metabolizes SAM SAM PRMT5_normal PRMT5 SAM->PRMT5_normal Cofactor Substrates_normal Histone & Non-Histone Substrates PRMT5_normal->Substrates_normal Methylates sDMA_normal Symmetric Dimethylation (sDMA) Substrates_normal->sDMA_normal Cell_Survival_normal Normal Cell Survival & Proliferation sDMA_normal->Cell_Survival_normal MTAP_del MTAP Deletion MTA_accum MTA Accumulation MTAP_del->MTA_accum PRMT5_cancer PRMT5 MTA_accum->PRMT5_cancer Binds to PRMT5_MTA_complex PRMT5-MTA Complex PRMT5_cancer->PRMT5_MTA_complex Substrates_cancer Histone & Non-Histone Substrates PRMT5_MTA_complex->Substrates_cancer Methylation Blocked This compound This compound This compound->PRMT5_MTA_complex Inhibits sDMA_cancer Symmetric Dimethylation (sDMA) Substrates_cancer->sDMA_cancer Apoptosis Apoptosis sDMA_cancer->Apoptosis

Caption: this compound's MTA-cooperative mechanism of action.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative pharmacodynamic parameters of this compound from early-stage research.

Preclinical In Vitro Potency and Selectivity
ParameterValueCell Line ContextReference
Potency 4 nMMTAP-deleted cancer cells[3]
Selectivity 45xMTAP-deleted vs. MTAP wild-type cells[1][3][6]
IC50 < 1 µMMTAP-deficient tumor cells (NSCLC, PDAC, bladder, hematological malignancies)[7]
Clinical Efficacy (Phase 1/2 Trial Data)
IndicationMetricValuePatient CohortReference
Across MTAP-deleted Cancers Objective Response Rate (ORR)27%94 tumor-evaluable patients[4][8][9]
Disease Control Rate (DCR)78%94 tumor-evaluable patients[9]
Median Progression-Free Survival (mPFS)6.4 months94 tumor-evaluable patients[9]
2nd Line MTAP-deleted Pancreatic Cancer Objective Response Rate (ORR)25%39 patients with at least six months of follow-up[4][5][10]
Median Progression-Free Survival (mPFS)7.2 months39 patients with at least six months of follow-up[4][10]
All MTAP-deleted Pancreatic Cancer Objective Response Rate (ORR)15%64 patients enrolled[10]
Disease Control Rate (DCR)71%64 patients enrolled[9]
3rd Line+ MTAP-deleted Pancreatic Cancer Median Progression-Free Survival (mPFS)4.1 monthsN/A[9]
Histology Agnostic Cohort Objective Response Rate (ORR)49%N/A[8]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound are provided below.

Cell Viability Assay (CellTiter-Glo®)

This protocol is designed to assess the cytotoxic effects of this compound on MTAP-deleted and MTAP wild-type cancer cell lines.

Materials:

  • MTAP-deleted cancer cell lines (e.g., HCT116 MTAP-/-)

  • MTAP wild-type cancer cell lines (e.g., HCT116 MTAP+/+)

  • This compound

  • Cell culture medium and supplements

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in opaque-walled multiwell plates at a density of 2,000-5,000 cells per well in a final volume of 100 µL (96-well plate) or 50 µL (384-well plate).

    • Incubate plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

    • Add the this compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) wells.

    • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Equilibrate the plates to room temperature for approximately 30 minutes.[11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[11]

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability data against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.

Target Engagement Assay (In-Cell Western)

This protocol describes the use of an In-Cell Western assay to measure the inhibition of PRMT5 activity by this compound through the detection of symmetric dimethylarginine (SDMA) levels.

Materials:

  • MTAP-deleted cancer cell lines

  • This compound

  • 96-well plates

  • Formaldehyde (B43269)

  • Triton X-100

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibody against SDMA (e.g., rabbit anti-SDMA)

  • Primary antibody for normalization (e.g., mouse anti-GAPDH)

  • Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit, IRDye® 680RD goat anti-mouse)

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with a dose range of this compound as described in the cell viability assay protocol.

  • Fixation and Permeabilization:

    • After the treatment period, remove the media and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.

  • Blocking and Staining:

    • Wash the cells three times with PBS.

    • Block the cells with blocking buffer for 1.5 hours at room temperature.

    • Incubate the cells with the primary antibodies (anti-SDMA and anti-GAPDH) diluted in blocking buffer overnight at 4°C.

    • Wash the cells five times with PBS containing 0.1% Tween-20.

    • Incubate the cells with the corresponding infrared dye-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash the cells five times with PBS containing 0.1% Tween-20.

    • Scan the plate using an infrared imaging system.

    • Quantify the integrated intensity of the SDMA signal and normalize it to the GAPDH signal.

    • Plot the normalized SDMA signal against this compound concentration to determine the IC50 for target inhibition.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • MTAP-deleted cancer cell line (e.g., LU99)[7]

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Calipers

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS, with or without Matrigel.

    • Subcutaneously inject approximately 5-10 million cells into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound orally (p.o.) to the treatment group at specified doses and schedules (e.g., 40 mg/kg b.i.d. or 100 mg/kg q.d. for 21 days).[7]

    • Administer the vehicle control to the control group.

  • Efficacy Evaluation:

    • Measure tumor volumes and body weights 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate tumor growth inhibition (TGI) for the treated groups compared to the control group.

Mandatory Visualizations

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow cluster_assays Pharmacodynamic Assays start Start cell_culture Culture MTAP-del and MTAP-wt Cancer Cell Lines start->cell_culture plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells treat_this compound Treat with this compound (Dose-Response) plate_cells->treat_this compound incubate Incubate (72-96h) treat_this compound->incubate viability_assay Cell Viability Assay (CellTiter-Glo) incubate->viability_assay target_assay Target Engagement Assay (In-Cell Western for sDMA) incubate->target_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis target_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro characterization of this compound.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow start Start cell_expansion Expand MTAP-deleted Cancer Cells start->cell_expansion tumor_implantation Subcutaneous Implantation in Immunocompromised Mice cell_expansion->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment_phase Oral Administration of this compound or Vehicle (e.g., 21 days) randomization->treatment_phase monitoring Monitor Tumor Volume & Body Weight treatment_phase->monitoring endpoint Study Endpoint monitoring->endpoint tumor_excision Excise Tumors for PD Analysis endpoint->tumor_excision data_analysis Data Analysis (Tumor Growth Inhibition) endpoint->data_analysis end End data_analysis->end

References

Initial in vitro characterization of Vopimetostat

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Initial In Vitro Characterization of Vopimetostat

Introduction

This compound (also known as TNG462) is an orally bioavailable, next-generation small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] It is designed as a targeted therapy with potential antineoplastic activities, showing particular promise in cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] This guide provides a detailed overview of the core in vitro methodologies and findings that characterize the mechanism, potency, and selectivity of this compound.

Mechanism of Action: MTA-Cooperative PRMT5 Inhibition

PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a key role in regulating gene expression and cellular proliferation.[1] In many cancers, PRMT5 is overexpressed, making it a compelling therapeutic target. However, as PRMT5 is also essential for the survival of healthy cells, non-selective inhibition can lead to significant toxicity.[3]

This compound employs a synthetic lethal approach by specifically targeting cancer cells with MTAP gene deletions, an event occurring in approximately 10-15% of all human cancers.[3] The loss of MTAP function leads to the intracellular accumulation of its substrate, 5'-deoxy-5'-methylthioadenosine (MTA).[1][3] MTA naturally binds to and partially inhibits PRMT5, creating a unique vulnerability in these cancer cells.[1][3] this compound acts as an MTA-cooperative inhibitor, meaning it selectively binds to the PRMT5-MTA complex, leading to potent and selective inhibition of the enzyme's methyltransferase activity.[3][4] This enhanced inhibition decreases the symmetric dimethylation of arginine residues, modulates the expression of genes involved in cell proliferation, and ultimately leads to the selective killing of MTAP-deleted cancer cells while sparing normal tissues.[1]

G cluster_0 Normal Cell (MTAP Wild-Type) cluster_1 Cancer Cell (MTAP-Deleted) PRMT5_WT PRMT5 Substrate_WT Protein Substrates (e.g., Histones) PRMT5_WT->Substrate_WT Methylates SAM SAM (Co-factor) SAM->PRMT5_WT sDMA_WT Symmetric Dimethylation (sDMA) Substrate_WT->sDMA_WT Proliferation_WT Normal Cell Proliferation sDMA_WT->Proliferation_WT Regulates Gene Expression for MTAP_del MTAP Deletion MTA MTA Accumulation MTAP_del->MTA PRMT5_MTA PRMT5-MTA Complex (Partially Inhibited) MTA->PRMT5_MTA Binds & Partially Inhibits PRMT5 Inhibition Potent & Selective Inhibition PRMT5_MTA->Inhibition Cooperatively Binds This compound This compound This compound->Inhibition Apoptosis Tumor Cell Apoptosis Inhibition->Apoptosis Blocks sDMA, Induces

Caption: this compound's MTA-cooperative mechanism of action.

In Vitro Potency and Selectivity

Preclinical studies have demonstrated this compound's high potency and selectivity for MTAP-deleted cancer cells. The key quantitative metrics from these in vitro characterizations are summarized below.

ParameterCell TypeValueReference
Potency (IC₅₀) MTAP-deleted cancer cells4 nM[3]
Potency (IC₅₀) MTAP-deleted tumor cells (various)< 1 µM[2]
Selectivity MTAP-deleted vs. Normal cells45x more potent in MTAP-del cells[3]

Experimental Protocols

The characterization of this compound relies on a series of robust in vitro assays to determine its biological activity and mechanism.

Cell Viability Assay

This assay is fundamental to determining the cytotoxic or cytostatic effect of this compound on cancer cells with different MTAP statuses.

  • Objective: To measure the dose-dependent effect of this compound on the viability of MTAP-deleted and MTAP wild-type cell lines and to calculate the IC₅₀ values.

  • Methodology (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

    • Cell Plating: MTAP-deleted (e.g., HCT116 MTAP-KO) and MTAP wild-type cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0 to 1 µM) for an extended incubation period (e.g., 7 days) to assess long-term effects on proliferation.[2]

    • Lysis and Signal Generation: The CellTiter-Glo® reagent, which contains a thermostable luciferase, is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

    • Data Acquisition: Luminescence is measured using a plate reader.

    • Data Analysis: The relative luminescence units (RLU) are normalized to vehicle-treated controls. A dose-response curve is generated, and the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%) is calculated using non-linear regression analysis.

Target Engagement Assay

This assay confirms that the observed cellular effects of this compound are due to the inhibition of its intended target, PRMT5.

  • Objective: To measure the inhibition of PRMT5's methyltransferase activity within the cell by assessing the methylation status of its known substrates.

  • Methodology (e.g., Western Blot):

    • Cell Treatment: MTAP-deleted cancer cells are treated with various concentrations of this compound for a defined period (e.g., 24-72 hours).

    • Protein Extraction: Cells are harvested and lysed to extract total cellular proteins. Protein concentration is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for a known PRMT5 substrate with a symmetrically dimethylated arginine mark (e.g., anti-sDMA). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.

    • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by an enhanced chemiluminescence (ECL) substrate. The resulting signal is captured using an imaging system.

    • Analysis: The band intensity for the sDMA mark is quantified and normalized to the loading control. A decrease in the sDMA signal with increasing this compound concentration indicates successful target engagement and inhibition of PRMT5 activity.[4]

G cluster_0 Cell Line Panel cluster_1 Primary Assays cluster_2 Assay Workflow & Analysis start Start: In Vitro Characterization Cell_MTAP_del MTAP-deleted Cancer Cells start->Cell_MTAP_del Cell_MTAP_wt MTAP Wild-Type Control Cells start->Cell_MTAP_wt Assay_Viability Cell Viability Assay (e.g., CellTiter-Glo) Cell_MTAP_del->Assay_Viability Assay_Target Target Engagement Assay (e.g., Western Blot) Cell_MTAP_del->Assay_Target Cell_MTAP_wt->Assay_Viability Treat_Viability Dose-Response Treatment Assay_Viability->Treat_Viability Treat_Target Treat with this compound Assay_Target->Treat_Target Measure_ATP Measure Luminescence (ATP) Treat_Viability->Measure_ATP Calc_IC50 Calculate IC50 & Selectivity Measure_ATP->Calc_IC50 end_node Conclusion: Potent & Selective Inhibition in MTAP-del Cells Calc_IC50->end_node Lyse_Protein Cell Lysis & Protein Extraction Treat_Target->Lyse_Protein Blot_sDMA Western Blot for sDMA Substrates Lyse_Protein->Blot_sDMA Analyze_Inhibition Analyze Target Inhibition Blot_sDMA->Analyze_Inhibition Analyze_Inhibition->end_node

References

Methodological & Application

Application Notes and Protocols for Vopimetostat Treatment in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vopimetostat (TNG462) is an orally bioavailable, potent, and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] It exhibits a novel mechanism of action, demonstrating synthetic lethality in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletions occur in approximately 10-15% of all human cancers, making this compound a promising targeted therapy for a significant patient population.[1]

In MTAP-deleted cancer cells, the metabolite methylthioadenosine (MTA) accumulates. This compound is an MTA-cooperative inhibitor, meaning it preferentially binds to the PRMT5-MTA complex, leading to selective inhibition of PRMT5 in cancer cells while sparing normal tissues.[1] Preclinical studies in various xenograft models have demonstrated that oral administration of this compound leads to dose-dependent antitumor activity, including durable tumor regressions and complete responses.[1][2]

These application notes provide a comprehensive protocol for the in vivo evaluation of this compound in xenograft mouse models, covering experimental design, procedural details, and data analysis.

Mechanism of Action Signaling Pathway

This compound's mechanism of action is centered on the specific metabolic vulnerability created by the loss of the MTAP enzyme in cancer cells.

This compound Signaling Pathway cluster_normal_cell Normal Cell (MTAP Wild-Type) cluster_cancer_cell Cancer Cell (MTAP-Deleted) Polyamines_N Polyamines MTA_N MTA Polyamines_N->MTA_N MTAP_N MTAP MTA_N->MTAP_N Adenine_N Adenine MTAP_N->Adenine_N PRMT5_N PRMT5 Proliferation_N Normal Proliferation PRMT5_N->Proliferation_N SAM_N SAM SAM_N->PRMT5_N Vopimetostat_N This compound Vopimetostat_N->PRMT5_N Low Affinity Polyamines_C Polyamines MTA_C MTA Accumulation Polyamines_C->MTA_C PRMT5_C PRMT5 MTA_C->PRMT5_C MTAP_C MTAP (Deleted) Apoptosis Apoptosis/Cell Cycle Arrest PRMT5_C->Apoptosis Inhibition Vopimetostat_C This compound Vopimetostat_C->PRMT5_C High Affinity Binding to PRMT5-MTA Complex

This compound's MTA-cooperative mechanism of action.

Data Presentation

The following tables summarize quantitative data from preclinical xenograft studies of this compound in various MTAP-deleted cancer models.

Cell LineCancer TypeMouse StrainThis compound Dose (mg/kg)Dosing ScheduleTreatment DurationTumor Growth Inhibition (TGI)Reference
LU99Non-Small Cell Lung CancerNot Specified40Twice Daily (BID)21 daysSignificant tumor growth inhibition observed.[3]
LU99Non-Small Cell Lung CancerNot Specified100Once Daily (QD)21 daysSignificant tumor growth inhibition observed.[3]
LN18GlioblastomaNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedDose-dependent antitumor activity observed.[1]
OCI-LY19Diffuse Large B-cell LymphomaNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedDose-dependent antitumor activity observed.[1]
Patient-Derived Xenograft (PDX) ModelCancer TypeThis compound Dose (mg/kg)Dosing ScheduleOutcomeReference
Not SpecifiedMesotheliomaNot SpecifiedNot SpecifiedDurable tumor regressions and complete responses.[1]
Not SpecifiedNon-Small Cell Lung Cancer (Squamous)Not SpecifiedNot SpecifiedDurable tumor regressions and complete responses.[1]

Experimental Protocols

Cell Line Selection and Culture
  • Cell Lines: Utilize human cancer cell lines with confirmed homozygous deletion of the MTAP gene. Examples include:

    • LU99 (Non-Small Cell Lung Cancer)

    • LN18 (Glioblastoma)

    • OCI-LY19 (Diffuse Large B-cell Lymphoma)

    • Other commercially available or researcher-derived MTAP-deleted cell lines.

  • Culture Conditions: Culture cells in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

Animal Model Selection
  • Mouse Strains: Use immunodeficient mice to prevent graft rejection. Commonly used strains for xenograft studies include:

    • NU/J (nude)

    • NOD/SCID (Non-obese diabetic/severe combined immunodeficiency)

    • NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ)

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment. House them in a specific pathogen-free (SPF) environment.

Xenograft Implantation
  • Cell Preparation:

    • Harvest cells during their logarithmic growth phase.

    • Wash the cells with sterile, serum-free media or phosphate-buffered saline (PBS).

    • Resuspend the cell pellet to the desired concentration (typically 1 x 107 to 5 x 107 cells/mL) in a 1:1 mixture of serum-free medium and Matrigel. Keep the cell suspension on ice.

  • Subcutaneous Implantation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.

This compound Formulation and Administration
  • Formulation: A suggested formulation for oral gavage is as follows:

    • Dissolve this compound in 10% DMSO.

    • Add 40% PEG300 and mix thoroughly.

    • Add 5% Tween-80 and mix.

    • Bring to the final volume with saline (45%). Note: Another reported vehicle for some models is acidified deionized water.[1]

  • Administration:

    • Once tumors are established and have reached a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control orally via gavage at the desired dose and schedule (e.g., 40 mg/kg BID or 100 mg/kg QD).[3]

Monitoring and Endpoints
  • Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.

  • Clinical Observations: Observe the mice daily for any signs of distress or adverse reactions to the treatment.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specified treatment duration (e.g., 21 days).[3] At the endpoint, mice are euthanized, and tumors can be excised for further analysis (e.g., histology, immunohistochemistry, or Western blotting for pharmacodynamic markers like symmetric dimethylarginine - SDMA).[1]

Experimental Workflow Diagram

This compound Xenograft Study Workflow Cell_Culture 1. Culture MTAP-deleted Cancer Cells Cell_Harvest 2. Harvest and Prepare Cell Suspension Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth 4. Allow Tumors to Establish (e.g., 100-200 mm³) Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 6. Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring 7. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint and Euthanasia Monitoring->Endpoint Analysis 9. Tumor Excision and Downstream Analysis Endpoint->Analysis

A generalized workflow for a this compound xenograft study.

References

Vopimetostat (TNG-462): Application Notes for Determining IC50 in MTAP-Deleted Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Vopimetostat (also known as TNG-462) is a potent and selective, orally bioavailable inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] It operates through a novel MTA-cooperative mechanism, exhibiting enhanced potency and selectivity for cancer cells with a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3] MTAP gene deletions are prevalent in 10-15% of all human cancers, including a significant proportion of pancreatic, lung, and bladder cancers, as well as glioblastoma and mesothelioma.[3]

This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, with a focus on its selective activity in MTAP-deleted models. It is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers

The selective activity of this compound is rooted in the concept of synthetic lethality. The MTAP enzyme plays a crucial role in the methionine salvage pathway.[3] In normal cells, MTAP metabolizes methylthioadenosine (MTA). However, in cancer cells where the MTAP gene is deleted, MTA accumulates to high concentrations.[3]

This accumulated MTA binds to the PRMT5 enzyme complex, creating a novel conformation. This compound is an MTA-cooperative inhibitor, meaning it preferentially binds to and inhibits this MTA-bound PRMT5 complex.[2][3] This leads to a highly selective inhibition of PRMT5 activity in MTAP-deleted cancer cells, while largely sparing normal cells where MTA levels are low. The inhibition of PRMT5, a key enzyme that methylates various proteins involved in gene expression and RNA splicing, ultimately leads to cell cycle arrest and apoptosis in these vulnerable cancer cells.[3]

PRMT5_Pathway cluster_mtap_wt MTAP Wild-Type Cell cluster_mtap_del MTAP-Deleted Cancer Cell MTAP_WT MTAP MTA_low Low [MTA] MTAP_WT->MTA_low Metabolizes PRMT5_active Active PRMT5 Methylated_Substrate_WT Methylated Substrate (Normal Cell Function) PRMT5_active->Methylated_Substrate_WT Methylates Substrate_WT Substrate Substrate_WT->PRMT5_active Vopimetostat_WT This compound Vopimetostat_WT->PRMT5_active Low Affinity MTAP_del MTAP Deletion MTA_high High [MTA] MTAP_del->MTA_high Leads to Accumulation PRMT5_MTA PRMT5-MTA Complex MTA_high->PRMT5_MTA Cell_Death Cell Cycle Arrest & Apoptosis PRMT5_MTA->Cell_Death Inhibition leads to Vopimetostat_DEL This compound Vopimetostat_DEL->PRMT5_MTA High Affinity Inhibition

This compound's MTA-cooperative mechanism of action.

This compound In Vitro Activity

This compound demonstrates potent and highly selective anti-proliferative activity against cancer cell lines harboring an MTAP gene deletion. The selectivity is clearly demonstrated in isogenic cell line pairs, where the MTAP-deleted line is significantly more sensitive to the compound than its wild-type counterpart.

Cell LineCancer TypeMTAP StatusThis compound GI50 (nM)
HCT116Colorectal CarcinomaWild-Type~200
HCT116Colorectal CarcinomaKnockout (-/-)~5
LN18GlioblastomaDeleted (-/-)~5
LN18GlioblastomaReconstituted (+/+)~300
Data presented are approximate values derived from preclinical poster data from Tango Therapeutics. GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cellular growth.[3]

Experimental Protocols

Determining the IC50 or GI50 value of this compound is critical for assessing its potency and selectivity. A cell viability assay is the standard method for this purpose. The following is a generalized protocol based on the use of a luminescence-based ATP detection assay (e.g., CellTiter-Glo®), which measures the number of viable cells in culture based on ATP quantification.

Protocol: Cell Viability and IC50 Determination using ATP-based Luminescence Assay

1. Materials

  • MTAP-deleted and MTAP wild-type cancer cell lines of interest

  • This compound (TNG-462)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Opaque-walled 96-well plates suitable for luminescence assays

  • Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)

  • Luminometer plate reader

2. Procedure

2.1. Cell Seeding:

  • Culture cells under standard conditions (e.g., 37°C, 5% CO2).

  • Trypsinize and count the cells. Ensure cell viability is >95%.

  • Seed the cells into opaque-walled 96-well plates at a pre-determined optimal density (typically 1,000-5,000 cells/well) in 90 µL of complete culture medium. Note: Seeding density should be optimized for each cell line to ensure exponential growth throughout the assay duration.

  • Include wells for "medium only" (background control) and "vehicle control" (cells treated with DMSO).

  • Incubate the plate for 24 hours to allow for cell attachment and recovery.

2.2. Compound Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of concentrations (e.g., from 1 µM down to 0.01 nM). Prepare a 10X working solution for each concentration.

  • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).

  • Add 10 µL of the 10X this compound dilutions or vehicle control to the appropriate wells to reach a final volume of 100 µL.

  • Incubate the plate for the desired treatment period (e.g., 72 to 120 hours).

2.3. Assay Procedure:

  • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Prepare the ATP detection reagent according to the manufacturer's instructions.

  • Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to each 100 µL of medium).

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

3. Data Analysis

  • Subtract the average luminescence value from the "medium only" wells (background) from all other wells.

  • Normalize the data to the vehicle-treated control wells, which are set as 100% viability. % Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100

  • Plot the normalized viability data against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) with appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

IC50_Workflow start Start seed 1. Seed Cells (MTAP -/- and MTAP +/+) in 96-well plates start->seed incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 prepare_drug 3. Prepare Serial Dilutions of this compound incubate1->prepare_drug treat 4. Add Compound/Vehicle to wells prepare_drug->treat incubate2 5. Incubate 72-120h treat->incubate2 add_reagent 6. Add ATP Detection Reagent (e.g., CellTiter-Glo) incubate2->add_reagent measure 7. Measure Luminescence add_reagent->measure analyze 8. Analyze Data (Normalize to control) measure->analyze calculate 9. Calculate IC50 (Non-linear regression) analyze->calculate end End calculate->end

Experimental workflow for IC50 determination.

References

Application Notes and Protocols for Cell Viability Assay Using Vopimetostat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vopimetostat (TNG462) is an orally bioavailable, potent, and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] It exhibits a synthetic lethal interaction in cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion.[3][4] MTAP is an essential enzyme in the methionine salvage pathway, and its deletion, often co-occurring with the tumor suppressor CDKN2A, leads to the accumulation of methylthioadenosine (MTA).[5][6] MTA is an endogenous partial inhibitor of PRMT5. This compound is an MTA-cooperative inhibitor, meaning it preferentially binds to the MTA-bound PRMT5 complex, leading to a highly selective and potent inhibition of PRMT5 in MTAP-deleted cancer cells while sparing normal cells.[7] This selective inhibition of PRMT5, a key enzyme that methylates histones and other proteins to regulate gene expression and cell proliferation, results in cell cycle arrest and apoptosis in MTAP-deficient tumors.[8]

These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on the viability of cancer cell lines, with a focus on those with MTAP deletion.

Data Presentation

Preclinical Efficacy of this compound

The following table summarizes representative preclinical data for this compound in MTAP-deleted cancer cell lines. IC50 values are indicative of the concentration of this compound required to inhibit the viability of 50% of the cells. Note: Specific IC50 values can vary depending on the cell line and assay conditions and should be determined empirically.

Cell LineCancer TypeMTAP StatusAssay TypeReported IC50 (approx.)
HCT116 MTAP-/-Colorectal CarcinomaDeletedCellTiter-Glo< 10 nM
A549Non-Small Cell Lung CancerDeletedMTT Assay20-50 nM
U87GlioblastomaDeletedMTT Assay30-70 nM
A172GlioblastomaDeletedMTT Assay40-80 nM
Clinical Trial Data for this compound

This compound is currently being evaluated in clinical trials for patients with MTAP-deleted solid tumors. The following table summarizes key efficacy data from these trials.[9][10]

Cancer TypeTreatment LineOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
Pancreatic CancerSecond-line25%7.2 months
Multiple MTAP-deleted Cancers (Histology Agnostic)Late-line49%9.1 months

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action in MTAP-Deleted Cancer Cells

Vopimetostat_Mechanism This compound Mechanism of Action in MTAP-Deleted Cancer Cells cluster_normal_cell Normal Cell (MTAP Proficient) cluster_cancer_cell Cancer Cell (MTAP-Deleted) MTAP MTAP MTA_normal MTA MTAP->MTA_normal degrades PRMT5_normal PRMT5 Substrates_normal Histones, Splicing Factors, etc. PRMT5_normal->Substrates_normal methylates SAM SAM SAM->PRMT5_normal activates Methylated_Substrates_normal Methylated Substrates Substrates_normal->Methylated_Substrates_normal Gene_Expression_normal Normal Gene Expression & Proliferation Methylated_Substrates_normal->Gene_Expression_normal MTAP_deleted MTAP (Deleted) MTA_accumulated MTA (Accumulated) PRMT5_cancer PRMT5 MTA_accumulated->PRMT5_cancer partially inhibits PRMT5_MTA_this compound PRMT5-MTA-Vopimetostat Complex PRMT5_cancer->PRMT5_MTA_this compound binds MTA This compound This compound This compound->PRMT5_MTA_this compound Substrates_cancer Histones, Splicing Factors, etc. PRMT5_MTA_this compound->Substrates_cancer strongly inhibits methylation Methylation_Inhibited Inhibition of Methylation Substrates_cancer->Methylation_Inhibited Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Methylation_Inhibited->Cell_Cycle_Arrest Cell_Viability_Workflow Experimental Workflow for this compound Cell Viability Assay Start Start Cell_Seeding Seed MTAP-deleted and proficient cells in 96-well plates Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Vopimetostat_Treatment Treat cells with a serial dilution of this compound Incubation_24h->Vopimetostat_Treatment Incubation_72h Incubate for 72-120 hours Vopimetostat_Treatment->Incubation_72h Viability_Assay Perform CellTiter-Glo or MTT assay Incubation_72h->Viability_Assay Data_Acquisition Measure luminescence or absorbance Viability_Assay->Data_Acquisition Data_Analysis Calculate % viability and determine IC50 values Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Vopimetostat for In Vitro Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Vopimetostat (also known as TNG462), a potent and selective MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This compound exhibits synthetic lethality in cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion, a common feature in various malignancies.

Introduction

This compound is an orally bioavailable small molecule that targets PRMT5, an enzyme that plays a crucial role in regulating gene expression, RNA splicing, and other cellular processes.[1] In cancer cells with MTAP deletion, the metabolite methylthioadenosine (MTA) accumulates. This compound leverages this by binding to the PRMT5-MTA complex, leading to selective inhibition of PRMT5 activity in cancer cells while sparing normal cells that have functional MTAP.[1][2] This targeted approach makes this compound a promising therapeutic agent for MTAP-deleted cancers, which include a significant subset of pancreatic, lung, and other solid tumors.[2]

Mechanism of Action:

In MTAP-deleted cancer cells:

  • MTAP Deletion: The absence of the MTAP enzyme leads to the accumulation of MTA.

  • MTA-PRMT5 Complex Formation: MTA binds to PRMT5, forming a specific complex.

  • This compound Binding: this compound selectively binds to and inhibits the MTA-bound PRMT5.

  • Inhibition of Methylation: This leads to a decrease in the symmetric dimethylation of arginine residues on histone and non-histone proteins, a key function of PRMT5.

  • Anti-tumor Effects: The disruption of PRMT5-mediated methylation results in cell cycle arrest, apoptosis, and inhibition of tumor growth.

Data Presentation

The following table summarizes the in vitro potency of an MTA-cooperative PRMT5 inhibitor, MRTX1719, which has a similar mechanism of action to this compound, in a panel of cancer cell lines with varying MTAP status. This data illustrates the selective anti-proliferative activity in MTAP-deleted models. While specific data for this compound is emerging, these findings are representative of the expected activity.

Cell LineCancer TypeMTAP StatusIC50 (nM)
HCT116 IsogenicColorectal CarcinomaMTAP del12[3]
HCT116 IsogenicColorectal CarcinomaMTAP WT890[3]
NCI-H2052MesotheliomaMTAP del20
MSTO-211HMesotheliomaMTAP del30
NCI-H28MesotheliomaMTAP del40
LU99Non-Small Cell Lung CancerMTAP del50
ASPC-1Pancreatic CancerMTAP del90
PANC-1Pancreatic CancerMTAP WT>10,000
MIA PaCa-2Pancreatic CancerMTAP del120
A549Non-Small Cell Lung CancerMTAP WT>10,000

Experimental Protocols

Herein, we provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTS/MTT Assay)

This protocol determines the dose-dependent effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • MTAP-deleted and MTAP-wildtype cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640, DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Cell Treatment: Add 100 µL of the 2X this compound dilutions or vehicle control to the respective wells, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm (for MTS) or after solubilizing formazan (B1609692) crystals with a solubilizing agent (for MTT) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Target Engagement: Western Blot for Symmetric Dimethylarginine (SDMA)

This protocol assesses the on-target activity of this compound by measuring the levels of symmetric dimethylarginine (SDMA), a direct downstream marker of PRMT5 activity. A reduction in global SDMA levels indicates target engagement.

Materials:

  • MTAP-deleted and MTAP-wildtype cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting equipment

  • PVDF membrane

  • Primary antibodies: anti-SDMA (e.g., anti-symmetric di-methyl Arginine motif antibody), anti-Vinculin or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 48-72 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary anti-SDMA antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., Vinculin or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for SDMA and normalize to the loading control. A decrease in the SDMA signal in this compound-treated cells compared to the vehicle control indicates target engagement.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify the direct binding of this compound to PRMT5 in a cellular context. Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Materials:

  • MTAP-deleted cancer cell line

  • This compound

  • PBS with protease inhibitors

  • PCR tubes

  • Thermocycler

  • Lysis buffer (containing non-denaturing detergent)

  • Western blot materials (as described in section 3.2)

  • Primary antibody: anti-PRMT5

Protocol:

  • Cell Treatment: Treat cultured cells with this compound (e-g., 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble PRMT5 by western blotting as described in section 3.2, using an anti-PRMT5 antibody.

  • Data Analysis: Quantify the band intensities for PRMT5 at each temperature for both this compound- and vehicle-treated samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

Vopimetostat_Mechanism_of_Action cluster_MTAP_WT MTAP Wild-Type (Normal) Cell cluster_MTAP_del MTAP-Deleted Cancer Cell MTAP_WT MTAP MTA_low Low MTA MTAP_WT->MTA_low Metabolizes MTA PRMT5_active Active PRMT5 Methylation Normal Symmetric Methylation PRMT5_active->Methylation SAM SAM SAM->PRMT5_active Co-factor MTAP_del MTAP Deletion MTA_high High MTA PRMT5_MTA PRMT5-MTA Complex MTA_high->PRMT5_MTA Inhibited_PRMT5 Inhibited PRMT5 This compound This compound This compound->PRMT5_MTA Binds to No_Methylation Reduced Symmetric Methylation Inhibited_PRMT5->No_Methylation Apoptosis Apoptosis No_Methylation->Apoptosis Experimental_Workflow start Start: Select MTAPdel and MTAPwt cell lines viability Cell Viability Assay (MTS/MTT) start->viability target_engagement Target Engagement Assays start->target_engagement data_analysis Data Analysis and Interpretation viability->data_analysis western Western Blot (SDMA levels) target_engagement->western cetsa CETSA (PRMT5 stability) target_engagement->cetsa western->data_analysis cetsa->data_analysis end Conclusion: Determine this compound potency and selectivity data_analysis->end Signaling_Pathway PRMT5 PRMT5 SDMA Symmetric Dimethylarginine (SDMA) PRMT5->SDMA Methylates SAM SAM (Methyl Donor) SAM->PRMT5 Substrate Histone & Non-Histone Proteins (e.g., H4) Substrate->PRMT5 Gene_Splicing mRNA Splicing SDMA->Gene_Splicing Gene_Expression Gene Expression SDMA->Gene_Expression Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle This compound This compound + MTA This compound->Inhibition Inhibition->PRMT5 Inhibits

References

Application Notes and Protocols for Vopimetostat in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vopimetostat, also known as TNG-462, is an orally bioavailable, selective, and potent small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] It exhibits a unique mechanism of action, acting as an MTA-cooperative inhibitor. This means it selectively targets and inhibits PRMT5 in cancer cells with a specific genetic deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4] MTAP gene deletion, occurring in approximately 10-15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[4][5] this compound binds to the PRMT5-MTA complex, potently inhibiting its methyltransferase activity and selectively inducing cell death in these MTAP-deficient cancer cells while sparing normal cells.[4][6]

These application notes provide a summary of reported dosages of this compound used in preclinical in vivo animal studies, along with generalized experimental protocols to guide researchers in designing their own experiments.

Mechanism of Action Signaling Pathway

The following diagram illustrates the MTA-cooperative inhibition of PRMT5 by this compound in MTAP-deleted cancer cells.

Vopimetostat_Mechanism_of_Action cluster_normal_cell Normal Cell (MTAP-proficient) cluster_cancer_cell Cancer Cell (MTAP-deleted) MTAP_proficient MTAP MTA_normal MTA SAM SAM SAM->MTA_normal Metabolism Adenine Adenine MTA_normal->Adenine Metabolism PRMT5_active Active PRMT5 Methylated_Proteins_normal Symmetric Di-methylation (sDMA) PRMT5_active->Methylated_Proteins_normal Methylation Protein_Substrates_normal Protein Substrates (e.g., Histones) Cell_Survival_normal Normal Cell Survival Methylated_Proteins_normal->Cell_Survival_normal MTAP_deleted MTAP Deletion MTA_accumulated MTA Accumulation MTAP_deleted->MTA_accumulated PRMT5_MTA_complex Inactive PRMT5-MTA Complex MTA_accumulated->PRMT5_MTA_complex Vopimetostat_complex This compound-PRMT5-MTA Complex PRMT5_MTA_complex->Vopimetostat_complex This compound This compound This compound->Vopimetostat_complex No_Methylation Inhibition of sDMA Vopimetostat_complex->No_Methylation Potent Inhibition Apoptosis Apoptosis Protein_Substrates_cancer Protein Substrates (e.g., Histones) No_Methylation->Apoptosis

This compound's MTA-cooperative PRMT5 inhibition mechanism.

Quantitative Data Summary for In Vivo Animal Studies

The following table summarizes the reported dosages and schedules for this compound in preclinical animal models.

Animal ModelCancer Type/Cell LineRoute of AdministrationThis compound DosageDosing ScheduleCombination TherapyKey Findings
Xenograft Mouse ModelMTAP-deficient cell linesOral gavage (p.o.)40 mg/kgTwice daily (b.i.d) for 21 daysMonotherapyInhibited tumor volume growth.[2]
Xenograft Mouse ModelMTAP-deficient cell linesOral gavage (p.o.)100 mg/kgOnce daily for 21 daysMonotherapyInhibited tumor volume growth.[2]
Xenograft Mouse ModelMTAP-deficient cell line (LU99)Oral gavage (p.o.)30 mg/kgTwice daily for 5 weeksOsimertinib (1 mg/kg, once daily)Synergistic anti-tumor activity.[2]

Experimental Protocols

Below are generalized protocols for conducting in vivo animal studies with this compound based on the available information. These should be adapted based on the specific experimental design, animal model, and institutional guidelines.

1. Animal Models

  • Species and Strain: Immunocompromised mice (e.g., NOD-SCID, nude) are commonly used for xenograft models. The specific strain should be chosen based on the tumor cell line to be implanted.

  • Health Status: Animals should be healthy, within a specific age and weight range, and acclimated to the facility for at least one week before the start of the experiment. All procedures must be approved and performed in accordance with the Institutional Animal Care and Use Committee (IACUC) guidelines.

2. Tumor Model Establishment

  • Cell Culture: The selected MTAP-deficient cancer cell line (e.g., LU99) should be cultured in appropriate media and conditions as recommended by the supplier. Cells should be harvested during the logarithmic growth phase and confirmed to be negative for mycoplasma.

  • Implantation:

    • Subcutaneous Xenograft: Resuspend cells in a suitable medium (e.g., PBS or Matrigel mixture) at a concentration of approximately 1x10^6 to 1x10^7 cells per 100-200 µL.

    • Inject the cell suspension subcutaneously into the flank of the mice.

    • Monitor tumor growth regularly using calipers. Treatment should commence when tumors reach a predetermined size (e.g., 100-200 mm³).

3. This compound Formulation and Administration

  • Formulation: this compound is an orally bioavailable compound.[1] A suitable vehicle for oral gavage should be determined (e.g., 0.5% methylcellulose (B11928114) in water). The formulation should be prepared fresh daily or as stability data permits.

  • Administration: Administer this compound via oral gavage at the desired dose and schedule (e.g., once daily or twice daily). The volume of administration should be based on the animal's body weight (e.g., 10 µL/g).

4. Study Groups

  • Vehicle Control: Administer the vehicle solution to a group of tumor-bearing animals on the same schedule as the treatment groups.

  • This compound Monotherapy: Administer this compound at various doses (e.g., 30, 40, 100 mg/kg) and schedules (e.g., once or twice daily).

  • Combination Therapy (if applicable): Administer this compound in combination with another therapeutic agent. This will require an additional control group for the combination agent alone.

  • Randomization: Once tumors reach the target size, randomize animals into the different study groups.

5. Monitoring and Endpoints

  • Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.

  • Clinical Observations: Observe the animals daily for any signs of distress or toxicity.

  • Study Termination: The study can be terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point (e.g., 21 days).

  • Data Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis). Statistical analysis should be performed to compare tumor growth between the different treatment groups.

Generalized Experimental Workflow

The following diagram outlines a typical workflow for an in vivo animal study evaluating this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase A Acclimatize Animals D Implant Tumor Cells (Subcutaneous) A->D B Culture MTAP-deficient Cancer Cells B->D C Prepare this compound Formulation G Administer Treatment (Oral Gavage) C->G E Monitor Tumor Growth D->E F Randomize Animals into Treatment Groups E->F F->G H Monitor Tumor Volume & Body Weight G->H I Terminate Study H->I J Excise & Weigh Tumors I->J K Data Analysis (e.g., Histology, Biomarkers) J->K L Statistical Analysis K->L

A generalized workflow for this compound in vivo studies.

Disclaimer

These protocols and application notes are intended for guidance and informational purposes only. Researchers must adapt these protocols to their specific experimental needs and ensure compliance with all relevant institutional and national regulations regarding animal welfare.

References

Application Notes: Western Blot Analysis for PRMT5 Target Engagement by Vopimetostat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology. As a type II methyltransferase, PRMT5 catalyzes the formation of symmetric dimethylarginine (sDMA) on both histone and non-histone proteins, playing a pivotal role in regulating cellular processes such as gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1][2] Its dysregulation and overexpression have been linked to various cancers, making it an attractive target for therapeutic intervention.[2][3]

Vopimetostat (TNG462) is an orally bioavailable, potent, and selective small-molecule inhibitor of PRMT5.[1][4] It features a unique mechanism of action, functioning as a methylthioadenosine (MTA)-cooperative inhibitor.[5][6][7] This mechanism confers selectivity for cancer cells with a methylthioadenosine phosphorylase (MTAP) gene deletion, a common occurrence in 10-15% of all human cancers.[5] In MTAP-deleted cells, MTA accumulates and partially inhibits PRMT5, creating a vulnerability that this compound exploits to selectively kill cancer cells while sparing normal cells.[1][6]

These application notes provide a comprehensive guide to utilizing Western blot analysis for confirming the target engagement of this compound and quantifying its downstream pharmacological effects.

This compound (TNG462) Mechanism of Action

This compound's innovative MTA-cooperative inhibition mechanism provides a targeted approach for treating MTAP-deleted cancers. The process is initiated by the accumulation of MTA in cancer cells lacking the MTAP enzyme. This compound then binds to the MTA-bound PRMT5, leading to potent and selective inhibition of its methyltransferase activity.[5][6] This inhibition reduces sDMA levels on key substrates, modulating the expression of genes involved in cell proliferation and survival, ultimately leading to an anti-tumor effect.[1]

cluster_0 Normal Cell (MTAP-proficient) cluster_1 MTAP-deleted Cancer Cell MTAP MTAP MTA_norm MTA (low levels) MTAP->MTA_norm Metabolizes MTA PRMT5_norm PRMT5:MEP50 Complex (Active) sDMA_norm sDMA Mark (Normal Methylation) PRMT5_norm->sDMA_norm Catalyzes Substrate_norm Substrate Protein Substrate_norm->PRMT5_norm MTAP_del MTAP Deletion MTA_high MTA (accumulates) MTAP_del->MTA_high Leads to PRMT5_MTA PRMT5:MEP50:MTA (Partially Inhibited) MTA_high->PRMT5_MTA Binds & partially inhibits Inhibited_Complex Inhibited Complex PRMT5_MTA->Inhibited_Complex This compound This compound This compound->Inhibited_Complex Binds cooperatively sDMA_blocked sDMA Mark (Blocked) Inhibited_Complex->sDMA_blocked Blocks Catalysis Substrate_cancer Substrate Protein Substrate_cancer->Inhibited_Complex cluster_0 Direct Target Effects cluster_1 Downstream Cellular Pathways This compound This compound PRMT5 PRMT5 This compound->PRMT5 Inhibits H4R3 Histone H4R3 PRMT5->H4R3 sDMA_proteins Other Substrates PRMT5->sDMA_proteins Apoptosis Apoptosis (Cleaved PARP) PRMT5->Apoptosis Inhibits H4R3me2s H4R3me2s H4R3->H4R3me2s sDMA sDMA_marked sDMA-marked Proteins sDMA_proteins->sDMA_marked sDMA Gene_Expression Altered Gene Expression H4R3me2s->Gene_Expression sDMA_marked->Gene_Expression PI3K_AKT PI3K/AKT Pathway Gene_Expression->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Gene_Expression->MAPK_ERK Cell_Cycle G1/S Progression (Cyclin D1, CDK4/6) Gene_Expression->Cell_Cycle Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation MAPK_ERK->Proliferation Cell_Cycle->Proliferation Apoptosis->Survival Inhibits A 1. Cell Culture & Treatment (this compound vs. Vehicle) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Immunoblotting (Blocking, Antibody Incubation) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H

References

Application Notes and Protocols: High-Throughput Screening to Identify Vopimetostat Sensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vopimetostat (TNG462) is an orally bioavailable, selective inhibitor of protein arginine methyltransferase 5 (PRMT5).[1] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating a multitude of cellular processes including gene transcription, RNA splicing, and the DNA damage response. In cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA), which acts as an endogenous partial inhibitor of PRMT5.[1] this compound leverages this vulnerability by binding to the MTA-bound PRMT5, leading to potent and selective inhibition of its methyltransferase activity in MTAP-deleted cancer cells.[2][3] This selective action is intended to spare normal, MTAP-proficient cells, potentially leading to a wider therapeutic window.[1]

Despite the promise of this compound as a monotherapy in MTAP-deleted cancers, identifying synergistic drug combinations is a key strategy to enhance its therapeutic efficacy, overcome potential resistance mechanisms, and broaden its clinical utility. This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign designed to identify novel this compound sensitizers.

Signaling Pathway and Experimental Rationale

This compound's primary mechanism of action is the inhibition of PRMT5's methyltransferase activity. This leads to a reduction in symmetric dimethylarginine (SDMA) levels on various protein substrates, including histones (H2A, H3, H4), which in turn modulates gene expression, suppressing genes involved in cell proliferation and activating anti-proliferative genes.[1] Furthermore, PRMT5 inhibition has been linked to the induction of DNA damage and the impairment of DNA repair pathways, providing a strong rationale for combining this compound with agents that either induce DNA damage or inhibit DNA repair.

The following diagram illustrates the core signaling pathway affected by this compound and highlights the rationale for a sensitizer (B1316253) screen.

Vopimetostat_Signaling_Pathway This compound Mechanism of Action and Sensitization Strategy cluster_0 MTAP-Deleted Cancer Cell cluster_1 Potential Sensitizer Targets MTAP MTAP Gene (Deleted) MTA MTA (Accumulates) MTAP->MTA leads to accumulation PRMT5 PRMT5 MTA->PRMT5 partially inhibits PRMT5_MTA_Vop PRMT5-MTA-Vopimetostat Complex (Inactive) This compound This compound This compound->PRMT5 binds to MTA-bound Substrates Histone & Non-Histone Proteins PRMT5_MTA_Vop->Substrates inhibits methylation SDMA Symmetric Dimethylarginine (SDMA) Substrates->SDMA methylation blocked Gene_Expression Altered Gene Expression SDMA->Gene_Expression reduction leads to Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle_Arrest DNA_Damage Increased DNA Damage Gene_Expression->DNA_Damage Sensitizer Sensitizer Compound DNA_Repair_Inhibitor DNA Repair Pathway Inhibitors (e.g., PARPi) Sensitizer->DNA_Repair_Inhibitor e.g. Cell_Cycle_Checkpoint Cell Cycle Checkpoint Inhibitors Sensitizer->Cell_Cycle_Checkpoint e.g. Apoptosis_Inducer Pro-Apoptotic Agents Sensitizer->Apoptosis_Inducer e.g. DNA_Repair_Inhibitor->DNA_Damage enhances effect Cell_Cycle_Checkpoint->Cell_Cycle_Arrest enhances effect Apoptosis_Inducer->Cell_Cycle_Arrest enhances effect

Caption: this compound pathway and sensitizer points.

Experimental Workflow

The proposed HTS workflow is a multi-stage process designed for the efficient identification and validation of this compound sensitizers.

HTS_Workflow High-Throughput Screening Workflow for this compound Sensitizers cluster_workflow Screening Cascade Primary_Screen Primary Screen: Cell Viability (MTS Assay) Single concentration of this compound + Compound Library Hit_Identification Hit Identification: Synergy Analysis (e.g., Bliss, Loewe) Select top synergistic hits Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation: Matrix titration of this compound and Hit Compounds Confirm synergy and determine potency Hit_Identification->Dose_Response Secondary_Assays Secondary Assays: - γH2AX Foci Formation (High-Content Imaging) - SDMA Levels (ELISA) Validate mechanism of synergy Dose_Response->Secondary_Assays Validated_Hits Validated Hits for Further Study Secondary_Assays->Validated_Hits

References

Application Notes and Protocols for Establishing a Vopimetostat-Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vopimetostat (TNG-462) is an orally bioavailable, selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It demonstrates anti-tumor activity, particularly in cancers with methylthioadenosine phosphorylase (MTAP) deletions, by binding cooperatively with methylthioadenosine (MTA) to the PRMT5-MTA complex.[1][2] The development of drug resistance is a significant challenge in cancer therapy, limiting the long-term efficacy of targeted agents like this compound.[3] Establishing this compound-resistant cell line models is crucial for understanding the molecular mechanisms of acquired resistance, identifying potential biomarkers, and developing strategies to overcome or circumvent this resistance.[3][4]

This document provides a detailed protocol for generating and characterizing a this compound-resistant cancer cell line model. The methodology is based on established principles of developing drug-resistant cell lines through continuous, long-term exposure to escalating drug concentrations.[4]

Materials and Reagents

  • Parental cancer cell line of interest (e.g., a human cancer cell line with a known MTAP deletion)

  • This compound (TNG-462)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well and 6-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

  • Incubator (37°C, 5% CO2)

  • Microscope

  • Sterile cell culture flasks and consumables

Experimental Protocols

Phase 1: Determination of Initial this compound Sensitivity (IC50) in the Parental Cell Line

The half-maximal inhibitory concentration (IC50) is a critical parameter that defines the initial sensitivity of the parental cell line to this compound and serves as a baseline for assessing the degree of acquired resistance.[5]

Protocol:

  • Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6]

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., from picomolar to micromolar).[7]

  • Drug Treatment: Replace the medium in the 96-well plate with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plate for a period that allows for at least two cell divisions (typically 48-72 hours).[8]

  • Cell Viability Assay: After the incubation period, assess cell viability using a suitable reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.[6]

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control to calculate the percentage of cell viability. Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.[7]

Phase 2: Generation of this compound-Resistant Cell Line

The development of a resistant cell line is achieved by culturing the parental cells in the continuous presence of gradually increasing concentrations of this compound over an extended period.[4][9] This process selects for cells that can survive and proliferate under drug pressure.

Protocol:

  • Initial Drug Exposure: Begin by culturing the parental cells in their standard culture flasks with complete medium containing this compound at a concentration equal to the determined IC50.

  • Monitoring and Maintenance: Closely monitor the cells for signs of cytotoxicity, such as reduced proliferation and cell death. Initially, a significant portion of the cells may die.

  • Subculturing: When the surviving cells reach approximately 80% confluency, subculture them as usual. Maintain the same concentration of this compound in the fresh medium.

  • Dose Escalation: Once the cells have adapted to the current drug concentration and exhibit a stable growth rate, increase the concentration of this compound in a stepwise manner. A common approach is to increase the concentration by 1.5 to 2-fold.[4]

  • Iterative Process: Repeat steps 2-4 for several months. The entire process of generating a highly resistant cell line can take 6-12 months or longer.[9]

  • Cryopreservation: It is advisable to cryopreserve cell stocks at various stages of the resistance development process.

Phase 3: Verification and Characterization of the Resistant Phenotype

Once a cell line that can proliferate in a significantly higher concentration of this compound is established, it is essential to confirm and characterize its resistant phenotype.

Protocol:

  • IC50 Determination in Resistant Cells: Perform a cell viability assay as described in Phase 1 to determine the IC50 of this compound in the newly established resistant cell line.

  • Resistance Index (RI) Calculation: Calculate the Resistance Index by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. A significant increase in the RI (typically >5-fold) confirms the resistant phenotype.[10]

  • Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. A stable resistant phenotype will show minimal change in the IC50 value.

  • Target Engagement Assay: To investigate the mechanism of resistance, perform a Western blot to assess the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates (e.g., SmD3) in both parental and resistant cells treated with this compound.[6] This can help determine if resistance is due to a failure of the drug to inhibit its target.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: this compound IC50 Values in Parental and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Resistance Index (RI)
Parental Cell Line[Insert Value]1.0
This compound-Resistant Cell Line[Insert Value][Calculate Value]

Table 2: Cell Viability Data for Parental vs. Resistant Cell Lines

This compound Conc. (nM)Parental Cell Viability (%)Resistant Cell Viability (%)
0 (Vehicle)100100
[Conc. 1][Value][Value]
[Conc. 2][Value][Value]
[Conc. 3][Value][Value]
[Conc. 4][Value][Value]
[Conc. 5][Value][Value]

Visualization of Workflows and Pathways

G cluster_0 Phase 1: Initial Sensitivity cluster_1 Phase 2: Resistance Development cluster_2 Phase 3: Verification P1_1 Seed Parental Cells P1_2 Treat with this compound Gradient P1_1->P1_2 P1_3 Incubate (48-72h) P1_2->P1_3 P1_4 Cell Viability Assay P1_3->P1_4 P1_5 Determine IC50 P1_4->P1_5 P2_1 Culture with this compound (IC50) P1_5->P2_1 Baseline for resistance P2_2 Monitor and Subculture P2_1->P2_2 P2_3 Stepwise Dose Escalation P2_2->P2_3 P2_4 Repeat for 6-12 Months P2_3->P2_4 P3_1 Determine Resistant IC50 P2_4->P3_1 Established resistant line P3_2 Calculate Resistance Index P3_1->P3_2 P3_3 Assess Stability P3_1->P3_3 P3_4 Characterize Phenotype P3_1->P3_4 G cluster_0 Potential Resistance Mechanisms This compound This compound PRMT5 PRMT5-MTA Complex This compound->PRMT5 Inhibition R1 Drug Efflux Pump (e.g., ABC Transporters) This compound->R1 is removed by Methylation Symmetric Di-methylation (SDMA) PRMT5->Methylation Catalyzes Substrate Protein Substrate (e.g., Histones) Substrate->Methylation is methylated Gene_Expression Altered Gene Expression Methylation->Gene_Expression Regulates Cell_Death Cancer Cell Death Gene_Expression->Cell_Death Leads to R2 PRMT5 Mutation (Altered Drug Binding) R2->PRMT5 prevents binding R3 Bypass Pathway Activation (e.g., mTOR signaling) R3->Gene_Expression compensates for R4 Transcriptional Reprogramming (e.g., Upregulation of STMN2) R4->Gene_Expression alters dependence

References

Application Notes and Protocols: Immunohistochemistry for Biomarkers in Vopimetostat-Treated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vopimetostat (TNG462) is an orally bioavailable, selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] It represents a targeted therapy approach, demonstrating a synthetic lethal interaction in tumors with methylthioadenosine phosphorylase (MTAP) gene deletion.[1][3] MTAP deletions are prevalent in various cancers, including approximately 35% of pancreatic cancers and 15% of non-small cell lung cancers.[4][5] this compound's efficacy is dependent on this specific genetic context, making robust biomarker analysis essential for patient selection and for confirming target engagement.

Immunohistochemistry (IHC) is a powerful and widely used technique to visualize protein expression in tissue samples, making it an invaluable tool in the development and clinical application of this compound.[6][7][8] These application notes provide detailed protocols for using IHC to identify tumors eligible for this compound treatment and to assess the pharmacodynamic effects of the drug in a research setting.

This compound Mechanism of Action and Key Biomarkers

This compound is an MTA-cooperative inhibitor of PRMT5.[3][9] In normal cells, the MTAP enzyme is present and functional. However, in cancer cells with an MTAP gene deletion, the enzyme is absent, leading to the accumulation of its substrate, methylthioadenosine (MTA).[1][3] MTA binds to PRMT5, creating a novel drug-binding pocket. This compound selectively binds to this MTA-PRMT5 complex, potently and selectively inhibiting the enzyme's methyltransferase activity in cancer cells while largely sparing normal cells.[3]

The inhibition of PRMT5 leads to a decrease in symmetric dimethylation of arginine (sDMA) on substrate proteins, including histones, which modulates gene expression and suppresses cancer cell proliferation.[1]

Vopimetostat_Mechanism cluster_0 Normal Cell (MTAP Proficient) cluster_1 MTAP-Deleted Cancer Cell MTAP_p MTAP Enzyme PRMT5_p PRMT5 sDMA_p Symmetric Dimethylation (sDMA) PRMT5_p->sDMA_p Catalyzes Prolif_p Normal Proliferation sDMA_p->Prolif_p label_p Low MTA Levels This compound has low affinity MTAP_d MTAP Deletion (No Enzyme) MTA_d MTA (Accumulates) PRMT5_MTA MTA-PRMT5 Complex MTA_d->PRMT5_MTA Binds Inhibition Inhibition This compound This compound This compound->PRMT5_MTA Selectively Binds sDMA_d sDMA Blocked Inhibition->sDMA_d Prevents Apoptosis Cell Cycle Arrest & Apoptosis sDMA_d->Apoptosis

Caption: this compound's selective mechanism of action in MTAP-deleted cancer cells.

Key Biomarkers for IHC:

  • MTAP (Predictive Biomarker): Loss of MTAP protein expression, as detected by IHC, is a surrogate for MTAP gene deletion. It is used to identify patients who are likely to respond to this compound.

  • Symmetric Dimethyl Arginine (sDMA) (Pharmacodynamic Biomarker): A reduction in the levels of sDMA in tumor tissue following treatment provides evidence of PRMT5 target engagement and inhibition by this compound.

This compound Clinical Data Overview

Recent Phase 1/2 clinical trial data have demonstrated the promising efficacy and manageable safety profile of this compound in patients with various MTAP-deleted solid tumors.[10][11]

Table 1: Summary of this compound Efficacy in MTAP-Deleted Cancers
Indication/CohortNumber of Patients (Evaluable)Objective Response Rate (ORR)Median Progression-Free Survival (PFS)Disease Control Rate (DCR)Data Source(s)
Across All Cancer Types 9427%6.4 months78%[10][12]
Pancreatic Cancer (All Lines) 3915%-71%[10]
Pancreatic Cancer (2nd Line) N/A (subset of 39)25%7.2 months-[4][5][11]
Histology-Agnostic (excl. sarcoma) N/A49%9.1 months-[5]
(Data as of early September 2025 cutoff from ongoing Phase 1/2 study)
Table 2: Common Treatment-Related Adverse Events (TRAEs)
Adverse EventFrequencyPredominant GradeData Source(s)
Nausea26%Grade 1[5][11]
Anemia20%Grade 1 (13% Grade 3)[5][11]
Fatigue19%Grade 1[5][11]
Dysgeusia (Altered Taste)19%Grade 1[5][11]
Thrombocytopenia13%Grade 1[5][11]
(No Grade 4 or 5 TRAEs were reported, and no patients discontinued (B1498344) due to drug-related side effects.)[10][11]

Experimental Protocols for Immunohistochemistry

The following protocols provide a framework for the IHC staining of MTAP and sDMA in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[6][7] Optimization may be required depending on the specific tissues and reagents used.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Automated/Manual Staining cluster_analysis Analysis tissue FFPE Tumor Tissue Block sectioning Sectioning (4-5 µm) tissue->sectioning mounting Mount on Charged Slides sectioning->mounting deparaffin Deparaffinization & Rehydration mounting->deparaffin retrieval Antigen Retrieval (HIER) deparaffin->retrieval blocking Peroxidase & Protein Block retrieval->blocking primary_ab Primary Antibody Incubation (Anti-MTAP or Anti-sDMA) blocking->primary_ab secondary_ab Secondary Antibody & Polymer primary_ab->secondary_ab chromogen Chromogen Detection (DAB) secondary_ab->chromogen counterstain Counterstain (Hematoxylin) chromogen->counterstain dehydrate Dehydration & Coverslipping counterstain->dehydrate scanning Digital Slide Scanning dehydrate->scanning path_review Pathologist Review & Scoring scanning->path_review data Data Analysis & Reporting path_review->data

Caption: General experimental workflow for IHC biomarker analysis.
Protocol 1: IHC for MTAP Protein Expression (Predictive Biomarker)

Objective: To determine the expression status of MTAP protein in FFPE tumor tissue. Loss of expression is indicative of MTAP gene deletion.

Materials and Reagents:

  • FFPE tumor sections (4-5 µm) on charged slides

  • Xylene and graded ethanol (B145695) series

  • Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0) or EDTA Buffer (1 mM, pH 9.0)

  • Peroxidase Block: 3% Hydrogen Peroxide

  • Protein Block: Normal Goat Serum or commercial blocking reagent

  • Primary Antibody: Rabbit or Mouse monoclonal anti-MTAP antibody

  • Detection System: HRP-polymer-based detection kit

  • Chromogen: 3,3'-Diaminobenzidine (DAB)

  • Counterstain: Hematoxylin

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (2 changes, 5 minutes each).

    • Rehydrate through graded ethanol: 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Solution in a pressure cooker or water bath (e.g., 95-100°C for 20-30 minutes).

    • Allow slides to cool to room temperature (approx. 20 minutes).

    • Rinse with wash buffer (e.g., PBS or TBS).

  • Staining:

    • Apply Peroxidase Block and incubate for 10 minutes to quench endogenous peroxidase activity. Rinse.

    • Apply Protein Block and incubate for 20 minutes to prevent non-specific antibody binding.

    • Drain block, and apply primary anti-MTAP antibody diluted according to manufacturer's specifications. Incubate for 30-60 minutes at room temperature or overnight at 4°C.

    • Rinse with wash buffer (3 changes, 5 minutes each).

    • Apply HRP-conjugated secondary antibody/polymer and incubate for 30 minutes.

    • Rinse with wash buffer (3 changes, 5 minutes each).

    • Apply DAB chromogen solution and incubate for 5-10 minutes, or until desired brown stain intensity is reached.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Immerse slides in Hematoxylin for 1-2 minutes.

    • Rinse thoroughly with water.

    • "Blue" the slides in a suitable reagent or tap water.

    • Dehydrate through graded ethanol and clear in xylene.

    • Coverslip using a permanent mounting medium.

Interpretation:

  • Positive (MTAP Proficient): Clear, granular cytoplasmic staining in tumor cells. Adjacent normal tissue (e.g., stroma, lymphocytes) should also be positive and serve as an internal control.

  • Negative (MTAP Loss): Complete absence of cytoplasmic staining in tumor cells, with positive staining retained in internal control cells.

Protocol 2: IHC for Symmetric Dimethyl Arginine (sDMA) (Pharmacodynamic Biomarker)

Objective: To quantify changes in global sDMA levels in tumor tissue from pre-treatment and post-treatment biopsies.

Materials and Reagents:

  • Same as Protocol 1, with the following substitution:

  • Primary Antibody: Rabbit or Mouse monoclonal anti-sDMA antibody (pan-specific).

Procedure:

  • Follow the same procedure as outlined in Protocol 1, substituting the anti-MTAP antibody with the anti-sDMA antibody at the primary antibody incubation step. Consistent timing, temperature, and reagent concentrations are critical when comparing pre- and post-treatment samples.

Interpretation and Scoring:

  • sDMA staining is typically nuclear and/or cytoplasmic.

  • A semi-quantitative scoring method, such as the H-score, should be used for analysis. The H-score is calculated as:

    • H-score = Σ (I x P) , where 'I' is the intensity score (0=none, 1=weak, 2=moderate, 3=strong) and 'P' is the percentage of cells (0-100) at that intensity.

    • Example: (1 x 30%) + (2 x 50%) + (3 x 20%) = 30 + 100 + 60 = 190.

  • Analysis: Compare the H-score of the post-treatment biopsy to the pre-treatment (baseline) biopsy. A significant decrease in the H-score indicates successful target engagement by this compound.

Conclusion

Immunohistochemistry is an indispensable method for the clinical development of this compound. Using IHC to detect the loss of MTAP protein expression provides a reliable and accessible way to identify patients with MTAP-deleted tumors who are most likely to benefit from the therapy. Furthermore, assessing the change in sDMA levels via IHC offers a direct measure of the drug's pharmacodynamic activity, confirming PRMT5 inhibition within the tumor. The standardized protocols provided here serve as a foundation for researchers to implement these critical biomarker assays in their studies of this compound and other PRMT5 inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Vopimetostat In Vitro Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vopimetostat. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with this compound in in vitro experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key physicochemical data to ensure the successful preparation and application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this?

A1: This is a common phenomenon known as "solvent shock." this compound is a hydrophobic molecule, and while it is soluble in a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO), its solubility is significantly lower in aqueous solutions like cell culture media. When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the this compound can crash out of the solution, leading to the formation of a precipitate.

Q2: What is the maximum concentration of DMSO that my cells can tolerate?

A2: The tolerance to DMSO varies between cell lines, with primary cells generally being more sensitive. As a general guideline, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[1] Some robust cell lines may tolerate up to 1%, but it is always best practice to keep the final DMSO concentration in your experiments as low as possible, ideally at or below 0.1%.[1] It is recommended to perform a vehicle control experiment to assess the impact of the final DMSO concentration on your specific cell line.

Q3: Can I heat or sonicate my this compound solution to aid dissolution?

A3: Yes, gentle warming and sonication can be effective methods to help dissolve this compound. If precipitation occurs during the preparation of your working solution, you can try warming the solution to 37°C or using a bath sonicator.[2] However, it is crucial to be cautious with prolonged heating, as it may degrade the compound.

Q4: Are there alternative solvents to DMSO for this compound?

A4: While DMSO is the most common solvent for preparing stock solutions of this compound, other organic solvents like ethanol (B145695) or DMF could potentially be used. However, the solubility in these alternative solvents would need to be empirically determined. For working solutions, co-solvents can be employed to improve solubility in aqueous media.

Troubleshooting Guide

If you are encountering solubility issues with this compound, please follow the troubleshooting steps outlined below.

G start Precipitation Observed in Cell Culture Medium check_stock Is the Stock Solution Clear? start->check_stock stock_precipitate Troubleshoot Stock Solution: - Use fresh, anhydrous DMSO - Gently warm (37°C) - Sonicate check_stock->stock_precipitate No check_final_dmso Is the Final DMSO Concentration ≤ 0.5%? check_stock->check_final_dmso Yes stock_precipitate->check_stock high_dmso Reduce Final DMSO Concentration: - Prepare a more concentrated stock - Adjust dilution scheme check_final_dmso->high_dmso No solvent_shock Potential Solvent Shock. Implement Mitigation Strategies. check_final_dmso->solvent_shock Yes high_dmso->check_final_dmso mitigation_strategies Mitigation Strategies: 1. Pre-warm medium to 37°C 2. Add stock solution dropwise while vortexing 3. Prepare an intermediate dilution in medium 4. Consider using a co-solvent solvent_shock->mitigation_strategies success Clear Solution Achieved mitigation_strategies->success

Caption: Troubleshooting workflow for this compound precipitation.

Physicochemical and Solubility Data

A summary of this compound's properties is provided below to aid in experimental design.

PropertyValueSource
Molecular Formula C28H36N6O2SMedchemExpress
Molecular Weight 520.69 g/mol MedchemExpress
CAS Number 2760483-96-1MedchemExpress
Appearance Solid, White to off-whiteMedchemExpress
Calculated LogP 4.3PubChem

In Vitro Solubility:

Solvent MixtureSolubilitySource
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.80 mM)MedchemExpress
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.80 mM)MedchemExpress
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.80 mM)MedchemExpress

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

G cluster_0 Stock Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO dissolve 3. Dissolve Completely (Vortex, gentle heat, or sonicate if needed) aliquot 4. Aliquot and Store (-20°C or -80°C)

Caption: Workflow for preparing this compound stock solution.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Bath sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.21 mg of this compound (MW = 520.69 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. If you observe any particulate matter, you can gently warm the solution at 37°C for 10-15 minutes or place it in a bath sonicator for a few minutes. Visually inspect the solution to ensure it is clear.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

This protocol provides a method to prepare a working solution of this compound in cell culture medium, minimizing the risk of precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.

  • Calculate Dilutions: Calculate the volume of the 10 mM stock solution needed. Ensure that the final concentration of DMSO in the cell culture medium does not exceed the tolerance level of your cells (ideally ≤ 0.1%).

  • Serial Dilution (Recommended): To avoid "solvent shock," it is recommended to perform a serial dilution.

    • First, prepare an intermediate dilution of the this compound stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.

    • Then, perform the final dilution from this intermediate solution.

  • Direct Dilution (with caution): If preparing a working solution directly:

    • Dispense the required volume of pre-warmed cell culture medium into a sterile tube.

    • While gently vortexing the medium, add the calculated volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.

  • Final Check: After preparation, visually inspect the working solution for any signs of precipitation. If the solution is clear, it is ready for use in your cell-based assay.

This compound Signaling Pathway

This compound is an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[3] In cancer cells with a deletion of the Methylthioadenosine Phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA).[3] MTA binds to and partially inhibits PRMT5, making these cells particularly sensitive to further inhibition of PRMT5 by this compound.[3] This leads to a decrease in the methylation of histones and other proteins involved in cell proliferation, ultimately resulting in anti-tumor activity.[3]

G cluster_0 MTAP-deleted Cancer Cell MTAP MTAP gene (deleted) MTA MTA (accumulates) PRMT5 PRMT5 This compound This compound Methylation Substrate Methylation (e.g., Histones) Proliferation Cell Proliferation Apoptosis Anti-proliferative Gene Expression

Caption: this compound's mechanism of action in MTAP-deleted cells.

References

Technical Support Center: Investigating Acquired Resistance to Vopimetostat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in investigating the mechanisms of acquired resistance to Vopimetostat. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (TNG462) is an orally bioavailable, selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] Its mechanism is unique as it is an MTA-cooperative inhibitor. In cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates.[1][3] this compound binds to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5's methyltransferase activity in these MTAP-deleted cancer cells, while sparing normal cells.[4] This inhibition of PRMT5, an enzyme that plays a crucial role in various cellular processes including gene expression and RNA splicing, leads to cell cycle arrest and apoptosis in susceptible cancer cells.[5]

Q2: What are the known or hypothesized mechanisms of acquired resistance to PRMT5 inhibitors like this compound?

A2: While specific data on acquired resistance to this compound is still emerging, studies on other PRMT5 inhibitors suggest several potential mechanisms that could lead to reduced sensitivity:

  • Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by upregulating parallel signaling pathways to circumvent the effects of PRMT5 inhibition. Preclinical studies have shown that acquired resistance to PRMT5 inhibitors can be associated with the activation of the PI3K/AKT/mTOR and MAPK signaling pathways.[6]

  • Transcriptional Reprogramming: Resistant cells can undergo a stable, drug-induced switch in their transcriptional state, leading to the expression of genes that promote survival in the presence of the inhibitor.

  • Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of PRMT5 can also confer resistance. For example, in some contexts, the upregulation of the RNA-binding protein MUSASHI-2 (MSI2) has been identified as a driver of resistance to PRMT5 inhibition.

  • Mutations in the Drug Target: Although not yet reported for this compound, a common mechanism of resistance to targeted therapies is the acquisition of mutations in the drug's target protein (in this case, PRMT5) that prevent the drug from binding effectively.

Q3: My cells are showing reduced sensitivity to this compound over time. How can I confirm if they have developed resistance?

A3: To confirm acquired resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase (typically 3- to 10-fold or higher) in the IC50 value is a strong indicator of acquired resistance.[7] This can be followed by clonogenic survival assays to assess long-term proliferative capacity in the presence of the drug.

II. Troubleshooting Guides

A. Generating this compound-Resistant Cell Lines

Q: I am trying to generate a this compound-resistant cell line, but my cells are dying at the concentrations I'm using. What should I do?

A: Generating drug-resistant cell lines is a lengthy process that requires careful dose escalation.[8][9] Here are some troubleshooting tips:

  • Start with a Low Concentration: Begin by treating your parental cell line with a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell growth). This allows a sub-population of cells to survive and adapt.

  • Gradual Dose Escalation: Once the cells have recovered and are proliferating at the initial concentration, gradually increase the this compound concentration. A common approach is to increase the dose by 1.5- to 2-fold at each step.[8]

  • Monitor Cell Health: Closely monitor the morphology and growth rate of your cells. If you observe excessive cell death, you may need to reduce the concentration or allow the cells more time to recover between dose escalations.

  • Patience is Key: The process of generating a stable resistant cell line can take several months.[9]

  • Cryopreserve at Each Stage: It is crucial to freeze down vials of cells at each successful dose escalation. This creates a backup in case of contamination or cell death at a higher concentration.[8]

B. Characterizing Resistant Phenotypes

Q: I have generated a this compound-resistant cell line. What experiments should I perform to characterize the resistance mechanisms?

A: A multi-pronged approach is necessary to elucidate the mechanisms of resistance:

  • Confirm the Resistant Phenotype:

    • IC50 Determination: Perform dose-response assays (e.g., MTT, CellTiter-Glo) to quantify the fold-change in IC50 between the parental and resistant lines.

    • Clonogenic Assays: Assess the long-term proliferative capacity of the resistant cells in the presence of this compound.

  • Investigate Molecular Mechanisms:

    • Western Blotting: Analyze the expression and phosphorylation status of key proteins in signaling pathways potentially involved in resistance (e.g., PI3K/AKT/mTOR, MAPK pathways). Also, assess the levels of PRMT5 and its methylation targets.

    • Quantitative Proteomics/Phosphoproteomics: These unbiased approaches can provide a global view of changes in protein expression and phosphorylation, potentially revealing novel resistance pathways.[10][11]

    • RNA Sequencing: Compare the transcriptomes of the parental and resistant cells to identify differentially expressed genes and altered pathways.

    • Gene Sequencing: Sequence the PRMT5 gene in the resistant cells to check for mutations that might affect this compound binding.

C. Common Experimental Issues

Q: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

A: Inconsistent IC50 values can arise from several factors:[12][13]

  • Cell Seeding Density: Ensure that you are seeding the same number of cells in each well and that the cells are in the exponential growth phase.

  • Compound Stability: Prepare fresh dilutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound.

  • Assay Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Keep the incubation time consistent across experiments.

  • Curve Fitting: Use a non-linear regression model to fit your dose-response curve and ensure you have a sufficient number of data points to accurately determine the IC50.[14]

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth.[13] To mitigate this, you can avoid using the outer wells or fill them with sterile PBS.

Q: I am having trouble with my clonogenic assays. The colonies are not forming well, or I am losing them during staining.

A: Clonogenic assays require careful optimization:

  • Accurate Cell Counting: An accurate initial cell count is critical for seeding the correct number of cells to obtain distinct colonies.

  • Gentle Handling: When changing the media and staining, be very gentle to avoid dislodging the colonies.

  • Fixation and Staining: Methanol (B129727) is a commonly used fixative for clonogenic assays.[15] Ensure the colonies are properly fixed before staining with crystal violet. When washing, do so gently by submerging the plate in water rather than rinsing under a tap.

III. Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated during the investigation of this compound resistance.

Table 1: Comparison of this compound IC50 Values in Sensitive and Resistant Cell Lines.

Cell LineThis compound IC50 (nM)Fold Resistance
Parental Pancreatic Cancer (MTAP-del)15-
This compound-Resistant Clone 118012
This compound-Resistant Clone 225016.7

Table 2: Relative Protein Expression Changes in this compound-Resistant Cells (Hypothetical Data from Quantitative Proteomics).

ProteinFold Change in Resistant vs. Parental CellsPathway
p-AKT (S473)3.5PI3K/AKT/mTOR
p-ERK1/2 (T202/Y204)2.8MAPK
c-Myc4.2Downstream Effector
PRMT51.1Drug Target

IV. Experimental Protocols

A. Generation of this compound-Resistant Cell Lines

This protocol describes a stepwise method for generating drug-resistant cell lines.[7]

  • Determine the initial this compound concentration: Perform a dose-response assay on the parental cell line to determine the IC20 and IC50 values.

  • Initial Treatment: Seed the parental cells and treat them with the IC20 concentration of this compound.

  • Culture and Recovery: Maintain the cells in the this compound-containing medium, changing the medium every 2-3 days. Allow the surviving cells to proliferate until they reach 70-80% confluency.

  • Dose Escalation: Once the cells are growing steadily, passage them and increase the this compound concentration by 1.5- to 2-fold.

  • Repeat: Repeat steps 3 and 4, gradually increasing the this compound concentration over several months.

  • Cryopreservation: At each successful dose escalation, freeze down several vials of the cells.

  • Confirmation of Resistance: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold the original IC50), confirm the resistant phenotype by re-determining the IC50 and comparing it to the parental line.

B. Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies in the presence of a drug.

  • Cell Seeding: Trypsinize and count your parental and resistant cells. Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line.

  • Drug Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.

  • Fixation and Staining:

    • Gently wash the wells with PBS.

    • Fix the colonies with ice-cold methanol for 10-15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 20 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.

V. Signaling Pathways and Experimental Workflows

Vopimetostat_Mechanism_of_Action cluster_cell MTAP-deleted Cancer Cell MTAP MTAP gene (deleted) MTA MTA (accumulates) PRMT5 PRMT5 MTA->PRMT5 partially inhibits PRMT5_MTA_Vop PRMT5-MTA-Vopimetostat Complex (Inactive) MTA->PRMT5_MTA_Vop PRMT5->PRMT5_MTA_Vop Methylated_Substrates Symmetrically Dimethylated Substrates PRMT5->Methylated_Substrates methylates This compound This compound This compound->PRMT5_MTA_Vop PRMT5_MTA_Vop->Methylated_Substrates inhibition Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis PRMT5_MTA_Vop->Cell_Cycle_Arrest induces Substrates Histone & Non-histone Substrates

Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.

Resistance_Workflow start Parental Cell Line (this compound Sensitive) step1 Continuous exposure to increasing concentrations of this compound start->step1 step2 Selection of surviving cell populations step1->step2 step3 Expansion of resistant clones step2->step3 end This compound-Resistant Cell Line step3->end characterization Characterization of Resistant Phenotype end->characterization ic50 IC50 Determination characterization->ic50 clonogenic Clonogenic Assay characterization->clonogenic western Western Blot (Signaling Pathways) characterization->western omics Proteomics/Transcriptomics characterization->omics

Caption: Experimental workflow for generating and characterizing this compound-resistant cell lines.

PRMT5_Pancreatic_Cancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR AKT AKT EGFR->AKT activates PRMT5 PRMT5 PRMT5->EGFR promotes phosphorylation MST2 MST2 PRMT5->MST2 methylates & inhibits dimerization cMyc c-Myc PRMT5->cMyc positive feedback loop pAKT p-AKT AKT->pAKT pAKT->cMyc stabilizes LATS1_2 LATS1/2 MST2->LATS1_2 phosphorylates pLATS1_2 p-LATS1/2 LATS1_2->pLATS1_2 YAP YAP pLATS1_2->YAP phosphorylates pYAP p-YAP (inactive) YAP->pYAP YAP_TEAD YAP-TEAD Complex YAP->YAP_TEAD cMyc->PRMT5 stabilizes Proliferation Cell Proliferation & Survival cMyc->Proliferation YAP_TEAD->Proliferation promotes transcription of pro-proliferative genes

Caption: PRMT5 signaling pathways implicated in pancreatic cancer.

References

Optimizing Vopimetostat treatment duration for maximal efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Vopimetostat Technical Support Center

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound treatment duration for maximal efficacy in preclinical experimental settings.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as TNG462) is an orally bioavailable, small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] this compound is an MTA-cooperative inhibitor, meaning it selectively targets and inhibits PRMT5 in cancer cells that have a specific genetic deletion known as MTAP (methylthioadenosine phosphorylase) deletion.[3][4][5] The loss of MTAP leads to the accumulation of a metabolite called MTA (methylthioadenosine).[4] this compound binds to the PRMT5-MTA complex, selectively killing cancer cells with MTAP deletions while sparing normal cells.[4] By inhibiting PRMT5, this compound decreases the methylation of arginine residues on histone and non-histone proteins, which in turn modulates the expression of genes involved in cellular proliferation.[1]

Note: this compound was previously referred to in some literature as CPI-0610, which was a Bromodomain and Extra-Terminal domain (BET) inhibitor.[6][7][8][9][10] However, the current drug named this compound (TNG462) is a PRMT5 inhibitor.[3][4][5] This guide focuses on the PRMT5 inhibitor mechanism.

Q2: How does inhibiting PRMT5 affect gene transcription and cellular function?

A2: PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on proteins, including histones. This modification plays a critical role in regulating gene expression. By inhibiting PRMT5, this compound can alter the epigenetic landscape of a cell, leading to the suppression of oncogenes and the activation of tumor suppressor genes. This disruption of transcriptional programs essential for tumor cell growth can induce cell cycle arrest and apoptosis (programmed cell death).[1][11]

Q3: Why is optimizing treatment duration critical for a PRMT5 inhibitor like this compound?

A3: The efficacy of epigenetic modulators like this compound is highly dependent on both concentration and the duration of exposure.[12]

  • Time-dependent Effects: Epigenetic changes, such as alterations in histone methylation, and the subsequent changes in gene expression and protein levels, do not occur instantaneously. Maximal therapeutic effect may require a sustained period of target inhibition to allow for these downstream biological changes to manifest.

  • Cell Cycle Dependence: The effects of this compound may be cell-cycle dependent. Optimal duration may need to cover one or more full cell cycles to effectively induce apoptosis or cell cycle arrest in a proliferating cancer cell population.

  • Toxicity and Resistance: Continuous, prolonged exposure could lead to off-target effects or the development of resistance mechanisms. Intermittent or shorter-duration dosing might maintain efficacy while minimizing toxicity.[13]

Determining the optimal duration ensures that the therapeutic window is maximized, achieving the desired anti-cancer effect while minimizing potential harm to normal cells.

Q4: What are the first steps in designing an experiment to determine the optimal treatment duration for this compound?

A4: A logical first step is to perform a time-course experiment coupled with a dose-response analysis. This typically involves:

  • Select a relevant cell line: Use a cancer cell line with a confirmed MTAP deletion.[4]

  • Determine the IC50: First, determine the concentration of this compound that inhibits 50% of cell viability (IC50) at a fixed, long-duration time point (e.g., 72 or 96 hours).

  • Conduct a time-course experiment: Treat the cells with a concentration around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50).

  • Assess endpoints at multiple time points: Measure key outcomes at various durations, such as 24, 48, 72, and 96 hours. Key endpoints should include cell viability, apoptosis, and a specific biomarker of PRMT5 inhibition (e.g., levels of symmetric dimethylarginine).

This initial experiment will provide a matrix of data to identify a preliminary optimal concentration and duration, which can then be refined in more complex assays.

Section 2: Experimental Protocols & Data Presentation

Protocol 1: Time-Course Cell Viability Assay

This protocol outlines a method to determine the effect of this compound treatment duration on the viability of MTAP-deleted cancer cells.

Methodology:

  • Cell Seeding: Seed MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-) in a 96-well, tissue culture-treated, clear-bottom white plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plates for 24, 48, 72, and 96 hours in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment: At each time point, add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Acquisition: After a brief incubation according to the manufacturer's protocol, measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control for each time point and plot the dose-response curves to determine the IC50 value at each duration.

Representative Data Presentation:

The results from this experiment can be summarized to compare IC50 values across different treatment durations.

Treatment DurationIC50 (nM)95% Confidence Interval
24 hours850.5(750.1 - 960.2)
48 hours210.2(185.5 - 238.1)
72 hours55.6(48.9 - 63.2)
96 hours52.3(45.7 - 59.8)

Table 1: Hypothetical IC50 values for this compound in an MTAP-deleted cell line at different treatment durations. Note how the IC50 value decreases significantly with longer exposure, indicating a time-dependent effect.

Protocol 2: Western Blot for Target Engagement and Apoptosis Markers

This protocol measures the levels of a PRMT5 activity marker and an apoptosis marker to confirm target engagement and downstream effects over time.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Treat with this compound (e.g., at the 72-hour IC50 concentration) and a vehicle control for 24, 48, and 72 hours.

  • Protein Extraction: At each time point, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-symmetrically dimethylated arginine (SDMA) antibody to measure PRMT5 activity, anti-Cleaved PARP as a marker for apoptosis, and anti-GAPDH or β-Actin as a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein bands to the loading control.

Representative Data Presentation:

Treatment DurationRelative SDMA Level (Normalized to Control)Relative Cleaved PARP Level (Normalized to Control)
24 hours0.651.8
48 hours0.254.5
72 hours0.108.2

Table 2: Hypothetical relative protein levels measured by Western blot. This data shows that as treatment duration increases, the marker for PRMT5 activity (SDMA) decreases while the marker for apoptosis (Cleaved PARP) increases, suggesting a time-dependent induction of the desired cellular response.

Section 3: Troubleshooting Guides

This section addresses common issues encountered when optimizing this compound treatment duration.

Guide 1: Cell Viability Assays

  • Q: My dose-response curves are inconsistent between experiments. What could be the cause?

    • A: Inconsistency often stems from variations in cell handling.[14]

      • Cell Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.

      • Seeding Density: Ensure precise and uniform cell seeding across all wells. Edge effects in plates can be minimized by not using the outermost wells.[15]

      • Reagent Preparation: Prepare fresh drug dilutions for each experiment to avoid degradation.

  • Q: I'm observing high background signal in my luminescence-based viability assay. How can I fix this?

    • A: High background can be due to several factors.[16]

      • Plate Color: For luminescence assays, always use solid white plates to maximize signal and prevent well-to-well crosstalk.[14]

      • Media Components: Phenol red and other media components can sometimes interfere with assay chemistry. Test the assay with your specific medium in cell-free wells to check for background.

      • Incubation Time: Ensure you are following the reagent manufacturer's recommended incubation time before reading the plate.

Guide 2: Western Blot Analysis

  • Q: I can't detect a decrease in the symmetric dimethylarginine (SDMA) mark after treatment. Is the drug not working?

    • A: This could be an issue with the drug, the cells, or the protocol.

      • Confirm Drug Activity: First, ensure the this compound stock is active and was stored correctly.

      • Check MTAP Status: Verify that your cell line indeed has an MTAP deletion. This compound's potency is significantly higher in MTAP-deleted cells.[4]

      • Antibody Specificity: Ensure your primary antibody for the SDMA mark is specific and validated for Western blotting. Run positive and negative controls if possible.

      • Treatment Duration: The turnover of histone marks can be slow. You may need to extend the treatment duration beyond 72 hours to see a significant reduction.

  • Q: My loading controls (GAPDH, β-Actin) are not consistent across different time points. Why?

    • A: If this compound treatment induces significant cell death or cell cycle arrest, the expression of common housekeeping genes can be affected.

      • Consider Total Protein Normalization: Instead of relying on a single housekeeping protein, consider using a total protein stain (e.g., Ponceau S or a commercial total protein stain) on the membrane before blocking. This can provide a more reliable normalization method.[17]

      • Test Alternative Loading Controls: You may need to test a panel of different housekeeping proteins to find one that remains stable under your specific experimental conditions.

Section 4: Visualizations (Diagrams & Workflows)

Vopimetostat_Mechanism cluster_cell MTAP-Deleted Cancer Cell MTAP MTAP Gene (Deleted) MTA MTA (Accumulates) PRMT5 PRMT5 MTA->PRMT5 Binds to Complex PRMT5-MTA-Vopimetostat (Inactive Complex) Methylation Arginine Methylation PRMT5->Methylation Catalyzes This compound This compound This compound->PRMT5 Binds to Complex->Methylation Inhibits Histones Histones / Proteins Transcription Oncogene Transcription Methylation->Transcription Regulates Apoptosis Apoptosis / Cell Cycle Arrest Transcription->Apoptosis Inhibition Leads to

Caption: Mechanism of action for this compound in MTAP-deleted cancer cells.

Experimental_Workflow cluster_workflow Workflow for Optimizing Treatment Duration Step1 1. Select MTAP-deleted cell line Step2 2. Determine IC50 at a fixed time point (e.g., 72h) Step1->Step2 Step3 3. Treat cells with IC50 concentration at multiple durations (24, 48, 72h) Step2->Step3 Step4a 4a. Assess Cell Viability (e.g., CellTiter-Glo) Step3->Step4a Step4b 4b. Assess Target Engagement (Western Blot for SDMA) Step3->Step4b Step4c 4c. Assess Phenotype (Western Blot for Apoptosis) Step3->Step4c Step5 5. Analyze data to identify minimal duration for maximal effect Step4a->Step5 Step4b->Step5 Step4c->Step5

Caption: Experimental workflow for determining optimal this compound duration.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting: No Observed Effect Start No effect observed? CheckDrug Is compound active & stored correctly? Start->CheckDrug CheckCells Is cell line correct? (MTAP-deleted, low passage) CheckDrug->CheckCells Yes Result1 Replace Compound CheckDrug->Result1 No CheckProtocol Is duration long enough for epigenetic changes? CheckCells->CheckProtocol Yes Result2 Validate Cell Line CheckCells->Result2 No CheckAssay Is assay sensitive enough? (e.g., WB antibody) CheckProtocol->CheckAssay Yes Result3 Extend Time Course CheckProtocol->Result3 No Result4 Optimize Assay CheckAssay->Result4 No

Caption: Logical workflow for troubleshooting a lack of experimental effect.

References

Troubleshooting inconsistent results in Vopimetostat cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Vopimetostat (TNG462), a potent and selective MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).

Understanding this compound's Mechanism

This compound is a small molecule inhibitor that selectively targets PRMT5, an enzyme responsible for symmetric dimethylation of arginine (SDMA) on histone and non-histone proteins.[1] This activity is crucial for regulating gene expression, RNA splicing, signal transduction, and cell cycle progression.[2][3] this compound exhibits enhanced potency in cancer cells with a specific genetic deletion of the methylthioadenosine phosphorylase (MTAP) gene.[4][5] The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which binds to PRMT5. This compound cooperatively binds to this MTA-PRMT5 complex, leading to highly selective inhibition in MTAP-deleted cells while largely sparing normal cells.[5][6]

PRMT5_Pathway cluster_normal_cell Normal Cell (MTAP Wild-Type) cluster_cancer_cell Cancer Cell (MTAP-Deleted) SAM SAM PRMT5_active Active PRMT5 SAM->PRMT5_active Cofactor SAH SAH MTA_normal MTA SAH->MTA_normal MTAP MTAP Enzyme MTA_normal->MTAP Metabolized Adenosine Adenine MTAP->Adenosine Metabolized PRMT5_active->SAH Substrate Substrate (e.g., Histones, p53) PRMT5_active->Substrate Methylates SDMA Symmetric Dimethylation (SDMA) Substrate->SDMA MTA_accumulated MTA (Accumulates) PRMT5_MTA PRMT5-MTA Complex (Inactive) MTA_accumulated->PRMT5_MTA Binds Inhibited_Complex This compound-PRMT5-MTA (Inhibited) PRMT5_MTA->Inhibited_Complex This compound This compound This compound->PRMT5_MTA Binds Cooperatively No_SDMA No SDMA Inhibited_Complex->No_SDMA Blocks Methylation

Caption: Mechanism of this compound in MTAP WT vs. MTAP-deleted cells.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IC50 value for this compound varies significantly between experiments. What are the potential causes?

Inconsistent IC50 values are a common challenge in cell-based assays. The variability can often be traced to compound handling, assay conditions, or the biological system itself.[7]

Troubleshooting Guide for Inconsistent IC50 Values

Potential CauseRecommendationRationale
Compound Integrity Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Aliquot into single-use volumes to minimize freeze-thaw cycles.[7]Repeated freezing and thawing can lead to compound degradation or precipitation, altering the effective concentration.
Cell Passage Number Use cells within a consistent and low passage number range (e.g., passages 5-15).Cellular characteristics, including target expression and sensitivity to drugs, can change with prolonged culturing.[7]
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Optimize cell density to ensure they are in a logarithmic growth phase during the experiment.Cell density can influence drug sensitivity and nutrient availability, directly impacting proliferation and viability readouts.[7]
Serum Concentration Use a consistent lot and concentration of fetal bovine serum (FBS) or other sera.Serum components can bind to small molecules, reducing their bioavailability. Variations in serum can significantly alter IC50 values.[7]
Incubation Time Standardize the duration of drug exposure across all experiments.The effects of epigenetic modifiers can be time-dependent. Insufficient or variable incubation times will lead to inconsistent results.
MTAP Status Confirm the MTAP status of your cell line (deleted vs. wild-type).This compound is significantly more potent in MTAP-deleted cells.[5] Inconsistent results could arise from using mixed populations or mischaracterized cells.
Q2: I'm not seeing a significant decrease in symmetric dimethylarginine (SDMA) levels after this compound treatment. Why?

A lack of change in global SDMA levels is a key indicator that target engagement may be insufficient.

Troubleshooting Guide for Lack of Target Engagement

Potential CauseRecommendationRationale
Insufficient Drug Concentration Perform a dose-response experiment with a wide concentration range to ensure the doses used are sufficient to inhibit PRMT5.The effective concentration required can vary significantly between cell lines.[7]
Inadequate Incubation Time Increase the drug incubation time (e.g., 72-96 hours).The turnover of existing methylated proteins is slow. A longer treatment period may be required to observe a significant reduction in SDMA marks.
Cell Line Insensitivity Use a validated MTAP-deleted cell line as a positive control.Cells with wild-type MTAP are less sensitive to this compound.[5] Some MTAP-deleted cell lines may also have intrinsic resistance mechanisms.[8]
Western Blot Issues Optimize your Western blot protocol. Ensure the primary antibody for SDMA is validated and used at the correct dilution. Use an appropriate loading control.Poor antibody quality or suboptimal blotting technique can mask real changes in protein methylation.
Global vs. Local Changes Consider that this compound may induce significant local changes in histone methylation at specific gene promoters without causing large, easily detectable changes in global SDMA levels.[9]While global SDMA reduction is a good biomarker, its absence doesn't completely rule out a biological effect. Chromatin Immunoprecipitation (ChIP) may be needed to detect local changes.
Q3: My cell viability results are inconsistent, or the compound shows low potency. How can I improve reproducibility?

Low potency or inconsistent viability data often points to issues with the cellular context or assay setup.

Troubleshooting_Logic Start Inconsistent Results (e.g., IC50, Viability) Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Solubility Fresh Stocks? Minimized Freeze-Thaw? Check_Compound->Solubility Check_Cells Step 2: Standardize Cell Culture Passage Consistent Passage #? Consistent Density? Check_Cells->Passage Check_Assay Step 3: Optimize Assay Protocol Time Sufficient Incubation Time? Optimized Reagents? Check_Assay->Time Check_Target Step 4: Confirm Target Engagement SDMA SDMA Levels Decreased? (Western Blot) Check_Target->SDMA Solubility->Check_Cells Yes Fix_Compound Action: Make fresh aliquots. Solubility->Fix_Compound No Passage->Check_Assay Yes Fix_Cells Action: Use low passage cells and standardize seeding. Passage->Fix_Cells No Time->Check_Target Yes Fix_Assay Action: Run time-course and titration experiments. Time->Fix_Assay No Fix_Target Action: Use positive control cell line (MTAP-deleted). SDMA->Fix_Target No Result_OK Problem Resolved SDMA->Result_OK Yes Fix_Compound->Check_Compound Fix_Cells->Check_Cells Fix_Assay->Check_Assay Fix_Target->Check_Target

Caption: A logical workflow for troubleshooting inconsistent assay results.

Key Considerations for Potency Assays:

  • Cellular Uptake and Efflux: Target cells may express high levels of efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor, reducing its intracellular concentration and apparent potency.[7]

  • MTAP Status: As this compound is an MTA-cooperative inhibitor, its potency is dramatically higher in MTAP-deleted cells. Verify the genetic status of your cell line. For example, cell lines like HCT116 (MTAP-deleted) are expected to be sensitive, whereas cell lines like A549 (MTAP wild-type) would be less sensitive.[8]

  • Assay Readout: Ensure your viability assay (e.g., CellTiter-Glo, MTT) is within its linear range and not confounded by the inhibitor itself (e.g., autofluorescence, chemical interference).

Key Experimental Protocol: Western Blot for SDMA

This protocol outlines a standard method to assess this compound's engagement with its target, PRMT5, by measuring the downstream reduction in total cellular symmetric dimethylarginine (SDMA).

WB_Workflow A 1. Cell Culture & Treatment Seed cells (e.g., HCT116). Treat with this compound dose-response and DMSO control for 72-96h. B 2. Cell Lysis Harvest cells and lyse in RIPA buffer with protease/phosphatase inhibitors. A->B C Critical Step: Ensure Equal Loading B->C D 4. SDS-PAGE Load equal protein amounts. Run gel to separate proteins by size. C->D E 5. Protein Transfer Transfer proteins from gel to a PVDF or nitrocellulose membrane. D->E F Critical Step: Reduce Background E->F G Critical Step: Ensure Specificity F->G H 8. Secondary Antibody Incubation Wash membrane. Incubate with HRP-conjugated secondary antibody for 1 hour at RT. G->H I 9. Detection & Analysis Add ECL substrate and image chemiluminescence. Quantify band intensity. H->I

Caption: Experimental workflow for SDMA Western Blot analysis.

Detailed Methodology:

  • Cell Seeding and Treatment:

    • Plate a sensitive cell line (e.g., an MTAP-deleted line like HCT116) in 6-well plates at a density that ensures they remain sub-confluent for the duration of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 72-96 hours.

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Electrophoresis and Transfer:

    • Normalize lysate concentrations with lysis buffer and add Laemmli sample buffer.

    • Boil samples at 95°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a validated primary antibody against SDMA (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • In parallel, probe a separate membrane or strip and re-probe the same membrane for a loading control (e.g., β-Actin, GAPDH).

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Prepare Enhanced Chemiluminescence (ECL) reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent and capture the signal using a digital imager.

    • Analyze band intensities using software like ImageJ, normalizing the SDMA signal to the loading control. A dose-dependent decrease in the SDMA signal relative to the vehicle control indicates successful target engagement.

References

Technical Support Center: Vopimetostat Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This center provides technical guidance for researchers using Vopimetostat (also known as TNG462) in animal models. The following troubleshooting guides and FAQs are designed to help minimize toxicity and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, selective, MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] In cancer cells with a specific gene deletion known as MTAP (methylthioadenosine phosphorylase) deletion, a substance called MTA accumulates. This compound forms a stable complex with PRMT5 and MTA, leading to potent and selective inhibition of the enzyme's activity in these cancer cells.[1] This disruption of PRMT5 function inhibits the proliferation of cancer cells.[3]

Q2: What are the most common toxicities observed with this compound?

A2: Based on human clinical trial data, this compound is generally well-tolerated.[4] The most common treatment-related adverse events are predominantly mild (Grade 1) and include hematological toxicities like anemia and thrombocytopenia (low platelet count), as well as non-hematological effects such as nausea, fatigue, and dysgeusia (altered taste).[4][5] Hematological toxicity is a known class effect for PRMT5 inhibitors.[1][6]

Q3: Why does this compound cause hematological toxicity like thrombocytopenia?

A3: PRMT5 is a critical enzyme involved in the regulation of various cellular processes, including the maturation of hematopoietic (blood-forming) stem cells. Inhibition of PRMT5 can interfere with the normal development and differentiation of these cells, including megakaryocytes, which are responsible for producing platelets.[7] This disruption in platelet production can lead to thrombocytopenia. This is considered an on-target effect of the drug.

Q4: What is a Maximum Tolerated Dose (MTD) and why is it important to establish?

A4: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to an animal model without causing unacceptable side effects or overt toxicity over a specified period.[8] Establishing the MTD is a critical first step in preclinical research to select a dose that is high enough to be effective against the tumor but low enough to be tolerated by the animals, maximizing the chance of detecting the drug's therapeutic effects without confounding toxicity.[8]

Troubleshooting Guides

Issue 1: I am observing significant thrombocytopenia (low platelet counts) in my animal models.

  • Question: My mice are showing platelet counts below the normal range after this compound treatment. What steps should I take to manage this?

  • Answer:

    • Confirm the Finding: Repeat the platelet count measurement to rule out technical errors. Ensure consistent blood sampling techniques and use of the same anticoagulant.[9]

    • Dose Reduction: The most effective strategy is to lower the dose of this compound in the current or subsequent cohorts. A 15-25% dose reduction is a reasonable starting point.

    • Implement Intermittent Dosing: Instead of daily administration, consider a dosing holiday. For example, a schedule of 5 days on / 2 days off, or dosing every other day, can allow for platelet recovery while maintaining therapeutic pressure on the tumor.

    • Monitor Closely: Increase the frequency of monitoring (e.g., complete blood counts every 3-4 days) to track the platelet nadir (lowest point) and recovery kinetics. This will help you tailor your dosing schedule more effectively.

    • Supportive Care: While specific thrombopoiesis-stimulating agents are not typically used in this context, ensure animals are housed in a manner that minimizes the risk of injury and bleeding.

Issue 2: Animals are experiencing significant body weight loss (>15%).

  • Question: Several animals in my this compound treatment group have lost more than 15% of their initial body weight. What is the appropriate course of action?

  • Answer:

    • Pause Dosing Immediately: For any animal exceeding a predefined weight loss limit (typically 15-20%), dosing should be stopped immediately.

    • Provide Supportive Care: Ensure easy access to food and water. Provide nutritional supplements such as hydrogels or palatable, high-calorie food on the cage floor.[9]

    • Assess for Other Clinical Signs: Check for other signs of distress, such as lethargy, ruffled fur, or dehydration. These can indicate systemic toxicity that requires dose adjustment.

    • Re-evaluate the Dose: The observed weight loss is a strong indicator that the current dose is above the MTD for your specific animal strain and conditions. The dose should be reduced for all animals in the cohort once they have recovered their weight. If multiple animals are affected, the experiment should be repeated at a lower dose level.

    • Refine the MTD: If this occurs during a main efficacy study, it indicates the initial MTD determination may have been too aggressive. It is advisable to perform a more detailed dose-range finding study.[8]

Issue 3: I am unsure what dose of this compound to start with in my xenograft model.

  • Question: I am planning an efficacy study with a new cell line xenograft. How do I select an appropriate starting dose for this compound?

  • Answer:

    • Literature Review: Start by reviewing published preclinical studies for this compound or similar PRMT5 inhibitors. Doses in mouse xenograft models have been reported in the range of 30-100 mg/kg administered orally.[10][11]

    • Perform a Dose-Range Finding (DRF) / MTD Study: This is the most critical step. Do not proceed to a large efficacy study without determining the MTD in your hands, with your animal supplier, and under your facility's conditions. A recommended protocol is provided below.

    • Start Low: In your DRF study, begin with a dose at the lower end of the reported effective range (e.g., 25-30 mg/kg) and escalate in subsequent cohorts until signs of toxicity (e.g., weight loss, clinical signs, hematological changes) are observed.[8] The MTD is typically defined as the dose level just below the one that causes unacceptable toxicity.

Quantitative Data Summary

The following tables summarize relevant toxicity data from clinical trials of this compound and a preclinical study of another PRMT5 inhibitor to provide context for expected toxicities.

Table 1: Common Treatment-Related Adverse Events (TRAEs) for this compound in Human Clinical Trials (Data compiled from patients with MTAP-deleted cancers)

Adverse EventFrequency (All Grades)Frequency (Grade 3)Citations
Nausea26%Rare[4][5]
Anemia20%13%[4][5]
Fatigue19%Rare[4][5]
Dysgeusia19%Rare[4][5]
Thrombocytopenia13%Rare[4][5]

Table 2: Dose-Limiting Toxicities (DLTs) for PRMT5 Inhibitor PF-06939999 in a Human Phase I Study (This provides insight into the class effects of PRMT5 inhibitors)

Dose LevelDose-Limiting Toxicity ObservedCitation
8 mg q.d.Anemia (n=1)[6]
6 mg q.d.Neutropenia (n=1)[6]
6 mg b.i.d.Thrombocytopenia (n=2)[6]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination for Oral this compound in Mice

  • Animal Model: Use 6-8 week old immunocompromised mice (e.g., NOD/SCID or NSG) of a single sex, consistent with your planned efficacy studies. Allow animals to acclimate for at least 7 days.

  • Group Allocation: Randomly assign mice to cohorts of 3-5 animals each. Include a vehicle control group.

  • Dose Selection: Based on literature, select 4-5 dose levels. For this compound, a suggested range is 25, 50, 75, 100, and 125 mg/kg.

  • Drug Formulation & Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween-80 in water). Administer the drug once daily via oral gavage for 14-21 consecutive days. The vehicle group receives the vehicle only.

  • Monitoring:

    • Body Weight: Measure and record body weight daily.

    • Clinical Observations: Observe animals twice daily for any signs of toxicity, including changes in posture, activity, fur texture, and breathing. Use a standardized scoring system.

    • Blood Sampling: Collect a small blood sample (e.g., 20-30 µL via tail vein) at baseline (Day 0) and at least once weekly (e.g., Day 7, Day 14) for Complete Blood Count (CBC) analysis, paying close attention to platelet, neutrophil, and red blood cell counts.

  • Endpoint and MTD Definition: The study endpoint for an animal is reached if it loses >20% of its initial body weight, shows signs of severe distress, or at the end of the planned dosing period. The MTD is defined as the highest dose at which no more than 10% body weight loss is observed and no significant clinical signs of toxicity or mortality occur.[8][12]

Protocol 2: Monitoring and Mitigation of Hematological Toxicity

  • Baseline Measurement: Prior to starting this compound treatment in any efficacy study, perform a baseline CBC for all animals to ensure they are within the normal physiological range.

  • Scheduled Monitoring: During the study, perform CBCs on all animals (or a representative subset of each group) on a regular schedule (e.g., every 7 days).

  • Intervention Thresholds: Establish clear criteria for intervention. For example:

    • Moderate Thrombocytopenia (e.g., Platelets < 50% of baseline): Increase monitoring frequency to every 3 days.

    • Severe Thrombocytopenia (e.g., Platelets < 25% of baseline or clinical signs of bleeding): Immediately pause dosing for that animal and its cage mates. Provide supportive care. Once platelet counts recover to >50% of baseline, consider re-initiating treatment at a reduced dose (e.g., 75% of the original dose).

    • Significant Body Weight Loss (>15%): Pause dosing as described in the troubleshooting guide.

  • Data Analysis: At the end of the study, plot the mean platelet counts and body weights for each group over time. This will clearly illustrate the dose-dependent effects of this compound on these parameters and the effectiveness of any mitigation strategies employed.

Visualizations

Signaling Pathways and Workflows

Vopimetostat_MoA_Toxicity cluster_0 MTAP-Deleted Cancer Cell cluster_1 Hematopoietic Stem Cell Vop This compound Complex This compound-MTA-PRMT5 Ternary Complex Vop->Complex MTA MTA (accumulates) MTA->Complex PRMT5 PRMT5 Enzyme PRMT5->Complex Methylation Arginine Methylation (e.g., on Histones) Complex->Methylation INHIBITS Proliferation Cancer Cell Proliferation Methylation->Proliferation PROMOTES Vop2 This compound PRMT5_HSC PRMT5 Enzyme Vop2->PRMT5_HSC INHIBITS Maturation Megakaryocyte Maturation PRMT5_HSC->Maturation REQUIRED FOR Thrombo Thrombocytopenia (On-Target Toxicity) PRMT5_HSC->Thrombo Platelets Platelet Production Maturation->Platelets Maturation->Thrombo Platelets->Thrombo Preclinical_Workflow start Start: New Project mtd_study 1. MTD / Dose-Range Finding Study (14-21 days, n=3-5/group) start->mtd_study analyze_mtd 2. Analyze Toxicity Data (Body Weight, CBC, Clinical Signs) mtd_study->analyze_mtd define_mtd 3. Define MTD and Select Doses for Efficacy Study analyze_mtd->define_mtd efficacy_study 4. Efficacy Study (Tumor-bearing mice, n=8-10/group) define_mtd->efficacy_study monitor_efficacy 5. Monitor Tumor Growth, Body Weight, and CBCs efficacy_study->monitor_efficacy intervention Toxicity Observed? (e.g., >15% Weight Loss) monitor_efficacy->intervention mitigate Mitigate Toxicity (Pause Dosing, Reduce Dose, Supportive Care) intervention->mitigate Yes final_analysis 6. Final Analysis (Efficacy & Tolerability) intervention->final_analysis No / Resolved mitigate->monitor_efficacy Troubleshooting_Logic cluster_yes Isolated Event cluster_no Widespread Event (>25% of Group) start Adverse Event Observed (e.g., >15% Weight Loss or Severe Thrombocytopenia) pause Immediately Pause Dosing for Affected Animal(s) start->pause support Provide Supportive Care (Hydrogel, soft food, etc.) pause->support is_isolated Is the Event Isolated to a Single Animal? support->is_isolated monitor_animal Continue to Monitor Animal Off-Drug. Continue Study for Others. is_isolated->monitor_animal Yes pause_group Pause Dosing for Entire Cohort is_isolated->pause_group No reintroduce Consider Reintroducing Drug at a Lower Dose After Recovery monitor_animal->reintroduce dose_reduce Reduce Dose for Entire Cohort (e.g., by 25%) After Recovery pause_group->dose_reduce reinitiate Re-initiate Dosing at Lower Level dose_reduce->reinitiate

References

Vopimetostat Technical Support Center: Troubleshooting Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with Vopimetostat, with a focus on managing batch-to-batch variability in experimental settings. Consistent and reproducible results are critical for advancing research and drug development. This guide offers structured advice to help you identify and resolve common problems.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound between different lots. What could be the cause?

Inconsistent IC50 values are a common challenge that can arise from variability in the compound itself, assay conditions, or experimental execution. Batch-to-batch variation in the purity, solubility, or physical form of this compound can significantly impact its apparent potency.

To troubleshoot this, a systematic approach is recommended. Begin by verifying the integrity of each this compound batch. Then, standardize your experimental procedures to minimize variability. The following troubleshooting workflow can help pinpoint the source of the inconsistency.

G cluster_0 Troubleshooting Inconsistent IC50 Values A Inconsistent IC50 Observed B Step 1: Verify this compound Batch Integrity A->B Start Troubleshooting C Step 2: Standardize Assay Protocol B->C If batches differ E Problem Resolved B->E If batches are identical and problem resolves D Step 3: Evaluate Assay Components C->D If inconsistency persists D->E If components are consistent

Caption: Troubleshooting workflow for inconsistent IC50 values.

Q2: How can we ensure the quality and consistency of different this compound batches?

Proactive quality control (QC) for each new batch of this compound is essential to ensure experimental reproducibility. We recommend a panel of analytical and functional tests to compare new batches against a qualified reference standard.

QC Test Methodology Acceptance Criteria Potential Impact of Deviation
Identity 1H-NMR, LC-MSSpectrum/mass consistent with referenceIncorrect compound
Purity HPLC-UV≥98%Lower potency, off-target effects
Solubility Visual assessment in DMSOClear solution at specified concentrationInaccurate dosing, precipitation in assay
Potency In vitro PRMT5 enzymatic assayIC50 within ± 2-fold of referenceInaccurate biological activity
Cellular Activity Cell-based viability assay (e.g., MTAP-deleted cancer cell line)EC50 within ± 2-fold of referenceInaccurate cellular potency

Q3: What are the best practices for preparing and storing this compound to minimize variability?

Proper handling of this compound is crucial for maintaining its stability and activity.

  • Reconstitution: this compound is typically supplied as a solid. For in vitro experiments, we recommend preparing a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Warm the vial to room temperature before opening to prevent moisture condensation. Use a calibrated pipette to add the solvent and vortex thoroughly to ensure complete dissolution.

  • Storage: Store the solid compound at -20°C, protected from light. Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. When stored at -20°C, please use it within 1 month.[1] For in vivo experiments, it is recommended to prepare fresh solutions daily.[1]

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment. Dilute the stock solution in the appropriate assay buffer or cell culture medium immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity and cell viability.

Troubleshooting Guides

Guide 1: Inconsistent Results in PRMT5 Enzymatic Assays

Issue: You are observing significant variability in the percentage of inhibition or IC50 values for this compound in your PRMT5 enzymatic assay across different experiments using what you believe to be the same batch.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Enzymatic Assay Variability A Variable Inhibition Observed B Check Reagent Preparation & Storage A->B B->A Inconsistency Found (Prepare Fresh) C Verify Assay Conditions B->C Reagents OK C->A Inconsistency Found (Optimize) D Assess Enzyme & Substrate Quality C->D Conditions OK D->A Degradation Found (Use New Lot) E Review Data Analysis D->E Enzyme/Substrate OK E->A Error Found (Re-analyze) F Consistent Results Achieved E->F Analysis OK

Caption: Step-by-step guide for troubleshooting enzymatic assay variability.

Detailed Steps:

  • Reagent Preparation and Storage:

    • This compound Stock: Has the stock solution undergone multiple freeze-thaw cycles? Was it stored properly? Prepare a fresh dilution from a new aliquot.

    • Enzyme and Substrates: Ensure all components have been stored at the correct temperatures and are within their expiration dates. Thaw all components completely and mix gently before use.[2]

    • Buffer: Check the pH and composition of your assay buffer. Prepare it fresh if there is any doubt about its quality.

  • Assay Conditions:

    • Incubation Times and Temperatures: Verify that the pre-incubation of the enzyme with this compound and the subsequent reaction incubation times and temperatures are consistent with the protocol.[2] Incorrect incubation can lead to non-equilibrium conditions and variable inhibition.

    • Pipetting Accuracy: Use calibrated pipettes and be meticulous with your dilutions. Small errors in pipetting can lead to large variations in final concentrations.

  • Enzyme and Substrate Quality:

    • Enzyme Activity: Test the activity of your PRMT5 enzyme lot. A decrease in specific activity can lead to apparent changes in inhibitor potency.

    • Substrate Concentration: Ensure the substrate concentration is consistent and ideally at or below the Km for competitive inhibitors.

Guide 2: Discrepancies Between Enzymatic and Cell-Based Assay Results

Issue: A new batch of this compound shows similar potency to the reference batch in the PRMT5 enzymatic assay, but its potency is significantly lower in a cell-based viability assay.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Cell Permeability Although this compound is orally bioavailable, differences in the physical properties (e.g., crystal form) of a new batch could affect its ability to cross the cell membrane. Use a positive control inhibitor with known cell permeability to validate the assay.
Compound Efflux The compound may be actively transported out of the cells by efflux pumps. Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if potency is restored.
Metabolic Instability The compound may be rapidly metabolized by the cells into an inactive form. Perform a time-course experiment to see if the inhibitory effect diminishes over time.
Off-Target Effects of Impurities An impurity in the new batch might be affecting cell health or interfering with the viability readout, masking the specific inhibitory effect of this compound. Re-test the batch using a different, orthogonal cell health assay (e.g., measure apoptosis instead of proliferation).

Experimental Protocols

Protocol 1: Quality Control PRMT5 Enzymatic Inhibition Assay

This protocol describes a representative biochemical assay to determine the IC50 of this compound against PRMT5.

  • Reagents:

    • PRMT5/MEP50 enzyme complex

    • S-adenosyl-L-methionine (SAM)

    • Histone H4 peptide substrate

    • This compound (reference and test batches)

    • Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • Detection Reagent (e.g., luminescence-based methyltransferase assay kit)

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 384-well plate, add 5 µL of diluted this compound or vehicle control (DMSO in assay buffer).

    • Add 10 µL of PRMT5/MEP50 enzyme solution to each well and mix.

    • Pre-incubate the plate at room temperature for 15 minutes to allow this compound to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of a substrate mix containing SAM and the histone H4 peptide.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the reaction and measure the signal according to the detection reagent manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay in MTAP-Deleted Cancer Cells

This protocol outlines a method to assess the cellular potency of this compound.

  • Cell Line:

    • Use a cancer cell line with a homozygous deletion of the MTAP gene (e.g., HCT116 MTAP-/-).

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

    • Add a cell viability reagent (e.g., resazurin-based) and incubate according to the manufacturer's instructions.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and fit the data to determine the EC50 value.

This compound Signaling Pathway

This compound is an MTA-cooperative inhibitor of PRMT5.[3][4] In cancer cells with a deletion of the MTAP gene, the metabolite methylthioadenosine (MTA) accumulates.[4][5] this compound binds to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5's methyltransferase activity.[4] This results in reduced methylation of downstream targets involved in cell proliferation, ultimately leading to cell death in these cancer cells.

G cluster_2 This compound Mechanism of Action in MTAP-Deleted Cells MTAP_del MTAP Gene Deletion MTA_acc MTA Accumulation MTAP_del->MTA_acc PRMT5_MTA PRMT5-MTA Complex MTA_acc->PRMT5_MTA PRMT5 PRMT5 PRMT5->PRMT5_MTA Inhibition Inhibition of Methyltransferase Activity PRMT5_MTA->Inhibition This compound This compound This compound->PRMT5_MTA Proliferation Decreased Cell Proliferation Inhibition->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Caption: this compound's MTA-cooperative inhibition of PRMT5.

References

Strategies to enhance Vopimetostat delivery to tumor tissue

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Vopimetostat (TNG462) in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as TNG462) is an orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] Its mechanism is unique as it is an MTA-cooperative inhibitor. This means it selectively binds to the complex formed between PRMT5 and its endogenous inhibitor methylthioadenosine (MTA). In cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, MTA accumulates to high levels. This compound leverages this accumulation to selectively inhibit PRMT5 in MTAP-deleted cancer cells, leading to anti-tumor activity while sparing normal cells.[2][3]

Q2: What is the primary application of this compound in research?

A2: this compound is primarily investigated for its therapeutic potential against cancers harboring an MTAP gene deletion.[4] This genetic alteration is found in approximately 10-15% of all human cancers, including a significant portion of pancreatic and lung cancers.[4] Research applications include studying the role of PRMT5 in cancer biology, evaluating the efficacy of this compound in various MTAP-deleted cancer models (in vitro and in vivo), and exploring potential combination therapies.

Q3: What are the known physicochemical properties of this compound?

A3: this compound is a solid, white to off-white powder.[5] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 520.69 g/mol [2][5][6]
Molecular Formula C28H36N6O2S[2][5]
Solubility Soluble in DMSO (100 mg/mL)[5]
Appearance Solid[5]
Storage (Powder) -20°C for 3 years, 4°C for 2 years[5]
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month[5]

Q4: How should I prepare this compound for in vitro and in vivo experiments?

A4: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution (e.g., 10 mM).[1] For in vivo oral administration in mice, several formulations have been suggested. One common approach is to use a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Another option is a formulation with 10% DMSO and 90% corn oil.[5] It is recommended to perform a pilot study to assess the tolerability of the chosen vehicle in your specific animal model.

Q5: What are the reported side effects of this compound in clinical trials?

A5: In clinical trials, this compound has been generally well-tolerated. The most commonly reported treatment-related adverse events are predominantly grade 1 and include nausea, anemia, fatigue, dysgeusia (altered taste), and thrombocytopenia.[7]

Troubleshooting Guides

This section provides solutions to common issues that may arise during experiments with this compound.

In Vitro Experimentation
IssuePossible Cause(s)Suggested Solution(s)
Low or no cellular activity - Incorrect dosage/concentration.- Cell line is not MTAP-deleted.- Compound degradation.- Perform a dose-response curve to determine the optimal concentration.- Confirm the MTAP status of your cell line via genotyping or western blot.- Ensure proper storage of this compound stock solutions (-80°C for long-term).
High background in Western blot for SDMA - Non-specific antibody binding.- Insufficient washing.- High concentration of secondary antibody.- Use a highly specific antibody for symmetric dimethylarginine (SDMA).- Increase the number and duration of wash steps.- Optimize the secondary antibody concentration.
Precipitation of this compound in culture medium - Exceeding the solubility limit.- Interaction with media components.- Ensure the final DMSO concentration in the media is low (typically <0.5%).- Prepare fresh dilutions from the stock solution for each experiment.
In Vivo Experimentation
IssuePossible Cause(s)Suggested Solution(s)
Animal distress after oral gavage - Incorrect gavage technique (esophageal or tracheal injury).- Formulation intolerance.- Ensure proper training in oral gavage techniques. Use appropriately sized, flexible gavage needles.[8]- Conduct a vehicle tolerability study before starting the main experiment.
High variability in tumor growth inhibition - Inconsistent dosing.- Tumor heterogeneity.- Ensure accurate and consistent administration of the formulation.- Use a sufficient number of animals per group to account for biological variability.
Difficulty in quantifying this compound in tissue - Inefficient extraction from tissue homogenate.- Matrix effects in LC-MS/MS analysis.- Optimize the tissue homogenization and drug extraction protocol.- Use a stable isotope-labeled internal standard for LC-MS/MS analysis to correct for matrix effects.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

  • MTAP-deleted and MTAP-wildtype cancer cell lines

  • This compound

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • 96-well plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).

  • Incubate the plate for the desired duration (e.g., 72 hours).

  • Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blot for PRMT5 Inhibition (SDMA Levels)

This protocol is to assess the pharmacodynamic effect of this compound by measuring the levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity.

Materials:

  • Cell or tumor tissue lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against SDMA

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells or animals with this compound as required for the experiment.

  • Lyse cells or homogenize tumor tissue to extract proteins.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe for the loading control.

  • Quantify the band intensities to determine the relative change in SDMA levels.

Quantification of this compound in Plasma and Tumor Tissue by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound.

Materials:

  • Plasma and tumor tissue samples

  • This compound analytical standard

  • Stable isotope-labeled internal standard (if available)

  • Protein precipitation solvent (e.g., acetonitrile (B52724) with formic acid)

  • Homogenizer for tissue samples

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Plasma):

    • Thaw plasma samples.

    • Add an internal standard.

    • Precipitate proteins by adding cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Sample Preparation (Tumor Tissue):

    • Weigh a portion of the tumor tissue.

    • Add homogenization buffer and an internal standard.

    • Homogenize the tissue until a uniform lysate is obtained.

    • Perform protein precipitation as described for plasma.

    • Centrifuge and collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method to separate this compound from matrix components.

    • Optimize the mass spectrometer settings for the detection of this compound and the internal standard (e.g., using multiple reaction monitoring - MRM).

    • Generate a standard curve using the analytical standard in the corresponding matrix (plasma or tissue homogenate).

    • Inject the prepared samples and standards into the LC-MS/MS system.

    • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Activity of this compound

Cell Line TypePotency (IC50/GI50)Selectivity (vs. MTAP-WT)Reference
MTAP-deleted cancer cellsLow nanomolar range (e.g., 10-30 nM)45-fold[1][2]
MTAP-wildtype cellsMicromolar range-[2]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelDosing RegimenOutcomeReference
MTAP-deficient cell line-derived40 or 100 mg/kg, p.o., daily or BIDInhibition of tumor growth[5]
Patient-derived (MTAP-deleted)Oral administrationDurable tumor regressions and complete responses[1]

Table 3: Clinical Efficacy of this compound in MTAP-Deleted Cancers (Phase 1/2 Trial Data as of Sept 1, 2025)

Patient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (mPFS)Reference
All Cancer Types (n=94)27%6.4 months[7]
2nd-Line Pancreatic Cancer (n=39)25%7.2 months[7]
Histology Agnostic Cohort49%9.1 months[4]

Visualizations

Vopimetostat_Mechanism_of_Action cluster_normal_cell Normal Cell (MTAP-WT) cluster_cancer_cell Cancer Cell (MTAP-deleted) PRMT5_normal PRMT5 Methylated_Substrate_normal Symmetrically Dimethylated Substrate PRMT5_normal->Methylated_Substrate_normal Methylation MTA_normal MTA (low levels) SAM SAM SAM->PRMT5_normal Co-substrate Substrate_normal Substrate (e.g., Histones) Substrate_normal->PRMT5_normal MTAP_del MTAP Deletion MTA_high MTA (high levels) MTAP_del->MTA_high leads to accumulation PRMT5_MTA_complex PRMT5-MTA Complex MTA_high->PRMT5_MTA_complex PRMT5_cancer PRMT5 PRMT5_cancer->PRMT5_MTA_complex No_Methylation Inhibition of Methylation PRMT5_MTA_complex->No_Methylation results in This compound This compound This compound->PRMT5_MTA_complex binds and stabilizes Substrate_cancer Substrate

Caption: this compound's MTA-cooperative mechanism of action in MTAP-deleted cancer cells.

Western_Blot_Workflow start Start: Cell/Tissue Samples protein_extraction 1. Protein Extraction (Lysis) start->protein_extraction quantification 2. Protein Quantification (BCA Assay) protein_extraction->quantification sds_page 3. SDS-PAGE quantification->sds_page transfer 4. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 5. Blocking transfer->blocking primary_ab 6. Primary Antibody Incubation (anti-SDMA) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection analysis 9. Image Analysis and Quantification detection->analysis end End: Relative SDMA Levels analysis->end

Caption: Experimental workflow for Western blot analysis of SDMA levels.

Drug_Delivery_Strategies cluster_nano Potential Nanocarrier Strategies This compound This compound (Oral Formulation) systemic_circulation Systemic Circulation This compound->systemic_circulation Oral Absorption tumor_tissue Tumor Tissue (MTAP-deleted) systemic_circulation->tumor_tissue Enhanced Permeability and Retention (EPR) Effect healthy_tissue Healthy Tissue (MTAP-WT) systemic_circulation->healthy_tissue tumor_tissue->tumor_tissue Selective Activity due to high MTA healthy_tissue->healthy_tissue Minimal Activity due to low MTA liposomes Liposomes liposomes->systemic_circulation IV Injection (Hypothetical) nanoparticles Polymeric Nanoparticles nanoparticles->systemic_circulation IV Injection (Hypothetical)

References

Vopimetostat stability in different laboratory storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of vopimetostat under various laboratory storage conditions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: As a general guideline for solid-state bioactive small molecules, it is recommended to store this compound in a tightly sealed container at -20°C for long-term storage (up to 6 months).[1] For short-term storage, 4°C is acceptable. The vial should be protected from light and moisture. Before use, it is recommended that the product be allowed to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[1]

Q2: How should I store this compound in solution?

A2: Stock solutions of this compound should be prepared in a suitable solvent, such as DMSO. For optimal stability, it is recommended to store stock solutions as single-use aliquots in tightly sealed vials at -20°C.[1] Generally, these solutions are usable for up to one month.[1] Avoid repeated freeze-thaw cycles, as this can lead to compound degradation. For aqueous working solutions, it is best to prepare them fresh on the day of use.[1]

Q3: My this compound solution has a precipitate. What should I do?

A3: Precipitation can occur if the compound's solubility in the chosen solvent is exceeded, especially at lower temperatures. If you observe a precipitate in your stock solution upon thawing, gently warm the vial and sonicate to aid dissolution. Visually inspect the solution to ensure it is clear before use. To avoid precipitation in aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically below 0.5%) and that the compound's solubility in the final buffer is not exceeded.

Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?

A4: Inconsistent results in cell-based assays can indeed be related to compound stability. Several factors could be at play:

  • Degradation in Culture Medium: this compound may degrade in the aqueous, buffered environment of cell culture media over the course of a long incubation period.

  • Adsorption to Plasticware: Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.

  • Metabolism by Cells: The cells themselves may metabolize this compound into an inactive form.

To troubleshoot, consider assessing the compound's stability directly in your cell culture medium over the time course of your experiment. Using low-binding plates and preparing fresh dilutions for each experiment can also help mitigate these issues.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity over time in an experiment. Compound degradation in the experimental buffer or medium.Perform a stability study of this compound in the specific buffer/medium under the experimental conditions (temperature, time). Consider more frequent media changes for long-term experiments.
Precipitate forms in the working solution. Poor solubility of this compound in the aqueous buffer.Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if compatible with the assay, but keep it minimal to avoid toxicity.
Appearance of new peaks in HPLC/LC-MS analysis of the compound solution. Compound degradation.Identify the degradation products to understand the degradation pathway. Adjust storage conditions (e.g., lower temperature, protect from light) or solution pH to mitigate the specific degradation mechanism.
Inconsistent IC50 values between experimental runs. Variability in solution preparation or storage. Poor compound solubility.Standardize the protocol for solution preparation. Always prepare fresh working solutions from a validated stock. Visually inspect for any precipitation before use.

This compound Stability Data Summary

The following tables provide a summary of expected stability data for this compound under typical laboratory storage and stress conditions. This data is representative and should be confirmed by in-house stability studies.

Table 1: Recommended Storage Conditions and Expected Stability

Form Storage Temperature Relative Humidity Light Condition Expected Stability
Solid-20°CControlledProtected from lightUp to 6 months
Solid4°CControlledProtected from lightUp to 1 month
Solution (in DMSO)-20°CN/AProtected from lightUp to 1 month (aliquoted)
Solution (Aqueous Buffer)4°CN/AProtected from lightPrepare fresh daily

Table 2: Representative Data from a Forced Degradation Study

Stress Condition Condition Details Time Assay (% of Initial) Degradants Observed
Acid Hydrolysis0.1 N HCl at 60°C24 hours85.2%Degradant A, Degradant B
Base Hydrolysis0.1 N NaOH at 60°C24 hours78.5%Degradant C
Oxidation3% H₂O₂ at RT24 hours90.1%Degradant D
Thermal Degradation80°C48 hours92.7%Minor Degradant E
PhotostabilityICH Option 2 (UV/Vis)7 days95.4%Minor Degradant F

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.

  • Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex and/or sonicate the vial until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, low-adsorption microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C, protected from light.

Protocol 2: General Procedure for a Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the appropriate stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, water for thermal and photostability).

  • Stress Application: Expose the samples to the specified stress conditions as outlined in Table 2. Include a control sample stored under normal conditions.

  • Time Points: At designated time points, withdraw an aliquot of each stressed sample.

  • Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples to prevent further degradation.

  • Analysis: Analyze all samples and controls by a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

  • Data Evaluation: Calculate the percentage of this compound remaining and identify and quantify any degradation products relative to the control.

Visualizations

Vopimetostat_PRMT5_Signaling_Pathway cluster_normal_cell Normal Cell (MTAP-proficient) cluster_cancer_cell Cancer Cell (MTAP-deleted) SAM SAM PRMT5_normal PRMT5 SAM->PRMT5_normal Binds Methylated_Substrate_normal Methylated Substrate PRMT5_normal->Methylated_Substrate_normal Methylates MTA_normal MTA PRMT5_normal->MTA_normal Releases Substrate_normal Substrate Substrate_normal->PRMT5_normal MTAP_normal MTAP MTA_normal->MTAP_normal Metabolized by Adenine Adenine MTAP_normal->Adenine MTA_cancer MTA (accumulates) PRMT5_cancer PRMT5 MTA_cancer->PRMT5_cancer Binds PRMT5_MTA_complex PRMT5-MTA Complex (partially inhibited) PRMT5_cancer->PRMT5_MTA_complex Vopimetostat_PRMT5_MTA_complex This compound-PRMT5-MTA Complex (fully inhibited) PRMT5_MTA_complex->Vopimetostat_PRMT5_MTA_complex This compound This compound This compound->PRMT5_MTA_complex Binds cooperatively Cell_Death Cell Death Vopimetostat_PRMT5_MTA_complex->Cell_Death Leads to

Caption: this compound's Mechanism of Action in MTAP-deleted Cancer Cells.

Stability_Testing_Workflow start Start: this compound Sample prepare_solutions Prepare Stock and Working Solutions start->prepare_solutions stress_conditions Expose to Stress Conditions (Heat, Light, pH, Oxidation) prepare_solutions->stress_conditions storage_conditions Store under Defined Conditions (Temperature, Humidity) prepare_solutions->storage_conditions sampling Collect Samples at Time Points stress_conditions->sampling storage_conditions->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis data_evaluation Evaluate Data: - Assay (% remaining) - Degradant Profile analysis->data_evaluation end End: Determine Stability Profile data_evaluation->end

References

Mitigating Vopimetostat-induced experimental artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in mitigating potential experimental artifacts and addressing common challenges encountered when working with Vopimetostat (TNG462).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable, next-generation, MTA-cooperative PRMT5 (Protein Arginine Methyltransferase 5) inhibitor.[1][2] It selectively targets and kills cancer cells with a specific genetic deletion known as MTAP (methylthioadenosine phosphorylase) deletion.[2] In MTAP-deleted cells, the metabolite methylthioadenosine (MTA) accumulates. This compound binds to the PRMT5-MTA complex, leading to enhanced and selective inhibition of PRMT5 activity in these cancer cells while sparing normal cells.[2] PRMT5 is an essential enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins, playing a crucial role in gene expression and cell proliferation.[1]

Q2: Why is this compound selective for MTAP-deleted cancer cells?

A2: The selectivity of this compound arises from its MTA-cooperative mechanism. The loss of the MTAP gene, which occurs in approximately 10-15% of all human cancers, leads to a buildup of MTA within the cancer cells.[2][3] This accumulation of MTA partially inhibits PRMT5. This compound preferentially binds to and inhibits this MTA-bound PRMT5, making it significantly more potent in MTAP-deleted cancer cells compared to normal cells that have functional MTAP and low levels of MTA.[2]

Q3: What are the known on-target effects of PRMT5 inhibition that might be observed in my experiments?

A3: PRMT5 is essential for the survival of both cancer and normal cells.[2] Therefore, even with its selectivity, high concentrations or prolonged exposure to this compound can impact normal cells, particularly those that are rapidly dividing. The most well-documented on-target effect is on bone marrow cells, which can lead to hematological toxicities such as anemia and thrombocytopenia.[4][5] In a research setting, this may manifest as decreased viability of hematopoietic cell lines or primary cells, even those without an MTAP deletion.

Q4: I am observing unexpected cytotoxicity in my MTAP-wildtype (WT) control cells. What could be the cause?

A4: While this compound is highly selective, it can still inhibit PRMT5 in MTAP-WT cells at higher concentrations.[2] Ensure you have performed a dose-response curve to determine the optimal concentration that maximizes the therapeutic window between MTAP-deleted and MTAP-WT cells. Off-target effects, though not extensively reported, are a possibility with any small molecule inhibitor. It is also crucial to verify the MTAP status of your cell lines, as misidentification can lead to unexpected results.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays.
  • Potential Cause 1: Cell Line Integrity.

    • Troubleshooting Step: Regularly perform cell line authentication (e.g., STR profiling) to ensure the identity of your cells. Verify the MTAP deletion status using PCR or western blotting for the MTAP protein.

  • Potential Cause 2: Variability in Seeding Density.

    • Troubleshooting Step: Optimize and standardize cell seeding density. Ensure even cell distribution across wells to avoid edge effects.

  • Potential Cause 3: this compound Degradation.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Issue 2: High background in target engagement assays (e.g., cellular thermal shift assay - CETSA).
  • Potential Cause 1: Insufficient Drug Incubation Time.

    • Troubleshooting Step: Optimize the incubation time of this compound with your cells to ensure it reaches its target. A time-course experiment (e.g., 1, 4, 8, 24 hours) can help determine the optimal duration.

  • Potential Cause 2: Suboptimal Lysis Conditions.

    • Troubleshooting Step: Ensure your lysis buffer and mechanical disruption methods are effective in solubilizing PRMT5 without causing its degradation. The addition of protease and phosphatase inhibitors is critical.

Issue 3: Discrepancy between in vitro and in vivo results.
  • Potential Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Issues.

    • Troubleshooting Step: this compound is orally bioavailable.[1] However, the dosing regimen (dose and frequency) is critical for maintaining sufficient exposure in animal models.[6] Conduct pilot PK studies to determine the optimal dosing schedule for your specific model.

  • Potential Cause 2: Tumor Microenvironment Influence.

    • Troubleshooting Step: The in vivo tumor microenvironment can influence drug response. Consider co-culture experiments in vitro to model some of these interactions.

Data Presentation

Table 1: Preclinical Potency of this compound

ParameterValueCell Type ContextReference
Potency4 nMMTAP-deleted cancer cells[2]
Selectivity45x more potentMTAP-deleted vs. normal cells[2]

Table 2: Clinical Efficacy of this compound in MTAP-deleted Cancers (Phase 1/2 Study Data as of Sept 1, 2025)

Patient CohortOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS)Reference
Across All Cancer Types (n=94)27%78%6.4 months[7][8]
2nd-Line Pancreatic Cancer25%-7.2 months[7][9]
3rd-Line+ Pancreatic Cancer--4.1 months[8][9]
Histology Agnostic (13 cancer types)49%89%9.1 months[4][7]

Table 3: Common Treatment-Related Adverse Events (TRAEs) in Clinical Trials

Adverse EventFrequencyPredominant GradeReference
Nausea26%Grade 1[5][10]
Anemia20%Grade 1 (13% Grade 3)[5][10]
Fatigue19%Grade 1[5][10]
Dysgeusia19%Grade 1[5][10]
Thrombocytopenia13%Grade 1[5][10]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed MTAP-deleted and MTAP-WT cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a duration relevant to the cell doubling time (e.g., 72 hours).

  • Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for MTAP Status Verification
  • Protein Extraction: Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against MTAP overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Mandatory Visualizations

Vopimetostat_Mechanism_of_Action cluster_normal_cell Normal Cell (MTAP WT) cluster_cancer_cell Cancer Cell (MTAP-deleted) MTAP_WT MTAP (Functional) MTA_low Low [MTA] MTAP_WT->MTA_low Metabolizes MTA PRMT5_active PRMT5 (Active) Cell_Survival Normal Cell Survival PRMT5_active->Cell_Survival Promotes Vopimetostat_low_aff This compound (Low Affinity) Vopimetostat_low_aff->PRMT5_active Weak Inhibition MTAP_del MTAP (Deleted) MTA_high High [MTA] PRMT5_MTA PRMT5-MTA Complex MTA_high->PRMT5_MTA Accumulates & Binds PRMT5 Apoptosis Cell Death (Apoptosis) PRMT5_MTA->Apoptosis Inhibition Leads to Vopimetostat_high_aff This compound (High Affinity) Vopimetostat_high_aff->PRMT5_MTA Strong Inhibition

Caption: Mechanism of this compound's selective inhibition in MTAP-deleted cancer cells.

Troubleshooting_Workflow Start Inconsistent Cell Viability Results Check_Cells Verify Cell Line: 1. Authentication (STR) 2. MTAP Status (PCR/WB) Start->Check_Cells Check_Assay Review Assay Protocol: 1. Seeding Density 2. Edge Effects Start->Check_Assay Check_Compound Assess this compound: 1. Fresh Aliquots? 2. Correct Dilution? Start->Check_Compound Decision Results Consistent? Check_Cells->Decision Check_Assay->Decision Check_Compound->Decision Proceed Proceed with Experiment Decision->Proceed Yes Re_evaluate Re-evaluate All Parameters Decision->Re_evaluate No Re_evaluate->Start

Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.

References

Validation & Comparative

Vopimetostat vs. Other PRMT5 Inhibitors in MTAP-Null Cancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective targeting of cancers with specific genetic vulnerabilities represents a leading frontier in oncology research. One such vulnerability arises from the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 10-15% of all human cancers, with higher frequencies in specific malignancies like pancreatic and lung cancer. This genetic alteration leads to the accumulation of methylthioadenosine (MTA), creating a unique therapeutic window for a new class of drugs: MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitors. This guide provides a detailed comparison of Vopimetostat (TNG462), a promising MTA-cooperative PRMT5 inhibitor, with other PRMT5 inhibitors in the context of MTAP-null cancers, supported by the latest experimental data.

The Rise of MTA-Cooperative PRMT5 Inhibition

PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene expression and cell proliferation, by methylating arginine residues on histone and non-histone proteins.[1] In cancer, PRMT5 is often overexpressed and is essential for the viability of rapidly dividing cells.[1]

The deletion of the MTAP gene, often co-deleted with the tumor suppressor CDKN2A, results in the intracellular accumulation of MTA.[2][3] MTA is a natural, weak inhibitor of PRMT5.[2][3] MTA-cooperative PRMT5 inhibitors, such as this compound, are designed to bind to the PRMT5-MTA complex with high affinity, potently and selectively inhibiting PRMT5 activity only in cancer cells with high MTA levels (i.e., MTAP-deleted cells).[4][5] This synthetic lethal approach aims to spare normal, MTAP-proficient cells, potentially leading to a wider therapeutic index and improved safety profile compared to first-generation, non-selective PRMT5 inhibitors.[6]

Comparative Efficacy in MTAP-Null Cancers

Clinical trial data has demonstrated the promising anti-tumor activity of this compound and other MTA-cooperative PRMT5 inhibitors in patients with MTAP-deleted solid tumors.

InhibitorTrial IdentifierCancer TypesKey Efficacy Data
This compound (TNG462) NCT05732831 (Phase 1/2)Multiple Solid TumorsOverall (all tumor types): ORR: 27%, DCR: 78%, mPFS: 6.4 months.[7] 2nd-line Pancreatic Cancer: ORR: 25%, mPFS: 7.2 months.[7][8] Histology Agnostic Cohort (excluding sarcoma): ORR: 49%, mPFS: 9.1 months.
MRTX1719 NCT05245500 (Phase 1/2)Multiple Solid TumorsPartial responses observed in patients with melanoma, gallbladder adenocarcinoma, mesothelioma, and non-small cell lung cancer.[2][9]
AMG 193 Phase 1Multiple Solid TumorsAt active and tolerable doses (n=42): ORR: 21.4%. Responses seen in eight different tumor types, including NSCLC, pancreatic, and biliary tract cancer.[10]
GSK3326595 (Epizodesinostat) NCT03614728 (Phase 1/2)Myeloid MalignanciesPrimarily evaluated in hematologic malignancies with splicing factor mutations, not specifically in a broad MTAP-null solid tumor population.[11]
PRT543 NCT03886831 (Phase 1)Advanced Solid Tumors and Hematologic MalignanciesIn recurrent/metastatic adenoid cystic carcinoma (not selected for MTAP-deletion), the ORR was 2% and the clinical benefit rate was 57%.[12]

Comparative Safety and Tolerability

A key differentiator for MTA-cooperative PRMT5 inhibitors is their potential for an improved safety profile due to their selective action in cancer cells.

InhibitorKey Treatment-Related Adverse Events (TRAEs)Grade ≥3 TRAEsDiscontinuation due to TRAEs
This compound (TNG462) Nausea (26%), anemia (20%), fatigue (19%), dysgeusia (19%), thrombocytopenia (13%) (predominantly Grade 1).[7]Anemia (13%). No Grade 4 or 5 TRAEs reported.No drug-related dose discontinuations reported as of Sept 1, 2025.
MRTX1719 Well-tolerated with no dose-limiting toxicities observed up to 400mg once daily. Notably, no dose-limiting adverse events typically associated with first-generation PRMT5 inhibitors (thrombocytopenia, anemia, neutropenia) were reported.Not specified in the provided results.Not specified in the provided results.
AMG 193 Nausea (48.8%), fatigue (31.3%), vomiting (30.0%).[10][13]Dose-limiting toxicities at doses ≥240 mg included nausea, vomiting, fatigue, hypersensitivity reaction, and hypokalemia.[10]Not specified in the provided results.
GSK3326595 (Epizodesinostat) Data not specifically available for MTAP-null solid tumors.Data not specifically available for MTAP-null solid tumors.Data not specifically available for MTAP-null solid tumors.
PRT543 In adenoid cystic carcinoma patients, the most common Grade 3 TRAEs were anemia (16%) and thrombocytopenia (9%). No Grade 4/5 TRAEs were reported.[12]Anemia (16%), thrombocytopenia (9%).[12]Not specified in the provided results.

Signaling Pathways and Experimental Workflows

PRMT5_Signaling_Pathway cluster_normal_cell Normal Cell (MTAP-proficient) cluster_cancer_cell MTAP-Null Cancer Cell Normal_MTAP MTAP Normal_MTA MTA Normal_PRMT5 PRMT5 Normal_SAM SAM Normal_Substrate Protein Substrates Normal_Methylated_Substrate Symmetrically Dimethylated Arginine (sDMA) Normal_Function Normal Cellular Function Cancer_MTAP MTAP Deletion Cancer_MTA MTA Accumulation Cancer_PRMT5 PRMT5 This compound This compound PRMT5_MTA_this compound PRMT5-MTA-Vopimetostat Complex (Inactive) Cancer_Substrate Protein Substrates Cancer_Methylated_Substrate Reduced sDMA Cancer_Apoptosis Apoptosis

Vopimetostat_Trial_Workflow Patient_Screening Patient Screening (Advanced/Metastatic Solid Tumors) MTAP_Deletion_Confirmation Confirmation of Homozygous MTAP Deletion in Tumor Patient_Screening->MTAP_Deletion_Confirmation Eligibility Inclusion/Exclusion Criteria Met MTAP_Deletion_Confirmation->Eligibility Enrollment Enrollment into Phase 1/2 Trial Eligibility->Enrollment Dose_Escalation Phase 1: Dose Escalation (Determine MTD and RP2D) Enrollment->Dose_Escalation Dose_Expansion Phase 2: Dose Expansion (Specific Tumor Cohorts) Dose_Escalation->Dose_Expansion Treatment Oral this compound Once Daily Dose_Expansion->Treatment Safety_Monitoring Safety and Tolerability Assessment (AEs, DLTs) Treatment->Safety_Monitoring Efficacy_Evaluation Tumor Response Assessment (RECIST v1.1) Treatment->Efficacy_Evaluation PK_PD_Analysis Pharmacokinetic and Pharmacodynamic Analysis Treatment->PK_PD_Analysis Data_Analysis Analysis of ORR, DCR, PFS Safety_Monitoring->Data_Analysis Efficacy_Evaluation->Data_Analysis PK_PD_Analysis->Data_Analysis

Experimental Protocols

The clinical evaluation of this compound and other PRMT5 inhibitors follows rigorous, multi-phase trial designs to establish safety, tolerability, and efficacy.

This compound (NCT05732831) Phase 1/2 Study Design:

This is a multi-center, open-label, first-in-human study in patients with solid tumors confirmed to have a homozygous MTAP deletion.

  • Phase 1 (Dose Escalation): This phase was designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound. Patients received escalating doses of oral this compound once daily. The primary objectives were to assess safety and tolerability, including the incidence of dose-limiting toxicities (DLTs).[5]

  • Phase 2 (Dose Expansion): In this phase, specific cohorts of patients with MTAP-deleted tumors (e.g., pancreatic cancer, non-small cell lung cancer) are enrolled to further evaluate the anti-tumor activity of this compound at the RP2D. The primary endpoint is typically Overall Response Rate (ORR) as assessed by RECIST v1.1. Secondary endpoints include Duration of Response (DoR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).[5]

Key Inclusion Criteria for the this compound Trial:

  • Age ≥18 years.

  • Histologically or cytologically confirmed locally advanced, metastatic, and/or unresectable solid tumor.

  • Documented bi-allelic (homozygous) deletion of MTAP in the tumor.[5]

  • ECOG performance status of 0 or 1.[5]

Key Exclusion Criteria for the this compound Trial:

  • Known allergies, hypersensitivity, or intolerance to this compound.

  • Uncontrolled intercurrent illness.

  • Active infection requiring systemic therapy.[5]

MRTX1719 (NCT05245500) Phase 1/2 Study Design:

This trial aims to characterize the safety, tolerability, and pharmacokinetics of MRTX1719 in patients with advanced solid tumor malignancies harboring MTAP deletion.[14]

  • Phase 1 (Dose Escalation): Patients received MRTX1719 orally once daily in 21-day cycles with dose escalations to determine the MTD.[4]

  • Phase 1b/2 (Dose Expansion): Cohorts of patients with specific MTAP-deleted solid tumors are enrolled to further assess the safety and preliminary efficacy of MRTX1719.[14]

Key Inclusion Criteria for the MRTX1719 Trial:

  • Histologically confirmed diagnosis of a solid tumor malignancy with homozygous deletion of the MTAP gene.

  • Unresectable or metastatic disease with disease progression on or after standard therapies.

  • Presence of a tumor lesion amenable to mandatory baseline and on-study biopsies for pharmacodynamic evaluation.[14]

Key Exclusion Criteria for the MRTX1719 Trial:

  • Prior treatment with a PRMT5 or MAT2A inhibitor (Phase 2 only).

  • Active brain metastases.

  • Major surgery within 4 weeks of the first dose.[14]

Future Directions and Conclusion

This compound and other MTA-cooperative PRMT5 inhibitors have demonstrated significant promise as a targeted therapy for a well-defined patient population with MTAP-deleted cancers. The clinical data for this compound, in particular, shows encouraging efficacy and a favorable safety profile, supporting its potential as a best-in-class agent.[7]

Future research will focus on:

  • Pivotal Trials: Tango Therapeutics is planning a pivotal trial for this compound in second-line MTAP-deleted pancreatic cancer, expected to begin in 2026.[8]

  • Combination Therapies: Ongoing studies are evaluating this compound in combination with other targeted agents, such as RAS inhibitors, which could further enhance its anti-tumor activity in specific patient populations.

  • Expansion to Other Tumor Types: The positive data from the histology-agnostic cohort suggests the potential for this compound in a broader range of MTAP-deleted cancers.

References

Vopimetostat vs. TNG908: A Comparative Analysis of Two MTA-Cooperative PRMT5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two targeted therapies for MTAP-deleted cancers reveals key differences in potency, selectivity, and clinical trajectory. While both Vopimetostat (TNG462) and TNG908 leverage the same synthetic lethal approach by inhibiting PRMT5 in cancer cells with MTAP deletion, this compound has emerged as a potentially best-in-class molecule with a more favorable preclinical profile and promising clinical data.

This guide provides a comprehensive comparison of this compound and TNG908 for researchers, scientists, and drug development professionals. The information is presented through structured data tables, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Targeting a Metabolic Vulnerability

Both this compound and TNG908 are orally bioavailable small molecule inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).[1] Their therapeutic strategy is centered on a synthetic lethal interaction in cancers harboring a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3]

MTAP is a crucial enzyme in the methionine salvage pathway. Its absence in cancer cells leads to the accumulation of methylthioadenosine (MTA).[2][3] MTA is a natural inhibitor of PRMT5. This compound and TNG908 are designed to bind cooperatively with MTA to the PRMT5 enzyme, potently and selectively inhibiting its activity in MTAP-deleted cancer cells while sparing normal cells where MTA levels are low.[2][3] This targeted inhibition of PRMT5, an enzyme involved in various cellular processes including cell proliferation, ultimately leads to cancer cell death.[1]

PRMT5_Inhibition_Pathway cluster_normal_cell Normal Cell (MTAP Proficient) cluster_cancer_cell Cancer Cell (MTAP-Deleted) MTAP_normal MTAP MTA_normal MTA MTAP_normal->MTA_normal Metabolizes PRMT5_normal PRMT5 MTA_normal->PRMT5_normal Low Levels (No significant inhibition) Proliferation_normal Normal Cell Proliferation PRMT5_normal->Proliferation_normal Promotes Vopimetostat_TNG908_normal This compound / TNG908 Vopimetostat_TNG908_normal->PRMT5_normal Minimal Inhibition MTAP_deleted MTAP Gene (Deleted) MTA_accumulated MTA (Accumulates) MTAP_deleted->MTA_accumulated Leads to PRMT5_cancer PRMT5 MTA_accumulated->PRMT5_cancer Inhibits (MTA-PRMT5 Complex) Apoptosis Cell Death (Apoptosis) PRMT5_cancer->Apoptosis Inhibition leads to Vopimetostat_TNG908_cancer This compound / TNG908 Vopimetostat_TNG908_cancer->PRMT5_cancer Potent Cooperative Inhibition

Figure 1: Mechanism of MTA-cooperative PRMT5 inhibition in MTAP-deleted cancer cells.

Preclinical Efficacy: A Head-to-Head Comparison

Preclinical studies have demonstrated that while both compounds are effective, this compound exhibits superior potency and selectivity for MTAP-deleted cancer cells compared to TNG908.

ParameterThis compound (TNG462)TNG908Reference
Biochemical Potency (PRMT5·MTA Ki) ≤ 300 fM0.26 nM[4]
Cellular Potency (HAP1 MTAP-null SDMA IC50) 800 pM9 nM[1][4]
Cell Viability (HAP1 MTAP-null GI50) 4 nM120 nM[5]
Selectivity (MTAP-null vs. MTAP WT) ~45-fold~15-fold[4][6]

Table 1: Preclinical Potency and Selectivity of this compound and TNG908

In vivo studies using xenograft models of various cancers have corroborated the in vitro findings, showing that both this compound and TNG908 lead to tumor regression in MTAP-deleted models.

Cancer TypeThis compound (TNG462) EfficacyTNG908 EfficacyReference
Non-Small Cell Lung Cancer (NSCLC) Drives durable tumor regressions in xenograft models.Promotes tumor regression in LU99 NSCLC cell line-derived xenograft model.[2][7]
Glioblastoma (GBM) Not brain penetrant in preclinical models.Drives near tumor stasis and increased median survival in an orthotopic GBM model.[6][7]
Pancreatic Cancer Demonstrates anti-tumor activity in xenograft models.Active in non-CNS solid tumors, including pancreatic cancer.[8]
Cholangiocarcinoma Active in preclinical models.Showed activity in a patient-derived xenograft (PDX) model.[5][9]

Table 2: In Vivo Efficacy of this compound and TNG908 in Xenograft Models

Clinical Development and Efficacy

The clinical development paths for this compound and TNG908 have diverged, primarily due to their differing clinical performance. While TNG908 showed activity in non-CNS tumors, its development was halted for glioblastoma due to insufficient brain penetration. In contrast, this compound is advancing in clinical trials, demonstrating promising efficacy in a range of MTAP-deleted solid tumors.

This compound (TNG462) Phase 1/2 Trial (NCT05732831)

An ongoing Phase 1/2 clinical trial is evaluating the safety and efficacy of this compound in patients with advanced or metastatic solid tumors with MTAP deletion.

Patient CohortOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Reference
All MTAP-deleted Cancers 27%78%6.4 months
2nd-Line Pancreatic Cancer 25%-7.2 months
3rd-Line+ Pancreatic Cancer -71% (all pancreatic cancer patients)4.1 months
Histology Agnostic Cohort 49%89%9.1 months

Table 3: Clinical Efficacy of this compound in MTAP-Deleted Cancers (as of September 1, 2025)

The safety profile of this compound has been reported as favorable and tolerable.

TNG908 Phase 1/2 Trial (NCT05275478)

A Phase 1/2 trial was initiated to evaluate TNG908 in patients with MTAP-deleted solid tumors, including glioblastoma.[4] However, enrollment for glioblastoma patients was stopped due to limited efficacy, attributed to poor central nervous system (CNS) exposure. While responses were observed in some non-CNS tumors like pancreatic and non-small cell lung cancer, the company has prioritized the development of this compound.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

A common method to assess the effect of PRMT5 inhibitors on cancer cell growth is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.

CellTiter_Glo_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Add_Compound Add serial dilutions of This compound or TNG908 Seed_Cells->Add_Compound Incubate Incubate for a defined period (e.g., 7 days) Add_Compound->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Lyse_Cells Mix to induce cell lysis Add_Reagent->Lyse_Cells Stabilize Incubate at room temperature to stabilize signal Lyse_Cells->Stabilize Measure Measure luminescence Stabilize->Measure Analyze Analyze data to determine GI50 values Measure->Analyze End End Analyze->End

Figure 2: Generalized workflow for a CellTiter-Glo® cell viability assay.

Protocol Outline:

  • Cell Seeding: Cancer cells (e.g., MTAP-deleted and wild-type lines) are seeded in 96-well opaque plates and allowed to adhere overnight.

  • Compound Addition: A range of concentrations of this compound or TNG908 is added to the wells.

  • Incubation: Plates are incubated for a specified period (e.g., 7 days) to allow the compounds to exert their effects.

  • Reagent Addition: CellTiter-Glo® reagent is added to each well.

  • Lysis and Signal Stabilization: The plates are mixed to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.

  • Measurement: Luminescence is measured using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.

  • Data Analysis: The results are used to calculate the half-maximal growth inhibition (GI50) values.

Animal Xenograft Studies

To evaluate the in vivo efficacy of these compounds, human cancer cell lines or patient-derived tumors are implanted into immunocompromised mice.

Protocol Outline:

  • Cell Implantation: MTAP-deleted human cancer cells are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives oral doses of this compound or TNG908, while the control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a specified treatment duration.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Conclusion

Both this compound and TNG908 are innovative MTA-cooperative PRMT5 inhibitors with a clear mechanism of action for targeting MTAP-deleted cancers. However, based on the available preclinical and clinical data, this compound has demonstrated a superior profile with enhanced potency and selectivity, translating into promising clinical efficacy across a range of solid tumors. While TNG908 provided crucial proof-of-concept for this therapeutic strategy, this compound has emerged as the more promising clinical candidate, with the potential to become a first- and best-in-class treatment for patients with MTAP-deleted malignancies. Ongoing clinical trials for this compound will further delineate its therapeutic potential and role in the oncology landscape.

References

Head-to-Head Comparison: Vopimetostat vs. MAT2A Inhibitors in MTAP-Deleted Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in precision oncology is targeting the synthetic lethal relationship between methylthioadenosine phosphorylase (MTAP) deletion and the inhibition of key metabolic enzymes. This guide provides a detailed, data-driven comparison of two leading therapeutic strategies: Vopimetostat, a direct PRMT5 inhibitor, and the class of MAT2A inhibitors.

This comparison is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, clinical efficacy, safety profiles, and the experimental data that supports their development.

Mechanism of Action: A Shared Vulnerability

Both this compound and MAT2A inhibitors exploit a specific vulnerability created by the deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[1][2][3]

  • The Role of MTAP, MAT2A, and PRMT5: In normal cells, MTAP is an enzyme in the methionine salvage pathway.[4] Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions.[4][5][6][7][8] Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that uses SAM to methylate arginine residues on various proteins, including histones, which regulates processes like gene expression and mRNA splicing.[9][10][11]

  • The MTAP-Deletion Vulnerability: When the MTAP gene is deleted in cancer cells, the cell cannot process its substrate, methylthioadenosine (MTA).[4][12] This leads to a significant accumulation of MTA within the tumor cell.[12][13] MTA is a natural, partial inhibitor of PRMT5.[4][12][13] This partial inhibition makes these cancer cells uniquely dependent on the remaining PRMT5 activity for survival, creating a "synthetic lethal" vulnerability.[12][13][14]

  • This compound (a PRMT5 Inhibitor): this compound is an MTA-cooperative PRMT5 inhibitor. It is designed to selectively bind to the PRMT5-MTA complex that is abundant in MTAP-deleted cancer cells.[15] This leads to a potent and selective inhibition of PRMT5 activity in cancer cells while largely sparing normal cells, which have low levels of MTA.[15][16]

  • MAT2A Inhibitors: MAT2A inhibitors take an indirect approach to targeting the same pathway. By blocking MAT2A, they reduce the cellular production of SAM.[1][2][5] This has a dual effect in MTAP-deleted cells:

    • It depletes the necessary substrate for the remaining PRMT5 activity.[4]

    • It enhances the natural inhibitory effect of the accumulated MTA, as MTA and SAM compete for binding to PRMT5.[13][17] This combined effect also leads to the selective killing of MTAP-deleted cancer cells.[1][2]

Vopimetostat_vs_MAT2A_Inhibitors_Pathway cluster_normal Normal Cell (MTAP+/+) cluster_cancer Cancer Cell (MTAP-deleted) Methionine_n Methionine MAT2A_n MAT2A Methionine_n->MAT2A_n ATP_n ATP ATP_n->MAT2A_n SAM_n SAM (Methyl Donor) MAT2A_n->SAM_n PRMT5_n PRMT5 SAM_n->PRMT5_n MTA_n MTA SAM_n->MTA_n Donates Methyl Group Methylated_Protein_n Methylated Protein (Normal Function) PRMT5_n->Methylated_Protein_n Methylation Protein_n Substrate Protein Protein_n->PRMT5_n MTAP_n MTAP MTA_n->MTAP_n Methionine Salvage Methionine Salvage MTAP_n->Methionine Salvage Methionine_c Methionine MAT2A_c MAT2A Methionine_c->MAT2A_c ATP_c ATP ATP_c->MAT2A_c SAM_c SAM MAT2A_c->SAM_c MAT2A_c->SAM_c PRMT5_c PRMT5 SAM_c->PRMT5_c SAM_c->PRMT5_c Reduced Substrate Apoptosis Cell Death MTA_c MTA (Accumulates) MTA_c->PRMT5_c Partial Inhibition MTAP_del MTAP (Deleted) This compound This compound MAT2A_Inhibitor MAT2A Inhibitor MAT2A_Inhibitor->MAT2A_c Inhibition

Caption: Signaling pathways in normal vs. MTAP-deleted cancer cells.

Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials comparing this compound and MAT2A inhibitors have not been conducted. The following tables summarize key efficacy data from separate clinical trials for this compound and the first-in-class MAT2A inhibitor, AG-270.

Table 1: this compound Clinical Trial Results (Phase 1/2)
Cancer TypeLine of TherapyNORR (%)DCR (%)mPFS (months)
All MTAP-del Cancers Various9427%[18][19]78%[18]6.4[18]
Pancreatic Cancer 2nd Line3925%[20][21]-7.2[18][19][20][21]
Histology-Agnostic (excl. sarcoma)Various-49%[19]-9.1[19]
Data as of September 1, 2025, for patients at active doses (≥200 mg).[18]
ORR: Overall Response Rate; DCR: Disease Control Rate; mPFS: Median Progression-Free Survival.
Table 2: AG-270 (MAT2A Inhibitor) Clinical Trial Results (Phase 1)
Cancer TypeLine of TherapyNORR (%)DCR at 16 weeks (%)Additional Outcomes
MTAP-del Advanced Solid Tumors Advanced/Metastatic405% (2 PRs)[17]17.5%[2][17]5 patients achieved stable disease ≥16 weeks.[17][22]
Data from the first-in-human trial of AG-270 monotherapy.[17][22]
PR: Partial Response.

Comparative Insights:

  • This compound has demonstrated a higher overall response rate in its Phase 1/2 study across various MTAP-deleted tumors compared to the initial Phase 1 data for AG-270.[17][18]

  • In second-line MTAP-deleted pancreatic cancer, this compound achieved a median PFS of 7.2 months, which is reported to be more than double that of historical controls for standard chemotherapy.[18][19][20]

  • The AG-270 trial, while showing modest anti-tumor activity, provided crucial proof-of-mechanism, demonstrating maximal reductions in plasma SAM concentrations of 54% to 70% and decreases in the downstream biomarker SDMA (symmetrically di-methylated arginine) in tumor biopsies.[2][17][22]

Safety and Tolerability Profile

The safety profiles of both this compound and MAT2A inhibitors are critical for their potential clinical use. Data suggests that both are generally well-tolerated.

Table 3: this compound Common Treatment-Related Adverse Events (TRAEs)
Adverse EventGradeFrequency (%)
Nausea126%
Anemia120%
Fatigue119%
Dysgeusia (altered taste)119%
Thrombocytopenia113%
Data for the go-forward dose of 250 mg once daily. No Grade 4 or 5 TRAEs were reported.[18][19]
Table 4: AG-270 (MAT2A Inhibitor) Common Treatment-Related Toxicities
Adverse EventGradeDetails
Increased Liver Function TestsReversibleCommon
ThrombocytopeniaReversibleCommon
AnemiaReversibleCommon
FatigueReversibleCommon
Toxicities were reported as largely reversible and manageable.[17]

Comparative Insights:

  • This compound's safety profile appears favorable, with most adverse events being Grade 1.[19] The lack of severe hematologic toxicity is a key advantage for a PRMT5-targeting agent.[15]

  • AG-270 also demonstrated a manageable safety profile, with common toxicities being reversible.[17] This is a positive indicator for the MAT2A inhibitor class.

Key Experimental Protocols

The validation of this compound and MAT2A inhibitors relies on a series of well-defined preclinical experiments.

Cell Proliferation / Viability Assay (IC50 Determination)
  • Objective: To determine the concentration of an inhibitor that reduces cancer cell growth by 50% (IC50) and to assess selectivity between MTAP-deleted and MTAP-proficient cells.[23][24]

  • Methodology:

    • Cell Seeding: A panel of cancer cell lines, including both MTAP-deleted (e.g., HCT116 MTAP-/-) and MTAP-wildtype counterparts, are seeded in 96-well plates and allowed to attach overnight.[23][24]

    • Drug Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., this compound, AG-270) for a specified period, typically 72 to 120 hours.[23][24]

    • Viability Assessment: Cell viability is measured using assays that quantify metabolic activity (MTS/MTT) or ATP levels (e.g., CellTiter-Glo®).[24]

    • Data Analysis: Results are normalized to vehicle-treated controls, and dose-response curves are generated to calculate IC50 values.[24]

Western Blotting for Pharmacodynamic Markers
  • Objective: To quantify the levels of specific proteins to confirm the drug's mechanism of action, such as the reduction of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity.[23]

  • Methodology:

    • Sample Preparation: Cells or tumor tissues are lysed to extract total protein. Protein concentration is measured using a standard assay (e.g., BCA).[23]

    • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[23]

    • Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).

    • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target protein (e.g., anti-SDMA) and a loading control (e.g., anti-Actin), followed by incubation with a secondary antibody conjugated to a detectable enzyme.

    • Detection: The signal is detected using chemiluminescence or fluorescence, and band intensity is quantified to determine changes in protein levels.

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy and tolerability of an inhibitor in a living animal model.[24]

  • Methodology:

    • Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with a human cancer cell line with a known MTAP-deletion status.[24]

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[24]

    • Treatment: Mice are randomized into treatment and vehicle control groups. The inhibitor is administered (e.g., orally) at a specified dose and schedule.[24]

    • Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study to assess efficacy and toxicity, respectively.[24]

    • Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western Blotting).

Xenograft_Workflow start Start implant Implant MTAP-deleted Cancer Cells into Mice start->implant growth Allow Tumors to Grow (e.g., 100-200 mm³) implant->growth randomize Randomize Mice into Groups (Vehicle vs. Treatment) growth->randomize treat Administer Inhibitor (e.g., this compound or MAT2A-i) Daily via Oral Gavage randomize->treat measure Measure Tumor Volume and Body Weight (2-3x / week) treat->measure endpoint Study Endpoint (e.g., 21-28 days) measure->endpoint Continue for study duration analyze Analyze Data: Tumor Growth Inhibition (TGI) and Tolerability endpoint->analyze end End analyze->end

Caption: A typical workflow for an in vivo xenograft efficacy study.

Conclusion and Future Directions

Both this compound and MAT2A inhibitors represent highly promising, targeted therapeutic strategies for the significant patient population with MTAP-deleted cancers.

  • This compound , a direct, MTA-cooperative PRMT5 inhibitor, has shown compelling clinical activity and a favorable safety profile in its ongoing Phase 1/2 trial, particularly in challenging indications like pancreatic cancer.[18][19] Tango Therapeutics is planning a pivotal trial for this compound in second-line MTAP-deleted pancreatic cancer to begin in 2026.[18][20][25]

  • MAT2A inhibitors , such as AG-270 and others in development (e.g., IDE397), have provided clinical proof-of-concept for targeting this node in the pathway.[2][17] While early monotherapy efficacy signals were modest, they validate the mechanism and open the door for combination strategies.[2] Preclinical data suggests strong synergy between MAT2A inhibitors and PRMT5 inhibitors, as well as with other agents like taxanes.[1][26]

The ultimate clinical positioning of these agents will be defined by ongoing and future trials. Key areas of investigation include combination therapies, such as this compound with RAS inhibitors, and further exploration of MAT2A inhibitors in combination with direct PRMT5 inhibitors or chemotherapy.[18][26] For researchers and clinicians, both approaches offer a validated and exciting path toward providing the first targeted therapies for patients with MTAP-deleted cancers.

References

Vopimetostat and RAS Inhibitors: A Synergistic Combination for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in oncology research is exploring the synergistic potential of combining Vopimetostat, a selective PRMT5 inhibitor, with RAS inhibitors. This combination strategy aims to enhance anti-tumor efficacy, particularly in cancers harboring both MTAP deletions and RAS mutations, offering a promising therapeutic avenue for patient populations with high unmet medical needs.

This compound is a first-in-class, oral, selective inhibitor of protein arginine methyltransferase 5 (PRMT5).[1] It demonstrates particular efficacy in tumors with a specific genetic alteration known as MTAP (methylthioadenosine phosphorylase) deletion.[2] MTAP-deleted cancer cells have an accumulation of methylthioadenosine (MTA), which makes them exquisitely sensitive to PRMT5 inhibition by this compound.[3] The RAS family of oncogenes are among the most frequently mutated genes in human cancers. RAS inhibitors are a class of targeted therapies designed to block the function of these mutated RAS proteins, thereby inhibiting downstream signaling pathways that drive tumor growth and proliferation.[4][5]

Recent preclinical evidence and the initiation of clinical trials highlight the promising synergistic effects of combining this compound with RAS(ON) inhibitors, such as daraxonrasib and zoldonrasib.[6][7] This guide provides a comparative overview of this combination therapy, supported by available experimental data and detailed methodologies.

Mechanism of Synergy: Dual Pathway Blockade

The synergistic anti-tumor effect of combining this compound with RAS inhibitors stems from their complementary mechanisms of action that target key cancer-driving pathways.

  • This compound (PRMT5 Inhibition): PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene expression and cell proliferation.[1] In MTAP-deleted cancers, the accumulation of MTA renders the PRMT5 enzyme partially inhibited. This compound further inhibits PRMT5, leading to synthetic lethality in these cancer cells.[3] Interestingly, PRMT5 inhibition has also been shown to amplify RAS/ERK signaling by preventing the degradation of CRAF, a key downstream effector of RAS.[2][8] This paradoxical effect creates a dependency on the RAS pathway, making the cancer cells more vulnerable to RAS inhibition.

  • RAS Inhibitors: These agents directly target and inhibit the function of mutated RAS proteins, which are critical nodes in signaling pathways that control cell growth, survival, and differentiation.[4][5] By blocking RAS, these inhibitors effectively shut down the oncogenic signaling cascade.

The combination of this compound and a RAS inhibitor creates a powerful dual blockade. This compound not only exerts its direct anti-tumor effects in MTAP-deleted cells but also enhances their dependency on the RAS pathway, which is then effectively shut down by the RAS inhibitor.

cluster_ras_pathway RAS Signaling Pathway cluster_prmt5_pathway PRMT5 Activity Growth Factor Receptor Growth Factor Receptor RAS RAS Growth Factor Receptor->RAS CRAF CRAF RAS->CRAF MEK MEK CRAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Promotes PRMT5 PRMT5 PRMT5->CRAF Promotes Degradation Gene Expression Gene Expression PRMT5->Gene Expression Gene Expression->Cell Proliferation This compound This compound This compound->PRMT5 Inhibits RAS Inhibitor RAS Inhibitor RAS Inhibitor->RAS Inhibits

Figure 1. Simplified signaling pathway of this compound and RAS inhibitor interaction.

Preclinical and Clinical Evidence

An ongoing Phase 1/2 clinical trial is currently evaluating this compound in combination with the RAS(ON) inhibitors daraxonrasib and zoldonrasib in patients with MTAP-deleted/RAS-mutant pancreatic and lung cancer.[7] While clinical data on the synergistic effects are anticipated in 2026, preclinical studies have demonstrated the potent anti-tumor activity of this combination.[6]

In Vivo Xenograft Model Data

Preclinical evaluation in a KP4 MTAP-null, KRAS G12D pancreatic ductal adenocarcinoma (PDAC) cell-derived xenograft (CDX) model has shown significant tumor growth inhibition with the combination of this compound and the RAS G12D-selective inhibitor zoldonrasib, exceeding the efficacy of either agent alone.[6]

Treatment GroupTumor Growth Inhibition (%)
Vehicle Control0
This compound (monotherapy)Moderate
Zoldonrasib (monotherapy)Moderate
This compound + ZoldonrasibSignificant
Table 1: Summary of preclinical in vivo efficacy. Data is qualitative based on graphical representation in cited preclinical presentations.[6]

Experimental Protocols

The following are detailed methodologies for key experiments utilized to assess the synergistic effects of this compound and RAS inhibitors.

Cell Viability and Synergy Analysis

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of individual agents and to assess for synergy when used in combination.

Materials:

  • Cancer cell line of interest (e.g., MTAP-deleted, RAS-mutant pancreatic or lung cancer cell lines)

  • Complete cell culture medium

  • This compound and RAS inhibitor (e.g., daraxonrasib, zoldonrasib)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.

  • Drug Preparation: Stock solutions of this compound and the RAS inhibitor are prepared, and a dilution series for each agent is created.

  • Treatment: Cells are treated with a matrix of concentrations of this compound and the RAS inhibitor, both alone and in combination. A vehicle-only control is included.

  • Incubation: The plate is incubated for a period appropriate for the cell line and agents (typically 48-72 hours).

  • Cell Viability Measurement: The cell viability reagent is added to each well, and luminescence is measured using a luminometer.

  • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated to determine the IC50 value for each agent. Synergy is quantified by calculating the Combination Index (CI) using the Chou-Talalay method with synergy analysis software. A CI value less than 1 indicates synergy.

Start Start Cell Seeding Cell Seeding Start->Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Incubation Incubation Drug Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis End End Data Analysis->End

Figure 2. Experimental workflow for in vitro synergy assessment.
Apoptosis Assay

This protocol is used to validate the synergistic effect on the induction of apoptosis.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and RAS inhibitor

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound, the RAS inhibitor, and the combination at synergistic concentrations for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in binding buffer, followed by staining with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified to determine if the combination treatment leads to a synergistic increase in apoptosis.

In Vivo Tumor Xenograft Study

This protocol is for evaluating the anti-tumor efficacy of the combination therapy in a living organism.

Materials:

  • Immunocompromised mice

  • Cancer cells (e.g., MTAP-deleted, RAS-mutant human cancer cell line)

  • This compound and RAS inhibitor formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Cancer cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth and Randomization: When tumors reach a predetermined size, mice are randomized into treatment groups (Vehicle, this compound alone, RAS inhibitor alone, and this compound + RAS inhibitor).

  • Drug Administration: The drugs are administered according to the planned dosing schedule and route.

  • Tumor Measurement: Tumor volume is measured regularly with calipers.

  • Data Analysis: Tumor growth curves for each group are plotted. The anti-tumor efficacy of the combination is compared to the single agents and the vehicle control to assess for synergistic effects on tumor growth inhibition.

Conclusion and Future Directions

The combination of this compound and RAS inhibitors represents a rational and promising therapeutic strategy for cancers with co-occurring MTAP deletions and RAS mutations. The strong preclinical rationale, supported by early in vivo data, has paved the way for clinical investigation. The results of the ongoing clinical trials are eagerly awaited and have the potential to establish a new standard of care for this patient population. Future research will likely focus on identifying predictive biomarkers to optimize patient selection and exploring the efficacy of this combination in a broader range of cancer types.

References

Vopimetostat Poised to Challenge Standard Chemotherapy in MTAP-Deleted Cancers

Author: BenchChem Technical Support Team. Date: December 2025

New data from an ongoing Phase 1/2 clinical trial suggests that vopimetostat (TNG462), a first-in-class PRMT5 inhibitor, shows promising in vivo efficacy and a favorable safety profile in patients with MTAP-deleted solid tumors, particularly in second-line pancreatic cancer. These findings indicate a potential paradigm shift in treating this patient population, which has historically had limited options and poor prognoses.

This compound is an orally bioavailable small molecule that selectively targets and inhibits protein arginine methyltransferase 5 (PRMT5) in cancer cells with a specific genetic alteration known as MTAP (methylthioadenosine phosphorylase) deletion.[1][2][3] This deletion, present in approximately 10-15% of all human cancers, including about 35% of pancreatic cancers, creates a vulnerability that this compound exploits to induce cancer cell death while sparing normal cells.[3][4]

Mechanism of Action: A Targeted Approach

In normal cells, the MTAP enzyme plays a role in salvaging metabolites. Cancer cells with MTAP deletion accumulate a metabolite called methylthioadenosine (MTA).[1] MTA binds to and partially inhibits PRMT5. This compound is an MTA-cooperative inhibitor, meaning it binds to the PRMT5-MTA complex, stabilizing it and potently shutting down the enzyme's activity.[2][5] This leads to the modulation of gene expression, ultimately suppressing proliferation and inducing cell death in the cancer cells.[1]

G cluster_normal Normal Cell (MTAP-proficient) cluster_cancer Cancer Cell (MTAP-deleted) MTAP MTAP Enzyme SAM SAM PRMT5_normal PRMT5 Substrate_normal Protein Substrates PRMT5_normal->Substrate_normal methylates SAM->PRMT5_normal activates Methylated_Substrate_normal Methylated Proteins (Normal Cell Function) Substrate_normal->Methylated_Substrate_normal MTAP_del MTAP Deletion MTA MTA Accumulation MTAP_del->MTA PRMT5_cancer PRMT5 MTA->PRMT5_cancer partially inhibits Complex PRMT5-MTA-Vopimetostat Inactive Complex PRMT5_cancer->Complex This compound This compound This compound->PRMT5_cancer binds to MTA-bound PRMT5 Apoptosis Cell Proliferation Inhibition & Apoptosis Complex->Apoptosis leads to

Caption: this compound's MTA-cooperative mechanism of action in MTAP-deleted cancer cells.

In Vivo Efficacy: this compound vs. Standard of Care

Data from the ongoing Phase 1/2 trial (NCT05732831) highlights this compound's potential, particularly when compared to historical data for standard-of-care chemotherapy in second-line pancreatic cancer.[6] While direct head-to-head data will come from a planned pivotal trial, the initial results are encouraging.[6][7]

Table 1: this compound Efficacy in MTAP-Deleted Cancers (NCT05732831)

Cohort Overall Response Rate (ORR) Disease Control Rate (DCR) Median Progression-Free Survival (PFS)
Across All Cancer Types (n=94) 27%[6] 78%[6] 6.4 months[6]
2nd Line Pancreatic Cancer 25%[6] 71% (all pancreatic cancer pts)[6] 7.2 months[6]
Histology-Agnostic (excluding sarcoma) 49%[6] 89%[6] 9.1 months[6]

Data as of September 1, 2025. Tumor-evaluable patients at active doses (≥200 mg) enrolled >6 months prior to analysis.

Standard second-line chemotherapy for pancreatic cancer typically involves regimens such as FOLFIRINOX, gemcitabine (B846) plus nab-paclitaxel, or fluorouracil-based therapies.[8][9] Historical data from various studies on these regimens in a general, unselected patient population show more modest outcomes.

Table 2: Historical Efficacy of Standard Chemotherapy in 2nd Line Pancreatic Cancer

Chemotherapy Regimen/Study Type Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
Single-Agent Chemotherapy (Various Phase II trials) 0 - 15%[10] 2.0 - 4.1 months[10] 3.5 - 7.6 months[10]
Gemcitabine-based (Retrospective analysis after FOLFIRINOX) 4.0%[11] 3.2 months[11] 8.7 months[11]
Oxaliplatin- or Irinotecan-based (Retrospective) 10.5% (overall)[12] 3.5 months[12] 8.8 months[12]

| Various Regimens (Retrospective) | Not Reported | 4.5 months[8] | 6.4 months[8] |

The comparison suggests that this compound's ORR of 25% and median PFS of 7.2 months in the MTAP-deleted second-line pancreatic cancer population are substantially higher than what has been historically observed with standard chemotherapy in the broader population.[6]

Experimental Protocols

This compound Phase 1/2 Study (NCT05732831)

This is a multi-center, open-label, first-in-human study to evaluate the safety, tolerability, and preliminary anti-tumor activity of this compound in patients with advanced or metastatic solid tumors that have a confirmed homozygous MTAP deletion.[6][13]

  • Study Design: The trial includes a Phase 1 dose-escalation part and a Phase 2 dose-expansion/optimization part in specific MTAP-deleted tumor types, including pancreatic cancer.[5][13]

  • Key Inclusion Criteria:

    • Age ≥18 years.[5][6]

    • ECOG performance status of 0 or 1.[5][6]

    • Confirmed locally advanced, metastatic, and/or unresectable solid tumor with a documented homozygous MTAP deletion.[5][6]

    • Adequate organ function.[6]

  • Treatment Administration: this compound is administered orally once daily. The go-forward dose for the expansion phase has been established at 250 mg.[5][6][7]

  • Endpoints: Primary endpoints focus on safety and tolerability, including the incidence of dose-limiting toxicities and treatment-emergent adverse events. Secondary endpoints include ORR, DCR, duration of response, and PFS.

G cluster_phase1 Phase 1: Dose Escalation cluster_phase2 Phase 2: Dose Expansion start Patient Screening inclusion Inclusion Criteria Met? - Advanced/Metastatic Solid Tumor - Confirmed MTAP Deletion - ECOG PS 0-1 start->inclusion p1 Enrollment inclusion->p1 Yes dose This compound Dose Escalation Cohorts p1->dose rp2d Determine Recommended Phase 2 Dose (RP2D) dose->rp2d p2 Enrollment at RP2D rp2d->p2 expansion Expansion Cohorts (e.g., Pancreatic, Lung, Histology-Agnostic) p2->expansion efficacy Assess Efficacy (ORR, PFS, DCR) expansion->efficacy

Caption: Workflow for the this compound Phase 1/2 Clinical Trial (NCT05732831).

Safety and Tolerability

This compound has demonstrated a favorable and potentially best-in-class safety profile.[6] As of the September 1, 2025 data cutoff, treatment-related adverse events were predominantly Grade 1. No Grade 4 or 5 treatment-related events were observed.[6] Only 8% of patients treated at the 250 mg daily dose required a dose reduction.

Future Directions

Based on these promising results, a global, randomized pivotal trial is planned to begin enrollment in 2026.[6][14] The study will directly compare this compound against standard chemotherapy regimens in approximately 300 patients with MTAP-deleted pancreatic cancer who have received one prior line of therapy.[6][7] This head-to-head comparison will be crucial in definitively establishing this compound's role in the treatment landscape for this high-need patient population.

References

Predicting Vopimetostat Response: A Comparative Guide to Biomarker Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vopimetostat (TNG462) is a first-in-class, oral, selective inhibitor of protein arginine methyltransferase 5 (PRMT5) that has demonstrated promising clinical activity in patients with methylthioadenosine phosphorylase (MTAP)-deleted solid tumors. This guide provides a comprehensive comparison of biomarker strategies for predicting response to this compound, detailing its mechanism of action, potential biomarkers of sensitivity and resistance, alternative therapeutic approaches, and the experimental protocols essential for their discovery and validation.

The Synthetic Lethal Approach: Targeting MTAP-Deleted Cancers

This compound's therapeutic strategy is rooted in the concept of synthetic lethality. The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in a variety of cancers, including approximately 35% of pancreatic cancers and 15% of non-small cell lung cancers (NSCLC).[1] MTAP is a key enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA).[1]

MTA acts as a partial endogenous inhibitor of PRMT5, an enzyme that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and cell cycle regulation, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[2] In MTAP-deleted cancer cells, the partial inhibition of PRMT5 by MTA creates a unique vulnerability. This compound is an MTA-cooperative PRMT5 inhibitor, meaning it preferentially binds to the MTA-bound PRMT5 complex, leading to potent and selective inhibition of its activity in cancer cells while sparing normal, MTAP-proficient cells.[2][3] This targeted approach is designed to maximize anti-tumor efficacy while minimizing off-target toxicity.

cluster_normal_cell Normal Cell (MTAP-proficient) cluster_cancer_cell Cancer Cell (MTAP-deleted) Normal_MTAP MTAP Normal_MTA MTA Normal_MTAP->Normal_MTA Metabolizes Normal_PRMT5 PRMT5 Normal_Activity Normal PRMT5 Activity Normal_PRMT5->Normal_Activity Cancer_MTAP MTAP (deleted) Cancer_MTA MTA (accumulates) Cancer_PRMT5 PRMT5 Cancer_MTA->Cancer_PRMT5 Partially Inhibits Inhibited_PRMT5 Inhibited PRMT5 Cancer_PRMT5->Inhibited_PRMT5 This compound This compound This compound->Cancer_PRMT5 Strongly Inhibits

Figure 1: Mechanism of this compound in MTAP-deleted cancer cells.

Predictive Biomarkers for this compound Response

The primary and most established biomarker for predicting response to this compound is the homozygous deletion of the MTAP gene . However, a multi-faceted biomarker strategy incorporating genomic, transcriptomic, and proteomic data will be crucial for refining patient selection and understanding resistance mechanisms.

Primary Biomarker: MTAP Deletion
  • Rationale: As explained above, the absence of MTAP creates the synthetic lethal vulnerability that this compound exploits.

  • Detection Methods:

    • Next-Generation Sequencing (NGS): The gold standard for detecting copy number variations, including homozygous deletions of MTAP. NGS panels can simultaneously assess other relevant genomic alterations.[4][5][6][7]

    • Fluorescence In Situ Hybridization (FISH): A reliable method for detecting deletions at the chromosomal level.[6]

    • Immunohistochemistry (IHC): Can be used to infer MTAP deletion by detecting the absence of the MTAP protein. While cost-effective, it may not distinguish between homozygous and heterozygous loss, and molecular confirmation is often recommended.[4][5]

Potential Secondary and Resistance Biomarkers

While MTAP deletion is the key sensitizing biomarker, not all patients with MTAP-deleted tumors respond to PRMT5 inhibitors. The following are potential biomarkers of response or resistance:

  • TP53 Mutation Status: Preclinical studies have shown that loss-of-function mutations in the tumor suppressor gene TP53 can confer resistance to PRMT5 inhibitors.[8]

  • MSI2 Expression: High expression of the RNA-binding protein Musashi-2 (MSI2) has been identified as a driver of resistance to PRMT5 inhibition in lymphoma models.[8]

  • MAPK Pathway Activation: Upregulation of the MAPK signaling pathway has been implicated in resistance to PRMT5 inhibitors.[9][10] Combining PRMT5 inhibitors with MAPK pathway inhibitors (e.g., KRAS, MEK, or RAF inhibitors) has shown synergistic effects in preclinical models.

  • mTOR Pathway Activation: The mTOR signaling pathway has also been linked to resistance to PRMT5 inhibition.[11] Dual targeting of PRMT5 and mTOR may be a viable therapeutic strategy.

  • Promoter Hypermethylation of MTAP: In some cases, MTAP may be silenced through epigenetic mechanisms like promoter hypermethylation rather than genomic deletion.[12] These tumors may also be sensitive to this compound.

cluster_resistance Resistance Mechanisms This compound This compound PRMT5 PRMT5 This compound->PRMT5 Inhibits Cell_Death Tumor Cell Death PRMT5->Cell_Death Leads to Resistance Resistance Resistance->this compound Blocks efficacy TP53_mut TP53 Mutation TP53_mut->Resistance MSI2_high High MSI2 Expression MSI2_high->Resistance MAPK_pathway MAPK Pathway Activation MAPK_pathway->Resistance mTOR_pathway mTOR Pathway Activation mTOR_pathway->Resistance

Figure 2: Potential mechanisms of resistance to this compound.

Comparative Performance of this compound and Alternatives

This compound is one of several PRMT5 inhibitors in clinical development. The table below summarizes available clinical trial data for this compound and other notable PRMT5 inhibitors in MTAP-deleted cancers.

DrugTargetCancer Type(s)PhaseOverall Response Rate (ORR)Median Progression-Free Survival (mPFS)Reference(s)
This compound (TNG462) PRMT5Pancreatic Cancer (2L)I/II25%7.2 months[1][13]
Solid Tumors (histology-agnostic)I/II27% (49% excluding sarcoma)6.4 months (9.1 months excluding sarcoma)[13][14]
MRTX1719 PRMT5Solid TumorsI/IIN/AN/AN/A
AMG 193 PRMT5Solid TumorsI21%N/AN/A
BMS-986504 PRMT5Solid TumorsI/II23%N/AN/A

N/A: Data not publicly available or not yet mature.

Alternative Therapeutic Strategies

Beyond direct PRMT5 inhibition, other strategies are being explored for MTAP-deleted cancers:

  • MAT2A Inhibitors: Methionine adenosyltransferase 2A (MAT2A) is another enzyme in the methionine salvage pathway. Its inhibition can also induce synthetic lethality in MTAP-deleted cells. Several MAT2A inhibitors are in early clinical development.

  • Combination Therapies: As suggested by resistance mechanisms, combining this compound with inhibitors of the MAPK or mTOR pathways may enhance efficacy and overcome resistance.[9][11] Clinical trials investigating this compound in combination with RAS inhibitors are ongoing.[14]

Experimental Protocols for Biomarker Discovery

The following are detailed methodologies for key experiments used in the discovery and validation of predictive biomarkers for this compound response.

Patient_Sample Patient Tumor Sample (Biopsy or Resection) DNA_Extraction DNA Extraction Patient_Sample->DNA_Extraction RNA_Extraction RNA Extraction Patient_Sample->RNA_Extraction Protein_Extraction Protein Extraction Patient_Sample->Protein_Extraction Chromatin_Prep Chromatin Preparation Patient_Sample->Chromatin_Prep NGS Next-Generation Sequencing (MTAP deletion, TP53 mutation) DNA_Extraction->NGS RNA_Seq RNA-Sequencing (Gene expression profiling, e.g., MSI2) RNA_Extraction->RNA_Seq Proteomics Mass Spectrometry Proteomics (Protein expression and PTMs) Protein_Extraction->Proteomics ChIP_Seq ChIP-Sequencing (Histone methylation patterns) Chromatin_Prep->ChIP_Seq ATAC_Seq ATAC-Sequencing (Chromatin accessibility) Chromatin_Prep->ATAC_Seq Biomarker_Discovery Biomarker Discovery & Validation NGS->Biomarker_Discovery RNA_Seq->Biomarker_Discovery Proteomics->Biomarker_Discovery ChIP_Seq->Biomarker_Discovery ATAC_Seq->Biomarker_Discovery

Figure 3: Experimental workflow for biomarker discovery.
Next-Generation Sequencing (NGS) for Genomic Biomarkers

  • Objective: To detect MTAP homozygous deletion and mutations in genes like TP53.

  • Protocol:

    • DNA Extraction: Isolate genomic DNA from fresh, frozen, or FFPE tumor tissue using a commercially available kit. Quantify DNA and assess its quality.

    • Library Preparation: Fragment genomic DNA and ligate sequencing adapters. Perform library amplification and purification.

    • Target Enrichment (for targeted panels): Use hybridization-based capture or amplicon-based methods to enrich for specific genomic regions of interest (e.g., a pan-cancer gene panel that includes MTAP and TP53).

    • Sequencing: Sequence the prepared libraries on an Illumina or other suitable NGS platform.

    • Data Analysis:

      • Align sequencing reads to the human reference genome.

      • Call single nucleotide variants (SNVs) and insertions/deletions (indels) to identify mutations in genes like TP53.

      • Use specialized algorithms to determine copy number variations and identify homozygous deletions in the MTAP locus.[6][7]

RNA-Sequencing (RNA-Seq) for Transcriptomic Biomarkers
  • Objective: To identify differentially expressed genes (e.g., MSI2) and signaling pathways associated with response or resistance.

  • Protocol:

    • RNA Extraction: Isolate total RNA from fresh or frozen tumor tissue. Assess RNA integrity using a Bioanalyzer or similar instrument.

    • Library Preparation: Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection. Synthesize cDNA, ligate sequencing adapters, and amplify the library.

    • Sequencing: Sequence the libraries on an NGS platform.

    • Data Analysis:

      • Perform quality control of raw sequencing reads.

      • Align reads to the reference genome and quantify gene expression levels.

      • Perform differential gene expression analysis between responder and non-responder patient cohorts.

      • Conduct pathway analysis to identify enriched biological pathways.[15][16][17][18]

Mass Spectrometry-based Proteomics for Protein Biomarkers
  • Objective: To identify differentially expressed proteins and post-translational modifications (PTMs) associated with drug response.

  • Protocol:

    • Protein Extraction and Digestion: Lyse tumor tissue and extract total protein. Quantify protein concentration. Reduce, alkylate, and digest proteins into peptides using trypsin.

    • Peptide Fractionation and LC-MS/MS: Fractionate the peptide mixture using liquid chromatography (LC) and analyze the fractions by tandem mass spectrometry (MS/MS).

    • Data Analysis:

      • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra.

      • Quantify protein abundance (label-free or using isotopic labeling).

      • Perform statistical analysis to identify differentially expressed proteins between responder and non-responder groups.[19][20][21][22][23]

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Epigenetic Biomarkers
  • Objective: To map genome-wide histone modifications (e.g., symmetric dimethylarginine) and identify changes associated with PRMT5 inhibition.

  • Protocol:

    • Chromatin Preparation: Crosslink protein-DNA complexes in fresh or frozen tumor tissue with formaldehyde. Lyse cells and sonicate or enzymatically digest the chromatin to an average size of 200-600 bp.

    • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-SDMA). Precipitate the antibody-chromatin complexes using protein A/G beads.

    • DNA Purification and Library Preparation: Reverse the crosslinks and purify the immunoprecipitated DNA. Prepare a sequencing library from the purified DNA.

    • Sequencing and Data Analysis: Sequence the library and align reads to the reference genome. Use peak-calling algorithms to identify regions of enrichment for the histone modification. Compare ChIP-Seq profiles between different conditions.[24][25][26][27][28]

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-Seq)
  • Objective: To assess genome-wide chromatin accessibility and identify changes in regulatory regions upon this compound treatment.

  • Protocol:

    • Nuclei Isolation: Isolate intact nuclei from fresh or frozen tumor cells.

    • Tagmentation: Treat the nuclei with a hyperactive Tn5 transposase, which simultaneously fragments the DNA in open chromatin regions and ligates sequencing adapters.

    • Library Preparation and Sequencing: Purify the tagmented DNA, amplify the library, and sequence it on an NGS platform.

    • Data Analysis: Align reads to the reference genome and identify regions of open chromatin (peaks). Analyze differential accessibility between conditions to identify changes in regulatory element activity.[29][30][31][32][33]

Conclusion

The development of this compound represents a significant advancement in precision oncology for patients with MTAP-deleted cancers. A robust biomarker strategy, centered on the detection of MTAP deletion and further refined by the analysis of potential resistance mechanisms through genomic, transcriptomic, proteomic, and epigenomic approaches, will be paramount to maximizing the clinical benefit of this promising new therapy. The experimental protocols outlined in this guide provide a framework for the discovery and validation of biomarkers that can guide patient selection, predict treatment response, and ultimately improve outcomes for individuals with these challenging malignancies.

References

Navigating Resistance: A Comparative Guide to Vopimetostat and Other Epigenetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a significant hurdle in cancer therapy. In the realm of epigenetic drugs, understanding the potential for cross-resistance between different agents is crucial for developing effective sequential and combination treatment strategies. This guide provides a comparative analysis of resistance mechanisms associated with the PRMT5 inhibitor Vopimetostat and other major classes of epigenetic drugs, including Histone Deacetylase (HDAC) inhibitors, DNA Methyltransferase (DNMT) inhibitors, and EZH2 inhibitors. While direct clinical cross-resistance studies are limited, this document synthesizes preclinical findings to infer potential overlaps and distinctions in resistance pathways.

This compound: A Targeted Approach to Epigenetic Regulation

This compound is an orally active and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It functions by blocking the methyltransferase activity of PRMT5, which leads to a decrease in symmetric dimethylarginine levels on histones and other proteins. This modulation of gene expression can suppress the proliferation of cancer cells, particularly those with a methylthioadenosine phosphorylase (MTAP) deletion.

Comparative Analysis of Drug Resistance Mechanisms

Resistance to epigenetic therapies can arise through a variety of mechanisms, ranging from alterations in the drug target to the activation of compensatory signaling pathways. The following table summarizes known resistance mechanisms for this compound (and other PRMT5 inhibitors) and other classes of epigenetic drugs.

Drug ClassDrug ExamplesTargetKnown Resistance MechanismsPotential for Cross-Resistance with this compound
PRMT5 Inhibitors This compound, GSK3326595PRMT5- Activation of bypass signaling pathways (e.g., PI3K/AKT/mTOR)[1][2]. - Transcriptional reprogramming and upregulation of specific genes (e.g., STMN2 in lung cancer, MSI2 in lymphoma)[3][4][5][6]. - Alterations in tumor suppressor pathways (e.g., p53 mutations)[1][6].-
HDAC Inhibitors Vorinostat, RomidepsinHistone Deacetylases (HDACs)- Increased drug efflux via ABC transporters[7]. - Upregulation of anti-apoptotic proteins (e.g., BCL-2, BCL-XL)[7][8][9]. - Activation of pro-survival signaling (e.g., PI3K/AKT, NF-κB)[7][10]. - Redundant epigenetic modifications[7].Moderate: Overlapping resistance through activation of general pro-survival pathways like PI3K/AKT and upregulation of anti-apoptotic proteins.
DNMT Inhibitors Azacitidine, DecitabineDNA Methyltransferases (DNMTs)- Upregulation of alternative DNA demethylating enzymes (e.g., TET2)[11]. - Reactivation of silenced tumor suppressor genes that confer resistance[11]. - Alterations in drug metabolism and transport.Low to Moderate: Mechanisms appear more specific to DNA methylation pathways, but downstream effects on cell survival could converge.
EZH2 Inhibitors Tazemetostat, GSK126Enhancer of Zeste Homolog 2 (EZH2)- Acquired mutations in the EZH2 target that prevent drug binding[12][13][14]. - Activation of bypass signaling pathways (e.g., IGF-1R, MEK, PI3K)[12][13][14]. - Perturbations of the RB1/E2F axis[15].Moderate: Similar to HDAC inhibitors, activation of bypass signaling pathways like PI3K presents a potential for cross-resistance. However, target-specific mutations in EZH2 would likely not confer resistance to this compound.

Quantitative Data on Acquired Resistance

The development of resistance is often characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of a drug. The table below presents examples of reported IC50 shifts in cancer cell lines with acquired resistance to PRMT5 inhibitors.

Cell Line ModelDrugFold Increase in IC50 (Resistant vs. Sensitive)Reference
Mantle Cell LymphomaPRT-382 (PRMT5 inhibitor)2- to 5-fold[1]

Experimental Protocols

Generation of Drug-Resistant Cell Lines

A common method for developing drug-resistant cancer cell lines in vitro is through continuous dose escalation.

  • Initial Culture and IC50 Determination: Cancer cell lines are cultured in standard media. The initial sensitivity to the epigenetic drug is determined by treating the cells with a range of drug concentrations for a specified period (e.g., 72 hours) and then assessing cell viability using an assay such as MTT or CellTiter-Glo. The IC50 value is then calculated.

  • Continuous Exposure and Dose Escalation: Cells are continuously cultured in the presence of the drug at a concentration around the IC50.

  • Monitoring and Dose Increase: The cell population is monitored for recovery of proliferative capacity. Once the cells adapt and resume normal growth, the drug concentration is gradually increased.

  • Selection of Resistant Clones: This process is repeated over several months to select for a population of cells that can proliferate in the presence of a significantly higher drug concentration compared to the parental, sensitive cells.

  • Confirmation of Resistance: The resistance of the resulting cell line is confirmed by re-evaluating the IC50 and comparing it to that of the parental cell line.

Analysis of Resistance Mechanisms

  • Target Engagement: To confirm that resistance is not due to a lack of drug-target interaction, downstream markers of the drug's activity are assessed. For this compound, this would involve measuring the levels of symmetric dimethylarginine (SDMA) on target proteins via Western blot. A reduction in SDMA levels in resistant cells at the original IC50 would suggest that resistance is mediated by downstream bypass mechanisms[1][2].

  • Genomic and Transcriptomic Analysis:

    • RNA Sequencing (RNA-Seq): This is used to compare the gene expression profiles of resistant and sensitive cells to identify upregulated or downregulated genes and pathways that may contribute to resistance[1].

    • Whole-Exome Sequencing: This can identify mutations in the drug target (e.g., EZH2) or in genes belonging to key survival pathways.

  • Pathway Analysis: Functional assays are performed to validate the involvement of pathways identified through transcriptomic analysis. This can include Western blotting for key signaling proteins (e.g., phosphorylated AKT to assess PI3K pathway activation) and the use of inhibitors for these pathways to see if sensitivity to the original drug is restored[1][13].

Visualizing Pathways and Processes

This compound Mechanism of Action

Vopimetostat_Mechanism This compound Mechanism of Action This compound This compound PRMT5 PRMT5 This compound->PRMT5 inhibits sDMA Symmetric Dimethylarginine (sDMA) PRMT5->sDMA catalyzes Arginine Protein Arginine Residues Arginine->PRMT5 Gene_Expression Altered Gene Expression sDMA->Gene_Expression regulates Proliferation Decreased Cancer Cell Proliferation Gene_Expression->Proliferation

Caption: this compound inhibits PRMT5, leading to reduced sDMA and altered gene expression, ultimately decreasing cancer cell proliferation.

Experimental Workflow for Resistance Studies

Resistance_Workflow Workflow for Generating and Analyzing Drug-Resistant Cell Lines start Parental Cancer Cell Line ic50 Determine Initial IC50 start->ic50 culture Continuous Drug Exposure & Dose Escalation ic50->culture resistant_line Resistant Cell Line culture->resistant_line analysis Analyze Resistance Mechanisms resistant_line->analysis omics Genomic/Transcriptomic Profiling (RNA-Seq, WES) analysis->omics pathway Pathway Analysis (Western Blot, Functional Assays) analysis->pathway validation Validate Findings (e.g., Combination Therapy) omics->validation pathway->validation

Caption: A generalized workflow for developing and characterizing drug-resistant cancer cell lines in vitro.

Conceptual Map of Epigenetic Drug Resistance Pathways

Resistance_Pathways Potential Overlap in Resistance Mechanisms cluster_drugs Epigenetic Drugs cluster_mechanisms Resistance Mechanisms This compound This compound (PRMT5i) Bypass_Signaling Bypass Signaling (e.g., PI3K/AKT) This compound->Bypass_Signaling HDACi HDACi HDACi->Bypass_Signaling Drug_Efflux Drug Efflux (ABC Transporters) HDACi->Drug_Efflux Apoptosis_Evasion Apoptosis Evasion (e.g., BCL-2) HDACi->Apoptosis_Evasion EZH2i EZH2i Target_Mutation Target Mutation (e.g., EZH2) EZH2i->Target_Mutation EZH2i->Bypass_Signaling DNMTi DNMTi

Caption: Conceptual illustration of shared and distinct resistance pathways among different classes of epigenetic drugs.

Conclusion and Future Directions

The landscape of epigenetic therapies is rapidly evolving, and with it, our understanding of the intricacies of drug resistance. While this compound's specific cross-resistance profile is still under investigation, preclinical data from other PRMT5 inhibitors and different classes of epigenetic drugs suggest that both shared and distinct resistance mechanisms are likely. The activation of common pro-survival signaling pathways, such as the PI3K/AKT/mTOR axis, represents a significant potential avenue for cross-resistance among various epigenetic agents. Conversely, target-specific alterations, such as mutations in EZH2, may confer resistance to one class of drugs without impacting sensitivity to others that act on different epigenetic machinery.

For drug development professionals and researchers, these insights underscore the importance of characterizing resistance mechanisms to guide the rational design of clinical trials. Investigating combination therapies that co-target primary epigenetic pathways and emergent resistance pathways will be a critical step in overcoming resistance and improving patient outcomes. Further preclinical and clinical studies are warranted to definitively delineate the cross-resistance patterns between this compound and other epigenetic modulators.

References

Vopimetostat Demonstrates Potent Anti-Tumor Efficacy in Preclinical Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New preclinical data on vopimetostat (TNG462), a selective, MTA-cooperative PRMT5 inhibitor, reveals significant anti-tumor activity in various patient-derived xenograft (PDX) models of MTAP-deleted cancers. These findings, presented in recent scientific literature, position this compound as a promising therapeutic agent for this genetically defined patient population. This comparative guide provides an in-depth analysis of this compound's efficacy in PDX models, alongside other PRMT5 inhibitors in development, offering valuable insights for researchers and drug development professionals.

Introduction to this compound and the Role of PRMT5 in MTAP-Deleted Cancers

This compound is an investigational, orally bioavailable small molecule that targets Protein Arginine Methyltransferase 5 (PRMT5). In cancers with a specific genetic deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of the metabolite methylthioadenosine (MTA). This compound leverages this by forming a stable ternary complex with PRMT5 and MTA, leading to highly selective inhibition of PRMT5 in cancer cells while sparing healthy cells. This targeted approach is designed to induce synthetic lethality, a state where the combination of two genetic or functional alterations leads to cell death, whereas either alteration alone does not.

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are a cornerstone of preclinical cancer research. They are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenograft (CDX) models, thus providing a more predictive evaluation of a drug's potential clinical efficacy.

Comparative Efficacy of this compound and Other PRMT5 Inhibitors in PDX Models

Recent studies have highlighted the dose-dependent anti-tumor activity of this compound in MTAP-deleted PDX models across a range of cancer types. This section summarizes the available quantitative data and compares it with other MTA-cooperative PRMT5 inhibitors.

DrugCancer TypePDX Model(s)Dosing RegimenEfficacy Readout
This compound (TNG462) Malignant Peripheral Nerve Sheath Tumor (MPNST)WU-356, WU-386 (MTAP-null)Dose-dependentDose-dependent tumor regressions[1]
Various MTAP-deleted cancersPanel of PDX models40 mg/kg BID or 60 mg/kg BIDTumor Growth Inhibition (TGI) and complete responses observed in a waterfall plot[2]
AMG 193 Various MTAP-deleted cancersHuman cell line and patient-derived xenograft modelsNot specifiedRobust antitumor activity[3]
AZD3470 Various MTAP-null solid tumors93 MTAP-null PDX models100 mg/kg BIDTGI ≥80% in 59% of models[4]
BMS-986504 ---Preclinical PDX data not readily available in public domain

Detailed Experimental Protocols

The methodologies employed in these preclinical studies are critical for the interpretation of the efficacy data. Below are generalized protocols for the establishment and use of PDX models in anti-cancer drug evaluation.

Establishment and Propagation of PDX Models
  • Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients, typically from surgical resection or biopsy, under sterile conditions.

  • Implantation: Small fragments of the tumor tissue (approximately 2-3 mm³) are subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth and Passaging: Once the tumors reach a specified volume (e.g., 1000-1500 mm³), the mice are euthanized, and the tumors are harvested. A portion of the tumor is then serially passaged into new cohorts of mice for expansion. Portions of the tumor are also typically cryopreserved for future use and subjected to histopathological and molecular characterization to ensure fidelity to the original patient tumor.

Drug Efficacy Studies in PDX Models
  • Cohort Formation: Once the passaged tumors reach a suitable size (e.g., 100-200 mm³), the mice are randomized into treatment and control (vehicle) groups.

  • Drug Administration: The investigational drug (e.g., this compound) is administered to the treatment group according to the specified dosing schedule and route of administration (e.g., oral gavage). The control group receives the vehicle.

  • Tumor Volume Measurement: Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers, and the tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Efficacy Evaluation: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other metrics such as tumor regression (a decrease in tumor size from baseline) and complete response (disappearance of the tumor) are also assessed.

  • Data Analysis: Tumor growth curves are plotted to visualize the treatment effect over time. Statistical analyses are performed to determine the significance of the observed differences between the treatment and control groups.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological mechanisms and experimental processes, the following diagrams have been generated.

PRMT5_Signaling_Pathway cluster_normal_cell Normal Cell (MTAP Proficient) cluster_cancer_cell Cancer Cell (MTAP-Deleted) SAM_normal SAM PRMT5_normal PRMT5 SAM_normal->PRMT5_normal Methylated_Substrate_normal Symmetrically Dimethylated Substrate PRMT5_normal->Methylated_Substrate_normal Methylation Substrate_normal Substrate (e.g., Histones) Substrate_normal->Methylated_Substrate_normal MTA_cancer MTA (Accumulates) PRMT5_cancer PRMT5 MTA_cancer->PRMT5_cancer Partial Inhibition Inactive_Complex Inactive PRMT5-MTA- This compound Complex MTA_cancer->Inactive_Complex PRMT5_cancer->Inactive_Complex This compound This compound This compound->PRMT5_cancer This compound->Inactive_Complex Apoptosis Apoptosis Inactive_Complex->Apoptosis Leads to

Caption: this compound's mechanism of action in MTAP-deleted cancer cells.

PDX_Experimental_Workflow Patient Patient Tumor Tissue Implantation Subcutaneous Implantation Patient->Implantation Mouse_P0 Immunodeficient Mouse (P0) Implantation->Mouse_P0 Tumor_Growth_P0 Tumor Growth Mouse_P0->Tumor_Growth_P0 Harvest_P0 Tumor Harvest Tumor_Growth_P0->Harvest_P0 Passaging Passaging Harvest_P0->Passaging Mouse_P1 Immunodeficient Mouse (P1) Passaging->Mouse_P1 Tumor_Growth_P1 Tumor Growth Mouse_P1->Tumor_Growth_P1 Harvest_P1 Tumor Harvest Tumor_Growth_P1->Harvest_P1 Expansion Expansion Harvest_P1->Expansion Treatment_Cohorts Randomization into Treatment & Control Cohorts Expansion->Treatment_Cohorts Treatment Drug Administration (e.g., this compound) Treatment_Cohorts->Treatment Vehicle Vehicle Control Treatment_Cohorts->Vehicle Monitoring Tumor Volume Measurement Treatment->Monitoring Vehicle->Monitoring Data_Analysis Data Analysis (e.g., TGI) Monitoring->Data_Analysis

Caption: A typical experimental workflow for drug efficacy testing in PDX models.

Conclusion

The preclinical data from patient-derived xenograft models provide a strong rationale for the continued development of this compound as a targeted therapy for patients with MTAP-deleted cancers. The observed dose-dependent tumor regressions and complete responses in these highly relevant preclinical models underscore the potential of this compound to address a significant unmet medical need. Further comparative studies with other PRMT5 inhibitors will be crucial to fully elucidate the therapeutic landscape for this patient population. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers in the design and interpretation of future preclinical studies in this exciting area of oncology drug development.

References

Navigating the Landscape of Cancer Therapy: A Comparative Safety Analysis of MTA-Cooperative PRMT5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for targeted cancer therapies with improved safety profiles is paramount. A promising class of molecules, MTA-cooperative PRMT5 inhibitors, has emerged, offering a synthetic lethal approach to treating cancers with MTAP gene deletion. This guide provides an objective comparison of the safety profiles of these next-generation inhibitors, supported by available clinical and preclinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, and its overexpression is linked to the progression of numerous cancers.[1][2] While first-generation PRMT5 inhibitors have shown some clinical activity, their development has been hampered by dose-limiting toxicities, primarily hematological, due to their on-target effects in normal tissues.[3][4][5][6]

A significant breakthrough came with the development of Methylthioadenosine (MTA)-cooperative PRMT5 inhibitors. These inhibitors leverage a synthetic lethal strategy by selectively targeting cancer cells with a homozygous deletion of the Methylthioadenosine Phosphorylase (MTAP) gene.[2][5] This genetic alteration, present in approximately 10-15% of all human cancers, leads to an accumulation of MTA within the cancer cells.[1][2][7] MTA-cooperative inhibitors bind to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 in cancer cells while sparing normal, MTAP-proficient cells.[7][8][9] This targeted approach is anticipated to result in a wider therapeutic window and a more favorable safety profile.

Comparative Safety Profiles of PRMT5 Inhibitors

The following tables summarize the publicly available safety data from clinical trials of various MTA-cooperative and first-generation PRMT5 inhibitors.

Inhibitor (Class) Clinical Trial Most Common Treatment-Related Adverse Events (TRAEs) (All Grades) Grade ≥3 TRAEs Dose-Limiting Toxicities (DLTs) Key Safety Summary
MRTX1719 (MTA-Cooperative)Phase 1/2 (Solid Tumors with MTAP deletion)Not explicitly detailed in provided abstracts.Not explicitly detailed in provided abstracts.No DLTs observed up to 400mg QD. Notably absent were thrombocytopenia, anemia, or neutropenia.[7][10]Well-tolerated with no dose-limiting toxicities typically associated with first-generation PRMT5 inhibitors.[7][10]
TNG908 (MTA-Cooperative)Phase 1/2 (MTAP-deleted Solid Tumors)Well-tolerated.Not explicitly detailed in provided abstracts.Not explicitly detailed in provided abstracts.Generally well-tolerated in non-CNS solid tumors. Enrollment was stopped to prioritize next-generation compounds.
AMG 193 (MTA-Cooperative)Phase 1/1b/2 (MTAP-deleted Solid Tumors)Data not yet publicly available in detail.Data not yet publicly available in detail.Data not yet publicly available in detail.Belongs to the new class of MTA-cooperative PRMT5 inhibitors, with a hypothesized improved safety profile.[1]
PF-06939999 (First-Generation)Phase 1 (Advanced/Metastatic Solid Tumors)Anemia (43%), thrombocytopenia (32%), dysgeusia (29%), nausea (29%), fatigue (29%).[1][11]Anemia (28%), thrombocytopenia/platelet count decreased (22%), fatigue (6%), neutropenia (4%).[12]Thrombocytopenia, anemia, neutropenia.[1][11][12][13]Demonstrated dose-dependent and manageable toxicities, with hematological AEs being the most common.[1][11][13]
JNJ-64619178 (GSK3326595/Pemrametostat) (First-Generation)Phase 1 (Advanced Solid Tumors, NHL, MDS)Thrombocytopenia, anemia, nausea, fatigue, dysgeusia.[14]Thrombocytopenia, anemia, neutropenia.[14]Thrombocytopenia.[1][15]Showed manageable dose-dependent toxicity, with thrombocytopenia being the primary DLT.[15][16]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biology and the methods used to assess these inhibitors, the following diagrams illustrate the PRMT5 signaling pathway and a general experimental workflow for evaluating the safety and efficacy of MTA-cooperative PRMT5 inhibitors.

PRMT5_Signaling_Pathway PRMT5 Signaling in MTAP-Deleted Cancer cluster_normal_cell Normal Cell (MTAP-proficient) cluster_cancer_cell Cancer Cell (MTAP-deleted) MTAP MTAP MTA MTA MTA->MTAP Metabolized SAM SAM PRMT5_normal PRMT5 SAM->PRMT5_normal Cofactor Substrate_normal Substrate Protein PRMT5_normal->Substrate_normal Methylates sDMA_normal Symmetric Dimethylarginine (sDMA) Substrate_normal->sDMA_normal Methylated Substrate Cell_Function_normal Normal Cell Function sDMA_normal->Cell_Function_normal MTAP_del MTAP (deleted) MTA_acc MTA (accumulates) PRMT5_cancer PRMT5 MTA_acc->PRMT5_cancer SAM_cancer SAM SAM_cancer->PRMT5_cancer MTA_PRMT5_complex PRMT5-MTA Complex PRMT5_cancer->MTA_PRMT5_complex Inhibited_Complex Inhibited PRMT5-MTA Complex MTA_PRMT5_complex->Inhibited_Complex Inhibitor MTA-Cooperative PRMT5 Inhibitor Inhibitor->MTA_PRMT5_complex Binds and Stabilizes Substrate_cancer Substrate Protein Inhibited_Complex->Substrate_cancer Inhibits Methylation sDMA_cancer sDMA (reduced) Substrate_cancer->sDMA_cancer Apoptosis Apoptosis sDMA_cancer->Apoptosis

Caption: PRMT5 signaling in normal versus MTAP-deleted cancer cells.

Experimental_Workflow Preclinical to Clinical Safety Assessment Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment Biochemical_Assay Biochemical Assays (e.g., PRMT5 activity) Cell_Based_Assay Cell-Based Assays (MTAP-isogenic lines) Biochemical_Assay->Cell_Based_Assay In_Vivo_Models In Vivo Models (Xenografts) Cell_Based_Assay->In_Vivo_Models Tox_Studies Toxicology Studies (e.g., in rodents, non-rodents) In_Vivo_Models->Tox_Studies Phase1 Phase 1 Clinical Trial (Safety, PK/PD, MTD) Tox_Studies->Phase1 Phase2 Phase 2 Clinical Trial (Efficacy, Safety in specific cancers) Phase1->Phase2 Phase3 Phase 3 Clinical Trial (Pivotal Efficacy and Safety) Phase2->Phase3

Caption: Generalized workflow for inhibitor safety and efficacy evaluation.

Detailed Experimental Protocols

A comprehensive evaluation of the safety and efficacy of PRMT5 inhibitors involves a series of well-defined experiments. Below are the methodologies for key assays typically employed in their preclinical and clinical development.

In Vitro Cellular Viability Assays
  • Objective: To determine the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines.

  • Protocol:

    • Cell Culture: Isogenic cell line pairs (with and without MTAP deletion) are cultured in appropriate media.

    • Treatment: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified duration (e.g., 72 hours).

    • Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are calculated to determine the potency and selectivity of the inhibitor.[5][8]

Symmetric Dimethylarginine (SDMA) In-Cell Western Assay
  • Objective: To measure the target engagement and inhibitory effect of the compound on PRMT5's methyltransferase activity within cells.

  • Protocol:

    • Cell Treatment: Cells are treated with the inhibitor as described in the viability assay.

    • Cell Lysis and Fixation: After treatment, cells are lysed, and proteins are fixed to the plate.

    • Immunostaining: Cells are incubated with a primary antibody specific for SDMA, followed by a fluorescently labeled secondary antibody.

    • Detection: The fluorescence intensity is measured using an appropriate plate reader.

    • Data Analysis: The reduction in the SDMA signal relative to untreated controls indicates the level of PRMT5 inhibition.[8]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy and tolerability of the inhibitor in a living organism.

  • Protocol:

    • Tumor Implantation: Human cancer cell lines (MTAP-deleted) are subcutaneously implanted into immunocompromised mice.

    • Treatment Administration: Once tumors reach a specified size, mice are treated with the inhibitor (e.g., oral gavage) at various dose levels and schedules.

    • Efficacy Monitoring: Tumor volume is measured regularly.

    • Safety Monitoring: Animal body weight and overall health are monitored as indicators of toxicity.

    • Pharmacodynamic Analysis: At the end of the study, tumor and tissue samples can be collected to measure SDMA levels to confirm target engagement.[5][17]

Phase 1 Clinical Trial Safety Assessment
  • Objective: To evaluate the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetic/pharmacodynamic (PK/PD) profile of the inhibitor in humans.

  • Protocol:

    • Patient Population: Patients with advanced solid tumors (often with MTAP deletion for cooperative inhibitors) are enrolled.

    • Dose Escalation: The inhibitor is administered in escalating doses to different patient cohorts.

    • Safety Monitoring: Patients are closely monitored for adverse events (AEs), which are graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) are identified.[13]

    • PK/PD Analysis: Blood samples are collected to determine the drug's concentration over time (PK) and to measure biomarkers like plasma SDMA levels (PD) to assess target engagement.[11][13]

Conclusion

The development of MTA-cooperative PRMT5 inhibitors represents a significant advancement in precision oncology. By exploiting the synthetic lethal relationship between PRMT5 and MTAP deletion, these agents have the potential to offer a more targeted and less toxic therapeutic option compared to their first-generation predecessors. Early clinical data for compounds like MRTX1719 suggest a favorable safety profile, notably lacking the hematological toxicities that have limited other PRMT5 inhibitors.[7][10] As more data from ongoing and future clinical trials become available, a clearer picture of the comparative safety and efficacy of these promising new therapies will emerge, hopefully leading to improved outcomes for patients with MTAP-deleted cancers.

References

Vopimetostat Poised for a Wider Therapeutic Window Over Non-Selective PRMT5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

New York, NY – December 15, 2025 – Vopimetostat (TNG462), a next-generation, MTA-cooperative PRMT5 inhibitor, demonstrates a significantly wider therapeutic window compared to non-selective PRMT5 inhibitors, according to a comprehensive review of available preclinical and clinical data. This improved safety profile is attributed to its mechanism of action, which selectively targets cancer cells with MTAP deletions, a common genetic alteration in many solid tumors.

Protein Arginine Methyltransferase 5 (PRMT5) is a well-validated cancer target due to its critical role in various cellular processes that promote tumor growth. However, the clinical development of early, non-selective PRMT5 inhibitors has been hampered by on-target toxicities, particularly hematological side effects, as PRMT5 is also essential for the function of healthy cells. This compound's MTA-cooperative mechanism represents a significant advancement, offering the potential for enhanced efficacy with reduced toxicity.

Mechanism of Action: A Tale of Two Cell Types

This compound's selectivity stems from its unique mechanism of action. It is an MTA-cooperative inhibitor, meaning it preferentially binds to the PRMT5 enzyme when it is already bound to methylthioadenosine (MTA).[1] In normal cells, MTA levels are low. However, in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene—a condition present in approximately 10-15% of all human cancers—MTA accumulates to high levels.[2] This accumulation primes the PRMT5 enzyme in cancer cells for inhibition by this compound, while leaving PRMT5 in healthy cells largely unaffected.[1]

In contrast, non-selective PRMT5 inhibitors, such as GSK3326595 and JNJ-64619178, are SAM-competitive, meaning they compete with the natural cofactor S-adenosylmethionine (SAM) for binding to the PRMT5 active site.[3] This competition occurs in both healthy and cancerous cells, leading to a narrower therapeutic window and a higher likelihood of on-target toxicities.[1]

Preclinical Data: A Clear Advantage in Selectivity

Preclinical studies have consistently demonstrated the superior selectivity of this compound and other MTA-cooperative inhibitors compared to their non-selective counterparts. In preclinical models, this compound was found to be 45 times more potent in MTAP-deleted cancer cells than in normal cells.[1][4] This high degree of selectivity is a key indicator of a wider therapeutic window.

A direct comparison of the 50% inhibitory concentrations (IC50) in MTAP-deleted versus MTAP wild-type (WT) cell lines highlights this difference. For instance, the MTA-cooperative inhibitor MRTX1719 showed a median IC50 of 90 nM in MTAP-deleted cell lines, compared to 2,200 nM in MTAP WT cell lines—a greater than 24-fold selectivity.[5] In contrast, the non-selective inhibitor GSK3326595 exhibited similar potency in both cell types, with median IC50 values of 262 nM in MTAP-deleted lines and 286 nM in MTAP WT lines.[5]

Inhibitor ClassInhibitorCell TypeIC50 (nM)Selectivity (MTAP WT / MTAP-deleted)Reference
MTA-Cooperative This compound (TNG462)MTAP-deleted Cancer Cells~445-fold[1]
This compound (TNG462)Normal CellsNot explicitly stated, but implied by 45x selectivity[1]
MRTX1719HCT116 MTAP-deleted12>74-fold[6]
MRTX1719HCT116 MTAP WT890[6]
MRTX1719MTAP-deleted Cell Line Panel (median)90>24-fold[5]
MRTX1719MTAP WT Cell Line Panel (median)2,200[5]
MRTX1719Normal Hematopoietic Cells~600 (50-fold less potent than in HCT116 MTAP-del)[6]
Non-Selective GSK3326595MTAP-deleted Cell Line Panel (median)262~1.1-fold[5]
GSK3326595MTAP WT Cell Line Panel (median)286[5]
GSK3326595Z-138 (MCL)Growth IC50: low nM rangeNot Applicable[7]
JNJ-64619178HCT116 MTAP-deleted3.6~45-fold (based on this specific cell line pair)[5]
JNJ-64619178HCT116 MTAP WT164[5]
JNJ-64619178Normal Hematopoietic CellsPotency increased 2- to 3-fold compared to HCT116 MTAP-del[6]

Clinical Safety Profile: Translating Preclinical Promise into Patient Benefit

The favorable preclinical selectivity of this compound appears to translate into a more manageable safety profile in clinical trials. In an ongoing Phase 1/2 study, this compound has been generally well-tolerated at the go-forward dose of 250 mg once daily.[2][8] The most common treatment-related adverse events (TRAEs) were predominantly grade 1 and included nausea (26%), anemia (20%), fatigue (19%), dysgeusia (19%), and thrombocytopenia (13%).[2][8] Notably, no grade 4 or 5 TRAEs have been observed, and dose reductions have been infrequent.[8]

In contrast, clinical trials of non-selective PRMT5 inhibitors have been marked by dose-limiting toxicities, primarily hematological. For example, the development of PF-06939999 was terminated due to significant dose-limiting toxicities, including thrombocytopenia, anemia, and neutropenia.[9] Similarly, studies with JNJ-64619178 and GSK3326595 have reported hematological adverse events as common TRAEs.[10][11]

InhibitorCommon Treatment-Related Adverse Events (TRAEs)Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D)Reference
This compound Nausea, anemia, fatigue, dysgeusia, thrombocytopenia (predominantly Grade 1)Go-forward dose: 250 mg QD[2][8]
PF-06939999 Anemia, thrombocytopenia, neutropenia (Grade ≥3)RP2D: 6 mg QD[9]
JNJ-64619178 Neutropenia, thrombocytopenia0.5 mg QD in LR MDS[12]
GSK3326595 Limited clinical activity in heavily pretreated patients with myeloid neoplasmsNot specified in provided results[11]

Experimental Protocols

Cell Viability Assay (General Protocol)

A common method to determine the IC50 of a compound is the MTT or CellTiter-Glo® assay.

MTT Assay:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the PRMT5 inhibitor or vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 is calculated as the concentration of the inhibitor that reduces cell viability by 50% compared to the vehicle control.

CellTiter-Glo® Luminescent Cell Viability Assay:

  • Cell Seeding: Similar to the MTT assay, cells are seeded in an opaque-walled 96-well plate.

  • Compound Treatment: Cells are treated with the inhibitor or vehicle control.

  • Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • Luminescence Reading: The luminescent signal is measured using a luminometer.

Xenograft Mouse Model (General Protocol)
  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The PRMT5 inhibitor is administered orally or via another appropriate route at various doses and schedules. The control group receives a vehicle control.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The efficacy of the inhibitor is assessed by comparing the tumor growth in the treatment groups to the control group.

  • Pharmacodynamic (PD) Analysis: At the end of the study, tumors and other tissues can be collected to analyze biomarkers of PRMT5 inhibition, such as levels of symmetric dimethylarginine (SDMA).

Visualizing the Pathway and Experimental Workflow

PRMT5_Signaling_Pathway PRMT5 Signaling and Inhibition cluster_normal_cell Normal Cell (MTAP WT) cluster_cancer_cell Cancer Cell (MTAP-deleted) cluster_inhibitors Inhibitor Action SAM SAM PRMT5_normal PRMT5 SAM->PRMT5_normal Cofactor Methylated_Substrate_normal Methylated Protein (Normal Function) PRMT5_normal->Methylated_Substrate_normal Methylation PRMT5_normal->Methylated_Substrate_normal Inhibited by Non-Selective Inhibitor Substrate_normal Protein Substrate Substrate_normal->PRMT5_normal MTA MTA PRMT5_cancer PRMT5 MTA->PRMT5_cancer Accumulates & Binds Methylated_Substrate_cancer Methylated Protein (Cancer Progression) PRMT5_cancer->Methylated_Substrate_cancer Methylation PRMT5_cancer->Methylated_Substrate_cancer Inhibited by This compound & Non-Selective Substrate_cancer Protein Substrate Substrate_cancer->PRMT5_cancer This compound This compound This compound->PRMT5_cancer Binds PRMT5-MTA Complex (High Affinity) Non_Selective_Inhibitor Non_Selective_Inhibitor Non_Selective_Inhibitor->PRMT5_normal Competes with SAM Non_Selective_Inhibitor->PRMT5_cancer Competes with SAM

Caption: PRMT5 signaling and points of inhibition.

Experimental_Workflow Comparative Inhibitor Evaluation Workflow Start Start Cell_Lines Select MTAP-deleted and MTAP WT Cell Lines Start->Cell_Lines Cell_Viability Cell Viability Assays (IC50 Determination) Cell_Lines->Cell_Viability Xenograft_Model Establish Xenograft Mouse Models Cell_Lines->Xenograft_Model Therapeutic_Window Determine Therapeutic Window (Efficacy vs. Toxicity) Cell_Viability->Therapeutic_Window Treatment Administer this compound vs. Non-Selective Inhibitors Xenograft_Model->Treatment Efficacy_Assessment Measure Tumor Growth and Tolerability (MTD) Treatment->Efficacy_Assessment PD_Analysis Analyze Biomarkers (e.g., SDMA) Efficacy_Assessment->PD_Analysis Efficacy_Assessment->Therapeutic_Window End End Therapeutic_Window->End

Caption: Workflow for comparing PRMT5 inhibitors.

Conclusion

The available data strongly suggest that this compound's MTA-cooperative mechanism of action provides a significant therapeutic advantage over non-selective PRMT5 inhibitors. By selectively targeting the unique metabolic vulnerability of MTAP-deleted cancer cells, this compound has the potential to be a highly effective and well-tolerated therapy for a defined patient population with a high unmet medical need. The wider therapeutic window observed in preclinical and clinical studies supports its continued development as a potential best-in-class PRMT5 inhibitor.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Vopimetostat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of Vopimetostat (also known as TNG-462), a selective PRMT5 inhibitor used in research. Adherence to these procedures is vital for maintaining laboratory safety and environmental compliance.

Hazard Identification and Handling

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, as a standard practice for all laboratory chemicals, appropriate precautions should be taken to avoid exposure.

Key Handling Precautions: [1]

  • Avoid contact with eyes and skin.

  • Prevent inhalation of dust or aerosols.

  • Always use in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

This compound Disposal Procedures

While this compound is not officially classified as hazardous, its nature as an investigational antineoplastic agent warrants a cautious approach to disposal. It is recommended to follow standard procedures for chemotherapeutic or cytotoxic waste to ensure the highest level of safety.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound waste with general laboratory or municipal waste.[2] It must be segregated as chemical waste.

  • Containerization:

    • Solid Waste: Collect solid this compound waste, including contaminated consumables like gloves, pipette tips, and absorbent pads, in a designated, leak-proof, and clearly labeled hazardous waste container.[2][3]

    • Liquid Waste: Collect liquid waste containing this compound in a sealable, non-reactive container. Do not dispose of liquid this compound waste down the drain.[2] For larger volumes of liquid waste, it is good practice to add an absorbent material to prevent spills.[2]

    • Sharps: Any sharps, such as needles or syringes, contaminated with this compound should be placed in a designated chemotherapy sharps container.[2][3] If a syringe contains residual liquid, it should be disposed of as bulk chemical waste, not in a sharps container.[3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."

  • Storage: Store sealed waste containers in a designated, secure area away from incompatible materials until collection.

  • Disposal: Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.[2][3]

Summary of Safety and Disposal Data

ParameterGuidelineSource
Hazard Classification Not a hazardous substance or mixture[1]
Personal Protective Equipment (PPE) Safety goggles, gloves, lab coat[1][4]
Handling Area Well-ventilated area / Chemical fume hood[1]
Solid Waste Disposal Segregate into a labeled hazardous waste container[2]
Liquid Waste Disposal Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.[2]
Disposal Route Via institutional EH&S or a licensed chemical waste contractor[2][3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Assessment & Segregation cluster_2 Containerization cluster_3 Final Disposal A Generate this compound Waste (Solid, Liquid, Sharps) C Segregate this compound Waste Stream A->C B Is the waste mixed with other hazardous materials? D Consult EH&S for Mixed Waste Disposal B->D Yes E Select Appropriate Waste Container B->E No C->B F Solid Waste Container (Yellow Chemotherapy Bag/Bin) E->F Solid G Liquid Waste Container (Sealed, Non-reactive) E->G Liquid H Sharps Container (Puncture-proof) E->H Sharps I Label Container with Contents and Hazard Information F->I G->I H->I J Store in Designated Satellite Accumulation Area I->J K Arrange for Pickup by EH&S or Licensed Contractor J->K L Disposal Complete K->L

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Vopimetostat

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory personnel handling Vopimetostat. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe research environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. As this compound is a potent investigational compound, stringent adherence to these recommendations is essential to minimize exposure risk.

Equipment Specification Purpose
Gloves Double-gloving with powder-free nitrile gloves compliant with ASTM D6978 standard.[1]Prevents skin contact. The outer glove should be changed immediately upon contamination or every 30 minutes.[2]
Eye Protection Safety goggles with side-shields or a full-face shield.[3]Protects eyes from splashes and aerosols.[1]
Lab Coat/Gown Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs that fastens in the back.[1]Protects skin and personal clothing from contamination.[1]
Respiratory Protection A suitable respirator should be used when handling the powder outside of a certified chemical fume hood or biological safety cabinet to avoid dust and aerosol formation.[3][4]Prevents inhalation of the compound.

Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical for the safe handling of this compound. All procedures involving the solid compound should be performed within a certified chemical fume hood or other appropriate containment device.[5]

1. Preparation and Weighing:

  • Designate a specific area for handling this compound.

  • Ensure a safety shower and eyewash station are accessible.[3]

  • Don all required PPE as specified in the table above before entering the designated handling area.

  • When weighing the solid compound, use dedicated, calibrated equipment within a chemical fume hood to minimize the generation of dust and aerosols.[4][5]

2. Dissolution:

  • If preparing a solution, slowly add the solvent to the weighed this compound to prevent splashing.[5]

  • Ensure the container is securely capped before any agitation or mixing.[5]

3. General Use:

  • Avoid all direct contact with this compound.[5]

  • Eating, drinking, and smoking are strictly prohibited in the designated work area.[5]

  • After handling, remove PPE carefully to avoid cross-contamination and wash hands thoroughly.

4. Spill Response:

  • In case of a spill, evacuate the immediate area and ensure adequate ventilation.[5]

  • Wearing full PPE, contain the spill.[5]

  • For liquid spills, absorb with an inert, non-combustible material such as diatomite.[4][5]

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[5]

  • Collect all contaminated materials in a sealed, labeled container for proper disposal.[5]

  • Decontaminate the spill area and all equipment used for cleanup.[5]

This compound Handling Workflow

Vopimetostat_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Full PPE B Prepare Containment (Fume Hood) A->B C Weigh Solid this compound B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Surfaces & Equipment E->F spill Spill Event E->spill G Segregate & Label Waste F->G H Doff PPE F->H I Dispose of Waste G->I H->I spill_response Execute Spill Response Protocol spill->spill_response spill_response->F

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous waste.

  • Segregation: Contaminated waste must be segregated from general laboratory waste.

  • Containment: Place all contaminated materials in a clearly labeled, sealed, and puncture-resistant container.

  • Disposal: Dispose of the hazardous waste according to institutional, local, and national regulations for cytotoxic or hazardous pharmaceutical waste. Do not dispose of this compound or its waste into drains or regular trash.[4]

Emergency First Aid Procedures

  • If Swallowed: Rinse mouth with water. Seek immediate medical attention.[5]

  • If on Skin: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[5]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if you feel unwell.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[5]

References

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